molecular formula C6H12O3 B7766542 Ethyl 3-Hydroxybutyrate CAS No. 35608-64-1

Ethyl 3-Hydroxybutyrate

Cat. No.: B7766542
CAS No.: 35608-64-1
M. Wt: 132.16 g/mol
InChI Key: OMSUIQOIVADKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992)
This compound is the fatty acid ethyl ester of 3-hydroxybutyric acid. It has a role as a metabolite. It is functionally related to a 3-hydroxybutyric acid.
This compound has been reported in Camellia sinensis, Opuntia ficus-indica, and Aeromonas veronii with data available.
ethyl 3-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae.
levels were higher in red than in white wines of the same age;  structure in first source
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSUIQOIVADKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Record name ETHYL 3-HYDROXYBUTYRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6025305
Record name Ethyl 3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour
Record name ETHYL 3-HYDROXYBUTYRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl 3-Hydroxybutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg
Record name ETHYL 3-HYDROXYBUTYRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl (±)-3-hydroxybutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

148 °F (NTP, 1992)
Record name ETHYL 3-HYDROXYBUTYRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C
Record name ETHYL 3-HYDROXYBUTYRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl 3-Hydroxybutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017
Record name ETHYL 3-HYDROXYBUTYRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl 3-Hydroxybutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/156/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5405-41-4, 56816-01-4, 35608-64-1
Record name ETHYL 3-HYDROXYBUTYRATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20385
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl 3-hydroxybutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5405-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxybutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005405414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (S)-3-hydroxybutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056816014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-hydroxybutyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-hydroxybutyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 3-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (±)-3-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 3-hydroxybutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-HYDROXYBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52008C87PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl (±)-3-hydroxybutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxybutyrate (B1226725) is a chiral ester of 3-hydroxybutyric acid, a ketone body with significant metabolic and signaling roles. As a precursor to 3-hydroxybutyrate, ethyl 3-hydroxybutyrate is of increasing interest in research and drug development, particularly in the context of metabolic diseases and muscle wasting conditions. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevant biological signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

This compound is a clear, colorless liquid with a fruity odor. Its key physicochemical properties are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [3]
Appearance Clear colorless liquid[3]
Boiling Point 170-175 °C at 760 mmHg[3]
Density 1.017 g/mL at 25 °C[3]
Refractive Index n20/D 1.420[4]
Flash Point 77 °C (170.6 °F) - closed cup[5]
Table 2: Solubility and Partitioning
PropertyValueSource
Water Solubility Soluble[6]
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform[7]
LogP 0.23[6]
Table 3: Acid-Base Properties
PropertyValueSource
pKa (strongest acidic) 14.45 ± 0.20 (Predicted)[1]
Table 4: Spectral Data
Spectral Data TypeKey FeaturesSource
¹H NMR See detailed spectrum for peak assignments.
¹³C NMR See detailed spectrum for peak assignments.
Mass Spectrometry (GC-MS) Major fragments (m/z): 117, 103, 88, 73, 45, 43.[3]
Infrared (IR) Spectroscopy Characteristic peaks for O-H, C=O, and C-O stretching.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, based on established protocols.

Synthesis of (S)-(+)-Ethyl 3-Hydroxybutanoate via Yeast Reduction

This protocol is adapted from a procedure in Organic Syntheses and describes the asymmetric reduction of ethyl acetoacetate (B1235776) using baker's yeast to yield the (S)-enantiomer.

Materials:

  • Baker's yeast

  • Sucrose (B13894)

  • Ethyl acetoacetate

  • Water

  • Celite

  • Sodium chloride

  • Ethyl ether

  • Magnesium sulfate

Equipment:

  • 4-L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Bubble counter

  • Sintered-glass funnel

  • Rotary evaporator

  • Distillation apparatus with a 10-cm Vigreux column

Procedure:

  • In the 4-L flask, suspend 200 g of baker's yeast in 1.6 L of tap water.

  • Add 300 g of sucrose and stir the mixture for 1 hour at approximately 30 °C.

  • Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate.

  • Stir the fermenting suspension for 24 hours at room temperature. Carbon dioxide evolution should be observed.

  • Prepare a warm (approx. 40 °C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.

  • One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

  • Continue stirring for 50-60 hours at room temperature. Monitor the reaction for completion by gas chromatography.

  • Once the reaction is complete, add 80 g of Celite and filter the mixture through a sintered-glass funnel.

  • Wash the filter cake with 200 mL of water.

  • Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.

  • Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator at a bath temperature of 35 °C.

  • Fractionally distill the residue under reduced pressure (12 mmHg). Collect the fraction boiling at 71-73 °C. This yields (S)-(+)-ethyl 3-hydroxybutanoate.

Gas Chromatography (GC) Analysis

This protocol provides a general framework for the analysis of this compound by GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Specific parameters may need to be optimized for your instrument and application.

Instrumentation:

  • Gas chromatograph with FID or MS detector

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • This compound standard

  • Solvent for sample dilution (e.g., ethyl acetate)

GC-FID/MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on concentration.

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 180 °C

    • Hold at 180 °C for 5 minutes

  • Carrier Gas Flow Rate: 1 mL/min (Helium)

  • FID Detector Temperature: 280 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • MS Scan Range: m/z 40-200

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution.

  • Dilute the sample to be analyzed to fall within the calibration range.

  • Inject the standards and samples into the GC.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the quantification of this compound using a UV detector.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound standard

HPLC Conditions:

  • Mobile Phase: Acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The ratio will need to be optimized, for example, 30:70 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Run Time: Approximately 10 minutes

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the standards and samples into the HPLC.

Signaling Pathways and Biological Relevance

This compound is readily hydrolyzed in vivo to 3-hydroxybutyrate (3-HB), a key ketone body. Therefore, the biological effects of this compound are primarily mediated by 3-HB. Recent research has highlighted the role of 3-HB not just as an energy substrate, but also as a signaling molecule with therapeutic potential, particularly in the context of muscle atrophy.

Ketone Body Metabolism

The metabolic pathway illustrates the conversion of fatty acids to ketone bodies in the liver (ketogenesis) and their subsequent utilization in extrahepatic tissues (ketolysis). This compound serves as an exogenous source of 3-HB, bypassing the need for ketogenesis.

KetoneBodyMetabolism cluster_liver Liver (Ketogenesis) cluster_blood Bloodstream cluster_muscle Extrahepatic Tissues (e.g., Muscle) FattyAcids Fatty Acids AcetylCoA_liver Acetyl-CoA FattyAcids->AcetylCoA_liver β-oxidation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA_liver->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate ThreeHB_liver 3-Hydroxybutyrate (3-HB) Acetoacetate->ThreeHB_liver ThreeHB_blood 3-HB ThreeHB_liver->ThreeHB_blood Transport ThreeHB_muscle 3-HB ThreeHB_blood->ThreeHB_muscle Uptake Ethyl3HB This compound (Exogenous) Ethyl3HB->ThreeHB_blood Hydrolysis Acetoacetate_muscle Acetoacetate ThreeHB_muscle->Acetoacetate_muscle AcetoacetylCoA_muscle Acetoacetyl-CoA Acetoacetate_muscle->AcetoacetylCoA_muscle AcetylCoA_muscle Acetyl-CoA AcetoacetylCoA_muscle->AcetylCoA_muscle TCA_Cycle TCA Cycle AcetylCoA_muscle->TCA_Cycle Energy Production MuscleAtrophySignaling cluster_signaling Intracellular Signaling in Muscle Cell ThreeHB 3-Hydroxybutyrate (3-HB) Akt Akt ThreeHB->Akt Activates mTOR mTOR Akt->mTOR Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits FourEBP1 4E-BP1 mTOR->FourEBP1 Inhibits ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis Promotes Atrogin1_MuRF1 Atrogin-1/MuRF-1 FoxO3a->Atrogin1_MuRF1 Induces FourEBP1->ProteinSynthesis Inhibits UbiquitinProteasome Ubiquitin-Proteasome System ProteinDegradation Protein Degradation UbiquitinProteasome->ProteinDegradation Atrogin1_MuRF1->ProteinDegradation Mediates

References

The Ubiquitous Presence of Ethyl 3-Hydroxybutyrate: A Technical Guide to its Natural Occurrence in Plants and Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxybutyrate (B1226725), a chiral ester with a faint fruity aroma, is a naturally occurring volatile organic compound found across biological kingdoms. While its presence is often subtle, it plays a significant role in the flavor and aroma profiles of various foods and beverages and is a key chiral building block for the synthesis of pharmaceuticals and fine chemicals. In microbes, it can be a product of sophisticated metabolic engineering, offering a potential bio-based route to valuable enantiopure compounds. This technical guide provides an in-depth exploration of the natural occurrence of Ethyl 3-Hydroxybutyrate in plants and microbes, focusing on quantitative data, detailed experimental protocols for its analysis, and the underlying biosynthetic pathways.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of plants and is also a known metabolite of several microorganisms. The following tables summarize the quantitative data available in the literature, providing a comparative overview of its concentration in various natural sources.

In Plants

The presence of this compound in plants is often associated with their characteristic aroma and flavor. While its occurrence is widespread, quantitative data is most prominently available for wine grapes (Vitis vinifera).

Plant SourcePartConcentrationAnalytical MethodReference
Red Wine (Vitis vinifera)-Average total concentration of ~450 (± 150) μg/LChiral Gas Chromatography[1]
White Wine (Vitis vinifera)-Generally lower levels than in red wines of the same ageChiral Gas Chromatography[1]
Various Fruits (Pineapple, Tamarillo, Caja, Naranjilla)FruitReported as a natural aroma component; quantitative data not specifiedNot Specified[2]
Tea (Camellia sinensis)LeavesIdentified as a volatile component; quantitative data not specifiedGC-MS
In Microbes

Microorganisms, particularly yeasts, are well-known producers of this compound, often through the reduction of ethyl acetoacetate (B1235776). Metabolic engineering has further enhanced the production capabilities of certain microbes.

Microbial SourceConditionTiter/YieldAnalytical MethodReference
Saccharomyces cerevisiae (engineered)Fed-batch fermentation with ethanol (B145695)12.0 g/L of (S)-3-hydroxybutyrateNot Specified[3][4]
Saccharomyces cerevisiaeBiotransformation of ethyl acetoacetate (aerobic)Up to 40 g/LHPLC[5]
Saccharomyces cerevisiaeBiotransformation of ethyl acetoacetate (anaerobic)Over 20 g/LHPLC[5]
Baker's YeastReduction of ethyl acetoacetate59-76% yield of (S)-(+)-ethyl 3-hydroxybutanoateGas Chromatography[6]
Esterase PHE21Kinetic resolution of racemic this compound87% yield of ethyl (S)-3-hydroxybutyrateNot Specified[7]

Experimental Protocols

Accurate quantification of this compound from complex biological matrices requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plant Volatiles

Objective: To extract and quantify this compound from plant tissues.

Methodology:

  • Sample Preparation:

    • Homogenize fresh plant material (e.g., fruit pulp, leaves) in a suitable solvent such as dichloromethane (B109758) or a mixture of methanol (B129727) and ethyl acetate.

    • For solid samples, cryogenic grinding may be employed to aid in cell disruption.

    • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added at the beginning of the extraction to correct for losses during sample preparation.

  • Extraction:

    • Use a solid-phase microextraction (SPME) technique for headspace analysis of volatile compounds. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used.

    • Alternatively, liquid-liquid extraction can be performed, followed by concentration of the organic phase.

  • GC-MS Analysis:

    • Column: A capillary column suitable for chiral separations, such as one coated with a β-cyclodextrin derivative, is necessary to resolve the enantiomers of this compound.[1]

    • Injector: Operate in splitless mode to enhance sensitivity for trace-level analysis.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 230°C) to elute compounds with a wide range of boiling points.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is preferred for higher sensitivity and selectivity, targeting characteristic ions of this compound.

High-Performance Liquid Chromatography (HPLC) for Microbial Broth

Objective: To quantify this compound in fermentation broth.

Methodology:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove microbial cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the sample with the mobile phase if the concentration of this compound is expected to be high.

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used.[8]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is employed.[8]

    • Detector: A refractive index (RI) detector or a UV detector (at a low wavelength, e.g., 210 nm) can be used. For higher specificity, an HPLC system coupled with a mass spectrometer (LC-MS) is recommended.

    • Quantification: Generate a calibration curve using standards of known concentrations of this compound.

Biosynthetic Pathways and Signaling

The formation of this compound in biological systems occurs through distinct metabolic pathways, particularly in microbes where it can be a product of primary metabolism or a target of metabolic engineering.

Microbial Biosynthesis of 3-Hydroxybutyrate

In engineered microorganisms like Saccharomyces cerevisiae and E. coli, the biosynthesis of the precursor 3-hydroxybutyrate typically starts from the central metabolite acetyl-CoA. This pathway involves a series of enzymatic reactions catalyzed by heterologously expressed enzymes. The subsequent esterification to this compound can occur enzymatically or chemically in the presence of ethanol.

Microbial_Biosynthesis AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Acetyl-CoA C-acetyltransferase (e.g., ERG10) HydroxybutyrylCoA (S)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA Acetoacetyl-CoA reductase (e.g., hbd) Hydroxybutyrate (S)-3-Hydroxybutyrate HydroxybutyrylCoA->Hydroxybutyrate 3-Hydroxybutyryl-CoA thioesterase (e.g., tesB) EthylHydroxybutyrate Ethyl (S)-3-Hydroxybutyrate Hydroxybutyrate->EthylHydroxybutyrate Esterification Ethanol Ethanol Ethanol->EthylHydroxybutyrate

Caption: Microbial biosynthesis of (S)-3-Hydroxybutyrate and its esterification.

Formation in Yeast via Reduction

In wild-type yeasts, this compound is often formed through the reduction of ethyl acetoacetate, a process catalyzed by endogenous oxidoreductases. This biotransformation is a key step in the production of chiral alcohols.

Yeast_Reduction EthylAcetoacetate Ethyl Acetoacetate EthylHydroxybutyrate Ethyl (S)-3-Hydroxybutyrate EthylAcetoacetate->EthylHydroxybutyrate Reduction Yeast Saccharomyces cerevisiae (Baker's Yeast) Yeast->EthylHydroxybutyrate

Caption: Reduction of ethyl acetoacetate to Ethyl (S)-3-hydroxybutyrate by yeast.

Plant Biosynthesis

The biosynthetic pathway of this compound in plants is not as well-defined as in microbes. However, the presence of the precursor, 3-hydroxybutyric acid, has been documented.[9] It is hypothesized that plants possess homologs of the bacterial enzymes involved in 3-hydroxybutyrate synthesis, such as β-ketothiolase and acetoacetyl-CoA reductase. The final esterification step would then be catalyzed by an alcohol acyltransferase, utilizing ethanol that is also naturally present in plant tissues. Further research is needed to fully elucidate this pathway.

Conclusion

This compound is a naturally occurring ester with significant implications for the food, beverage, and pharmaceutical industries. Its presence in plants contributes to desirable flavor and aroma profiles, while its microbial production, particularly through metabolic engineering, offers a sustainable route to this valuable chiral synthon. The analytical methods outlined in this guide provide a framework for the accurate quantification of this compound in complex biological matrices. A deeper understanding of its biosynthetic pathways, especially in plants, will be crucial for harnessing its full potential in various applications.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for ethyl 3-hydroxybutyrate (B1226725). It is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed look at the compound's structural characterization through modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for ethyl 3-hydroxybutyrate, presented in a structured format for clarity.

¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~4.12Quartet2H~7.1-OCH₂CH₃
~4.06-4.22Multiplet1H-CH(OH)-
~3.22Broad Singlet1H-OH
~2.22-2.48Multiplet2H-CH₂C(=O)-
~1.23Doublet3H~6.2-CH(OH)CH₃
~1.17Triplet3H~7.0-OCH₂CH₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data of this compound [1][2]

Chemical Shift (δ) ppmAssignment
~172.9-C(=O)O-
~64.2-CH(OH)-
~60.6-OCH₂CH₃
~42.7-CH₂C(=O)-
~22.3-CH(OH)CH₃
~14.0-OCH₂CH₃

Note: The specific chemical shifts were reported in CDCl₃.[2]

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

Mass Spectrometry Data for this compound [3][4]

The molecular weight of this compound is 132.16 g/mol .[3][4] The mass spectrum is characterized by several key fragments.

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment Ion
117Moderate[M - CH₃]⁺
88High[CH₃CH(OH)CH₂C(=O)]⁺
87Base Peak[M - OC₂H₅]⁺
70High[M - H₂O - C₂H₄]⁺
45High[C₂H₅O]⁺
43High[CH₃CO]⁺

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical data.

3.1. NMR Spectroscopy Protocol

A general procedure for acquiring high-quality NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[5] The choice of solvent is critical and should dissolve the sample well while not having interfering signals in the regions of interest. Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.[6]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then locked onto the deuterium (B1214612) signal of the solvent to maintain a stable field.[6]

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the currents in the shim coils to obtain sharp and symmetrical NMR signals.[6]

  • Acquisition of ¹H NMR Spectrum:

    • A standard single-pulse experiment is typically used.

    • Key parameters to set include the pulse angle (e.g., 30° or 90°), the acquisition time (typically 2-4 seconds), and the relaxation delay (1-5 seconds to allow for full relaxation of the protons between scans).[7]

    • The number of scans is chosen to achieve an adequate signal-to-noise ratio. For a concentrated sample, a single scan may be sufficient.

  • Acquisition of ¹³C NMR Spectrum:

    • A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly used to simplify the spectrum to single lines for each unique carbon atom.[6]

    • Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.[8]

    • A relaxation delay of 1-2 seconds is common for qualitative spectra.[6] For quantitative analysis, longer relaxation delays (at least 5 times the longest T₁ of the carbons) are necessary.[6]

  • Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform.[6] Subsequent processing steps include phasing the spectrum to have all peaks pointing upwards, baseline correction to ensure a flat baseline, and integration of the signals to determine the relative number of nuclei.

3.2. Electron Ionization Mass Spectrometry (EI-MS) Protocol

The following outlines a typical procedure for obtaining an EI mass spectrum:

  • Sample Introduction: The sample, which must be volatile, is introduced into the mass spectrometer.[9] For a liquid like this compound, this is often done via a heated direct insertion probe or through a gas chromatograph (GC-MS).[9] The sample is vaporized in the ion source, which is maintained under a high vacuum.[10]

  • Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[11] This collision can eject an electron from the molecule, forming a positively charged molecular ion (M⁺•).[11] The high energy imparted often leads to extensive fragmentation of the molecular ion.[11][12]

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Common types of mass analyzers include quadrupoles and time-of-flight (TOF) analyzers.

  • Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

  • Data Representation: The output is a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

Visualization of Mass Spectrometry Fragmentation

The fragmentation of this compound in an EI-MS experiment provides valuable structural information. The following diagram illustrates the logical relationships in the formation of key fragment ions.

Mass_Spec_Fragmentation This compound\n(M, m/z 132) This compound (M, m/z 132) Molecular Ion\n[C6H12O3]⁺•\n(m/z 132) Molecular Ion [C6H12O3]⁺• (m/z 132) This compound\n(M, m/z 132)->Molecular Ion\n[C6H12O3]⁺•\n(m/z 132) - e⁻ Fragment m/z 117\n[M - CH₃]⁺ Fragment m/z 117 [M - CH₃]⁺ Molecular Ion\n[C6H12O3]⁺•\n(m/z 132)->Fragment m/z 117\n[M - CH₃]⁺ - •CH₃ Fragment m/z 87\n[M - OC₂H₅]⁺ Fragment m/z 87 [M - OC₂H₅]⁺ Molecular Ion\n[C6H12O3]⁺•\n(m/z 132)->Fragment m/z 87\n[M - OC₂H₅]⁺ - •OC₂H₅ Fragment m/z 88 Fragment m/z 88 Molecular Ion\n[C6H12O3]⁺•\n(m/z 132)->Fragment m/z 88 McLafferty Rearrangement Fragment m/z 45\n[C₂H₅O]⁺ Fragment m/z 45 [C₂H₅O]⁺ Molecular Ion\n[C6H12O3]⁺•\n(m/z 132)->Fragment m/z 45\n[C₂H₅O]⁺

Caption: Mass spectrometry fragmentation pathway of this compound.

References

A Technical Guide to the Enantioselective Synthesis of Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of ethyl 3-hydroxybutyrate (B1226725) are crucial chiral building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide range of therapeutic agents. The stereochemistry at the C3 position is critical for the biological activity of the final drug molecule. This technical guide provides an in-depth overview of the core methodologies for the synthesis of both (S)- and (R)-ethyl 3-hydroxybutyrate, with a focus on enzymatic and microbial approaches that offer high enantioselectivity and sustainable alternatives to traditional chemical methods.

Biocatalytic Kinetic Resolution

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This approach leverages the stereoselectivity of enzymes, most notably lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. Candida antarctica lipase (B570770) B (CALB) is a particularly robust and versatile biocatalyst for the resolution of racemic ethyl 3-hydroxybutyrate.[1][2][3][4] The resolution is typically achieved through enantioselective acylation or hydrolysis.

Enantioselective Acylation

In this method, a racemic mixture of this compound is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of CALB. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, in a solvent-free system, CALB can be used for the acetylation of racemic this compound to produce (S)-ethyl 3-hydroxybutyrate with high enantiomeric excess.[5]

Enantioselective Hydrolysis

Alternatively, the kinetic resolution can be performed via the hydrolysis of a racemic mixture of ethyl 3-acetoxybutyrate. The lipase selectively hydrolyzes one enantiomer of the ester, yielding the corresponding optically active this compound and the unreacted acetylated enantiomer.

Table 1: Quantitative Data for Biocatalytic Kinetic Resolution of this compound

MethodEnzymeSubstrateProductEnantiomeric Excess (ee%)Conversion (%)Yield (%)Reference
AcetylationImmobilized Candida antarctica lipase B (CALB)Racemic this compound(S)-Ethyl 3-hydroxybutyrate>96%60%-[5]
AlcoholysisImmobilized Candida antarctica lipase B (CALB)(R)-enriched Ethyl 3-acetoxybutyrate(R)-Ethyl 3-hydroxybutyrate>96%-Total process yield of 73% for both enantiomers[5]
HydrolysisProtease sin3406-1Racemic this compound(S)-Ethyl 3-hydroxybutyrate>99%50%-[6]
Experimental Protocol: Two-Step Enzymatic Resolution for (S)- and (R)-Ethyl 3-Hydroxybutyrate[5]

Step 1: Synthesis of (S)-Ethyl 3-Hydroxybutyrate via Acetylation

  • Reaction Setup: In a batchwise loop reactor, immobilize Candida antarctica lipase B (CALB).

  • Reactants: Use equimolar amounts of racemic this compound and vinyl acetate without any added solvent.

  • Reaction Conditions: Circulate the reactants through the enzyme bed. Maintain the temperature at 45°C.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC).

  • Work-up: Once the desired conversion (e.g., 60%) is reached, separate the (S)-ethyl 3-hydroxybutyrate from the remaining (R)-enriched ethyl 3-acetoxybutyrate by fractional distillation. At higher conversion rates (>70%), an ee of >99% for (S)-HEB can be achieved.[5]

Step 2: Synthesis of (R)-Ethyl 3-Hydroxybutyrate via Alcoholysis

  • Reaction Setup: Use the same immobilized CALB in the loop reactor.

  • Reactants: React the (R)-enriched ethyl 3-acetoxybutyrate obtained from Step 1 with ethanol (B145695).

  • Reaction Conditions: Circulate the reactants through the enzyme bed.

  • Work-up: After the reaction is complete, purify the (R)-ethyl 3-hydroxybutyrate by fractional distillation.

G cluster_acetylation Step 1: Enantioselective Acetylation cluster_alcoholysis Step 2: Enantioselective Alcoholysis racemic_EHB Racemic Ethyl 3-Hydroxybutyrate calb1 Immobilized CALB racemic_EHB->calb1 vinyl_acetate Vinyl Acetate vinyl_acetate->calb1 s_EHB (S)-Ethyl 3-Hydroxybutyrate (ee > 96%) calb1->s_EHB r_AEB (R)-enriched Ethyl 3-Acetoxybutyrate calb1->r_AEB calb2 Immobilized CALB r_AEB->calb2 ethanol Ethanol ethanol->calb2 r_EHB (R)-Ethyl 3-Hydroxybutyrate (ee > 96%) calb2->r_EHB

Workflow for the two-step enzymatic resolution of this compound.

Microbial Asymmetric Reduction

Microbial reduction of ethyl acetoacetate (B1235776) offers a direct and highly enantioselective route to either the (S)- or (R)-enantiomer of this compound, depending on the microorganism and its specific enzymes. This whole-cell biocatalysis approach is attractive due to the in-situ cofactor regeneration, eliminating the need for expensive external cofactors.

Synthesis of (S)-Ethyl 3-Hydroxybutyrate using Saccharomyces cerevisiae

Baker's yeast (Saccharomyces cerevisiae) is a well-known and readily available biocatalyst for the asymmetric reduction of ethyl acetoacetate to (S)-ethyl 3-hydroxybutyrate.[7][8][9] The reduction is carried out by alcohol dehydrogenases present in the yeast cells, which typically follow Prelog's rule to yield the (S)-enantiomer.

Synthesis of (R)-Ethyl 3-Hydroxybutyrate using Engineered E. coli

For the synthesis of the (R)-enantiomer, genetically engineered microorganisms are often employed. Recombinant Escherichia coli cells expressing specific carbonyl reductases or alcohol dehydrogenases with anti-Prelog selectivity can efficiently reduce ethyl acetoacetate to (R)-ethyl 3-hydroxybutyrate with high enantiomeric excess.[10]

Table 2: Quantitative Data for Microbial Asymmetric Reduction of Ethyl Acetoacetate

MicroorganismSubstrateProductEnantiomeric Excess (ee%)Yield (%)Reference
Saccharomyces cerevisiae (Baker's Yeast)Ethyl Acetoacetate(S)-Ethyl 3-hydroxybutyrate85%59-76%[8]
Saccharomyces cerevisiae (immobilized)Ethyl Acetoacetate(S)-Ethyl 3-hydroxybutyrate≥98%-[7]
Recombinant E. coliEthyl Acetoacetate(R)-Ethyl 3-hydroxybutyrate--[10]
Experimental Protocol: Microbial Reduction of Ethyl Acetoacetate to (S)-Ethyl 3-Hydroxybutyrate using Baker's Yeast[8]
  • Yeast Suspension: Prepare a suspension of baker's yeast in a sucrose (B13894) solution in tap water.

  • Fermentation Initiation: Stir the mixture for about an hour at approximately 30°C to initiate fermentation.

  • Substrate Addition: Add ethyl acetoacetate to the fermenting suspension and continue stirring at room temperature. A second portion of a warm sucrose solution and ethyl acetoacetate is added after 24 hours.

  • Reaction Monitoring: Monitor the completion of the reaction using gas chromatography. This may take 50-60 hours.

  • Work-up:

    • Add Celite to the reaction mixture and filter through a sintered-glass funnel.

    • Saturate the filtrate with sodium chloride and extract with ether.

    • Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the residue by fractional distillation under reduced pressure to obtain (S)-(+)-ethyl 3-hydroxybutanoate.

G cluster_yeast Saccharomyces cerevisiae (Baker's Yeast) cluster_ecoli Engineered Escherichia coli EAA Ethyl Acetoacetate yeast Whole Cells (Alcohol Dehydrogenases) EAA->yeast s_EHB (S)-Ethyl 3-Hydroxybutyrate yeast->s_EHB EAA2 Ethyl Acetoacetate ecoli Recombinant Cells (Carbonyl Reductase) EAA2->ecoli r_EHB (R)-Ethyl 3-Hydroxybutyrate ecoli->r_EHB

Microbial pathways for the asymmetric reduction of ethyl acetoacetate.

Chemoenzymatic Synthesis

Chemoenzymatic approaches combine the high selectivity of enzymatic reactions with the efficiency of chemical transformations to achieve high yields and enantiopurity of the desired product. A common strategy involves the enzymatic resolution of a racemic mixture followed by the chemical inversion of the configuration of the undesired enantiomer.

For example, racemic this compound can be transformed into ethyl (R)-acetoxybutanoate with high enantiomeric excess using enantioselective acylation with isopropenyl acetate in the presence of CALB.[11] The unreacted (S)-alcohol is then subjected to mesylation and subsequent inversion of configuration with cesium acetate. The resulting (R)-acetoxybutanoate can then be converted to enantiopure (R)-ethyl 3-hydroxybutyrate via alcoholysis with ethanol and CALB.[11]

Experimental Protocol: Chemoenzymatic Synthesis of (R)-Ethyl 3-Hydroxybutyrate[11]
  • Enantioselective Acylation:

    • React racemic this compound with isopropenyl acetate in the presence of Candida antarctica lipase B (CAL-B) under solvent-free conditions. This yields (R)-acetoxybutanoate and unreacted (S)-ethyl 3-hydroxybutyrate.

  • Mesylation of (S)-enantiomer:

    • To the reaction mixture containing the unreacted (S)-alcohol, add mesyl chloride and triethylamine.

  • Inversion of Configuration:

    • Treat the resulting mixture with cesium acetate in DMF in the same pot to invert the configuration of the mesylated (S)-enantiomer to the (R)-acetate.

  • Enzymatic Alcoholysis:

    • Subject the resulting (R)-acetoxybutanoate to alcoholysis with ethanol catalyzed by CAL-B to produce enantiopure (R)-ethyl 3-hydroxybutyrate.

G racemic_EHB Racemic Ethyl 3-Hydroxybutyrate acylation Enantioselective Acylation (CALB, Isopropenyl Acetate) racemic_EHB->acylation r_AEB (R)-Ethyl Acetoxybutyrate acylation->r_AEB s_EHB (S)-Ethyl 3-Hydroxybutyrate (unreacted) acylation->s_EHB alcoholysis Enzymatic Alcoholysis (CALB, Ethanol) r_AEB->alcoholysis mesylation Mesylation (Mesyl Chloride, Triethylamine) s_EHB->mesylation inversion Inversion (Cesium Acetate, DMF) mesylation->inversion inversion->r_AEB r_EHB Enantiopure (R)-Ethyl 3-Hydroxybutyrate alcoholysis->r_EHB

Chemoenzymatic synthesis of (R)-ethyl 3-hydroxybutyrate with inversion of the (S)-enantiomer.

Conclusion

The synthesis of enantiomerically pure this compound is a critical step in the development of many pharmaceuticals. Biocatalytic and microbial methods have emerged as powerful tools, offering high enantioselectivity, mild reaction conditions, and improved sustainability compared to traditional chemical synthesis. The choice of method will depend on the desired enantiomer, the required scale of production, and economic considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide on the Biological Role of Ethyl 3-Hydroxybutyrate in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the cellular metabolism, signaling functions, and biological implications of Ethyl 3-Hydroxybutyrate (B1226725) (E3HB), a ketone ester with significant therapeutic potential. It serves as a comprehensive resource, detailing its metabolic fate and the subsequent physiological effects mediated by its principal metabolite, 3-hydroxybutyrate (3-HB).

Introduction

Ethyl 3-hydroxybutyrate (E3HB) is a naturally occurring ester found in various food items, including wine, and is utilized as a food additive.[1] Beyond its role as a flavoring agent, E3HB is gaining prominence in biomedical research as an exogenous ketone precursor. Its administration leads to a rapid increase in circulating levels of the ketone body 3-hydroxybutyrate (3-HB), thereby mimicking a state of nutritional ketosis without the need for stringent dietary restrictions.[1][2] This guide provides a detailed examination of the cellular and molecular mechanisms underpinning the biological activity of E3HB, with a focus on its metabolic conversion, downstream signaling pathways, and its role as an energetic and signaling molecule.

Cellular Uptake and Metabolism of this compound

The biological effects of E3HB are primarily initiated by its cellular uptake and subsequent hydrolysis. While specific transporters for E3HB have not been identified, it is presumed to enter cells via passive diffusion, a characteristic common to many small ethyl esters.[3][4] The Human Metabolome Database indicates its presence in both extracellular spaces and the cytoplasm.[5]

Intracellular Hydrolysis

Once inside the cell, E3HB is rapidly hydrolyzed by intracellular carboxylesterases into its constituent molecules: (R)-3-hydroxybutyrate (3-HB) and ethanol.[6] This enzymatic cleavage is the pivotal step that releases the biologically active 3-HB. Although the specific human esterases responsible for E3HB hydrolysis have not been definitively identified, human carboxylesterase 1 is known to readily cleave various ethyl esters.[6]

dot

E3HB_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) E3HB_ext This compound E3HB_int This compound E3HB_ext->E3HB_int Cellular Uptake (Passive Diffusion) Esterases Intracellular Carboxylesterases E3HB_int->Esterases HB (R)-3-Hydroxybutyrate (3-HB) Esterases->HB Hydrolysis Ethanol Ethanol Esterases->Ethanol Hydrolysis

Caption: Intracellular hydrolysis of this compound.

Biological Roles of 3-Hydroxybutyrate (3-HB)

The metabolic and signaling effects observed following E3HB administration are attributable to the actions of its hydrolysis product, 3-HB. 3-HB is a versatile molecule that functions as both a high-energy fuel source and a potent signaling molecule, influencing a wide array of cellular processes.[1][7]

3-HB as an Energy Substrate

In extrahepatic tissues such as the brain, heart, and skeletal muscle, 3-HB serves as a crucial alternative energy source, particularly under conditions of low glucose availability.[3][8] It is transported into the mitochondrial matrix where it is converted to acetoacetate (B1235776) by 3-hydroxybutyrate dehydrogenase (BDH1). Subsequently, succinyl-CoA:3-oxoacid CoA-transferase (SCOT) converts acetoacetate to acetoacetyl-CoA, which is then cleaved by thiolase into two molecules of acetyl-CoA. These acetyl-CoA molecules then enter the tricarboxylic acid (TCA) cycle to generate ATP.[9][10] This metabolic pathway provides a more efficient energy yield per unit of oxygen consumed compared to glucose.[8]

dot

HB_Energy_Metabolism cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix HB_cyt (R)-3-Hydroxybutyrate HB_mit (R)-3-Hydroxybutyrate HB_cyt->HB_mit MCT1/2 Transport AcAc Acetoacetate HB_mit->AcAc BDH1 AcAc_CoA Acetoacetyl-CoA AcAc->AcAc_CoA SCOT Acetyl_CoA Acetyl-CoA (x2) AcAc_CoA->Acetyl_CoA Thiolase TCA TCA Cycle Acetyl_CoA->TCA ATP ATP TCA->ATP

Caption: Mitochondrial metabolism of 3-Hydroxybutyrate.

3-HB as a Signaling Molecule

3-HB exerts profound signaling effects through two primary mechanisms: interaction with cell surface receptors and epigenetic modification via histone deacetylase (HDAC) inhibition.[11][12]

3-HB is a known ligand for at least two G-protein coupled receptors: hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3).[11][12] Activation of these receptors can lead to a variety of physiological responses, including the inhibition of lipolysis in adipocytes and modulation of sympathetic nervous system activity, which contributes to its anti-inflammatory effects.[12]

A key signaling function of 3-HB is its ability to act as an endogenous inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[13][14] By inhibiting HDACs, 3-HB promotes histone hyperacetylation, leading to a more open chromatin structure and altering the transcription of target genes.[13] This mechanism is central to many of the therapeutic effects attributed to 3-HB, such as the upregulation of genes involved in oxidative stress resistance, including Forkhead box protein O3 (FOXO3a) and metallothionein (B12644479) 2 (MT2).[13][14]

dot

HB_Signaling cluster_receptors Cell Surface Receptors cluster_epigenetics Epigenetic Regulation (Nucleus) HB (R)-3-Hydroxybutyrate HCAR2 HCAR2 HB->HCAR2 FFAR3 FFAR3 HB->FFAR3 HDACs HDACs (Class I) HB->HDACs Inhibition Receptor_Effects Anti-inflammatory Effects Inhibition of Lipolysis HCAR2->Receptor_Effects FFAR3->Receptor_Effects Histones Histones HDACs->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Gene_Expression Altered Gene Expression (e.g., FOXO3a, MT2) Acetylation->Gene_Expression

Caption: Signaling pathways of 3-Hydroxybutyrate.

Quantitative Data

The administration of E3HB leads to quantifiable changes in 3-HB levels in both serum and tissues. The following tables summarize key quantitative findings from preclinical studies.

Table 1: In Vivo Pharmacokinetics of 3-HB Following E3HB Administration

ParameterValueSpeciesDosage and RouteTime PointReference
Serum 3-HB Fold Increase5.5-foldMouse300 mg/kg, IP5 min post-injection[15]
Gastrocnemius 3-HB Fold Increase10-foldMouse300 mg/kg, IP10 min post-injection[15]
Time to Baseline Serum 3-HB~30 minMouse300 mg/kg, IP30 min post-injection[15]

Table 2: In Vitro Effects of 3-HB on Cellular Processes

Cellular ProcessEffective Concentration of 3-HBCell TypeEffectReference
HDAC Inhibition (IC50)2-5 mMHEK293 cellsInhibition of HDAC1, 3, 4[11]
Gene Expression (BDNF)0.5-1 mMCerebral Cortical NeuronsIncreased mRNA and protein[16]
Oxidative Stress1-10 mMPC12 cellsAttenuation of H2O2-induced ROS[14]
Energy Metabolism5 mMCerebral Cortical NeuronsIncreased ATP production[16]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of E3HB and its metabolic effects.

Protocol for Quantification of E3HB and 3-HB in Cell Culture by LC-MS/MS

This protocol is adapted from established methods for quantifying ketone bodies and other small molecules.[17][18][19]

1. Sample Preparation: a. Culture cells to desired confluency in a 6-well plate. b. Treat cells with E3HB at various concentrations and time points. c. Aspirate the medium and wash cells twice with ice-cold phosphate-buffered saline (PBS). d. Add 500 µL of ice-cold 80:20 methanol:water extraction solvent containing an appropriate internal standard (e.g., d4-3-HB). e. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. f. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. g. Centrifuge at 15,000 x g for 10 minutes at 4°C. h. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. i. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A linear gradient appropriate for separating the analytes of interest. e. Flow Rate: 0.3 mL/min. f. Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM). g. MRM Transitions:

  • E3HB: Precursor ion [M-H]- → Product ion
  • 3-HB: Precursor ion [M-H]- (m/z 103.0) → Product ion (m/z 59.0)
  • Internal Standard (d4-3-HB): Precursor ion [M-H]- (m/z 107.0) → Product ion (m/z 62.0)

3. Data Analysis: a. Quantify the peak areas for E3HB, 3-HB, and the internal standard. b. Generate a standard curve using known concentrations of E3HB and 3-HB. c. Calculate the intracellular concentrations of the analytes relative to the amount of protein in the initial cell lysate.

Protocol for NMR-Based Metabolomics of E3HB-Treated Cells

This protocol is based on general methodologies for NMR analysis of cellular extracts.[20][21][22][23]

1. Sample Preparation: a. Culture cells in 10 cm dishes to a high density (~10^7 cells per dish). b. Treat with E3HB as required. c. Quench metabolism by rapidly washing the cells with ice-cold PBS. d. Extract metabolites using a dual-phase extraction method (e.g., methanol-chloroform-water). e. Separate the aqueous and lipid phases by centrifugation. f. Lyophilize the aqueous phase containing polar metabolites.

2. NMR Sample Preparation and Data Acquisition: a. Reconstitute the lyophilized extract in a D2O-based NMR buffer containing a known concentration of an internal standard (e.g., DSS or TMSP). b. Transfer the sample to a 5 mm NMR tube. c. Acquire 1D 1H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher). d. Use a water suppression pulse sequence (e.g., NOESYPR1D or CPMG) to attenuate the residual water signal.

3. Data Analysis: a. Process the NMR spectra (phasing, baseline correction, and referencing). b. Identify metabolites using 2D NMR experiments (e.g., TOCSY, HSQC) and by comparing chemical shifts to databases (e.g., HMDB). c. Quantify changes in metabolite concentrations by integrating the corresponding peaks relative to the internal standard. d. Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolic pathways affected by E3HB treatment.

dot

Experimental_Workflow start Cell Culture treatment Treatment with This compound start->treatment harvest Cell Harvesting and Quenching treatment->harvest extraction Metabolite Extraction (e.g., Methanol/Chloroform) harvest->extraction analysis Analysis extraction->analysis lcms LC-MS/MS (Targeted Quantification) analysis->lcms Targeted nmr NMR Spectroscopy (Metabolic Profiling) analysis->nmr Untargeted data Data Processing and Statistical Analysis lcms->data nmr->data results Biological Interpretation data->results

References

Ethyl 3-hydroxybutyrate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-hydroxybutyrate (B1226725)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, experimental protocols, and biological significance of Ethyl 3-hydroxybutyrate. The data is presented in a clear and accessible format to support research and development activities.

Core Chemical and Physical Properties

This compound, also known as ethyl 3-hydroxybutanoate, is a chiral ester with significant applications as a building block in organic synthesis and as a potential therapeutic agent. Its key quantitative data are summarized below.

PropertyValueReferences
CAS Number 5405-41-4[1][2][3][4]
Molecular Weight 132.16 g/mol [1][2][3][5][6]
Molecular Formula C₆H₁₂O₃[1][2][6]
Density 1.017 g/mL at 25 °C[3][4]
Boiling Point 170 °C[4]
Flash Point 148 °F[1]
Refractive Index 1.42 (n20/D)[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. The following sections provide established protocols.

Synthesis of Ethyl (S)-3-hydroxybutyrate via Fermentation

This protocol describes the enantioselective synthesis of (S)-ethyl 3-hydroxybutanoate using baker's yeast.

Materials:

Procedure:

  • A mixture of 200 g of baker's yeast and 300 g of sucrose in 1.6 L of tap water is stirred in a 4-L three-necked, round-bottomed flask for 1 hour at approximately 30°C.

  • 20.0 g (0.154 mol) of ethyl acetoacetate is added to the fermenting suspension, and the mixture is stirred for an additional 24 hours at room temperature.

  • A warm solution (ca. 40°C) of 200 g of sucrose in 1 L of tap water is then added, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

  • After stirring for another 24 hours, the mixture is centrifuged.

  • The supernatant is saturated with sodium chloride and extracted continuously with diethyl ether for 2 days.

  • The combined ether extracts are dried over magnesium sulfate, filtered, and concentrated using a rotary evaporator.

  • The resulting residue is fractionally distilled under reduced pressure (12 mm) to collect the fraction boiling at 71–73°C, yielding (S)-(+)-ethyl 3-hydroxybutanoate.[7]

Chemical Synthesis of Ethyl (S)-3-hydroxybutyrate

This method outlines a chemical synthesis route for (S)-ethyl-β-hydroxybutyrate.

Materials:

Procedure:

  • Dissolve 9.6 g (92 mmol) of (S)-3-Hydroxybutyric acid in 100 mL of ethanol containing 10 drops of sulfuric acid in an Erlenmeyer flask and stir.

  • Monitor the reaction for the conversion to the ethyl ester product using GC-MS analysis of small aliquots.

  • Upon completion, add a small amount of solid sodium bicarbonate to neutralize the acid catalyst.

  • Remove the solvent by rotary evaporation.

  • Take up the residue in dichloromethane and wash with water.

  • Extract the aqueous layer once more with dichloromethane.

  • Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield (S)-ethyl-3-hydroxybutyrate as a clear oil.[5]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with a 5973 mass-selective detector).

  • Column: Varian VF-5-MS (30 m x 0.25 mm i.d. x 0.25 µm) or equivalent.

GC-MS Conditions:

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1.5 min

    • Ramp 1: 10°C/min to 110°C

    • Ramp 2: 50°C/min to 300°C, hold for 2 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the derivatized analyte if necessary.[8]

Biological Signaling and Metabolism

This compound is a precursor to the ketone body β-hydroxybutyrate (BHB), which plays a crucial role in cellular metabolism and signaling.

Ketone Body Metabolism Workflow

The following diagram illustrates the general workflow of ketone body metabolism, where fatty acids are converted into ketone bodies in the liver and then utilized by extrahepatic tissues.

KetoneBodyMetabolism FattyAcids Fatty Acids (from Adipose Tissue) Liver Liver (Hepatocytes) FattyAcids->Liver Uptake AcetylCoA Acetyl-CoA Liver->AcetylCoA β-oxidation Ketogenesis Ketogenesis AcetylCoA->Ketogenesis TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle KetoneBodies Ketone Bodies (BHB, AcAc) Ketogenesis->KetoneBodies Bloodstream Bloodstream KetoneBodies->Bloodstream Export Ketolysis Ketolysis KetoneBodies->Ketolysis ExtrahepaticTissues Extrahepatic Tissues (Brain, Muscle, Heart) Bloodstream->ExtrahepaticTissues Transport ExtrahepaticTissues->KetoneBodies Uptake Ketolysis->AcetylCoA Energy Energy (ATP) TCA_Cycle->Energy

Caption: Overview of ketone body metabolism from fatty acid breakdown to energy production.

Signaling Pathways of β-hydroxybutyrate (BHB)

BHB, the active metabolite of this compound, is not only an energy substrate but also a signaling molecule that can modulate various cellular processes, including inflammation and gene expression.

BHBSignaling BHB β-hydroxybutyrate (BHB) GPR109A GPR109A Receptor BHB->GPR109A Activates HDAC_Inhibition HDAC Inhibition BHB->HDAC_Inhibition Induces NLRP3_Inflammasome NLRP3 Inflammasome BHB->NLRP3_Inflammasome Inhibits Anti_Inflammatory Anti-inflammatory Effects GPR109A->Anti_Inflammatory Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Modulates NLRP3_Inflammasome->Anti_Inflammatory Leads to

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 3-hydroxybutyrate (B1226725), a chiral ester with growing importance in the pharmaceutical and biotechnology sectors. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of stability pathways and experimental workflows to support research and development activities.

Core Properties of Ethyl 3-hydroxybutyrate

This compound is a clear, colorless liquid with a fruity odor. It is a chiral molecule, existing as (R)- and (S)-enantiomers, which are important building blocks in the synthesis of various bioactive compounds.[1] Its physical and chemical properties are summarized below.

PropertyValueReference(s)
Molecular FormulaC₆H₁₂O₃[2]
Molecular Weight132.16 g/mol [2]
Boiling Point170 °C (at 760 mmHg)[2]
Density1.017 g/mL (at 25 °C)[2]
Flash Point77 °C[3]
Storage TemperatureRoom temperature[4]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental and formulation contexts. It is generally considered a water-soluble compound.[5]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

SolventSolubilityTemperature (°C)Reference(s)
Water≥ 100 mg/mL23[2]
Water100 g/100 mL23[6]
Water159.2 g/L (estimated)25[7]
Water299 g/L (predicted)Not Specified[8]
Dimethyl sulfoxide (B87167) (DMSO)100 mg/mLNot Specified[9]
ChloroformSolubleNot Specified[4][10][11]
MethanolSlightly SolubleNot Specified[6][12]
EthanolNot AvailableNot Available
AcetoneNot AvailableNot Available
Ethyl AcetateNot AvailableNot Available
HexaneNot AvailableNot Available
Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard method for determining the solubility of a liquid ester like this compound is the shake-flask method.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be used to facilitate this separation.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or mol/L.

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of enzymes or chemical agents.

General Stability and Storage

This compound is chemically stable under standard ambient conditions (room temperature).[13] For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong bases.[5]

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester bond, which can be catalyzed by acids, bases, or enzymes (esterases/lipases).[1][14]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester is hydrolyzed to 3-hydroxybutyric acid and ethanol. This reaction is reversible.[14]

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, the ester undergoes saponification to yield the salt of 3-hydroxybutyric acid and ethanol. This reaction is generally irreversible.

  • Enzymatic Hydrolysis: Various esterases and lipases can efficiently catalyze the hydrolysis of this compound. This process can be enantioselective, meaning one enantiomer may be hydrolyzed at a different rate than the other.[1]

The following diagram illustrates the main factors influencing the stability of this compound.

cluster_main Factors Affecting this compound Stability cluster_degradation Degradation Pathways cluster_factors Influencing Factors EHB This compound Hydrolysis Hydrolysis EHB->Hydrolysis OxidizingAgents Strong Oxidizing Agents EHB->OxidizingAgents Incompatible with pH pH (Acidic or Alkaline) pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Enzymes Enzymes (Esterases, Lipases) Enzymes->Hydrolysis

Caption: Factors influencing the stability of this compound.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

  • Stress Conditions: Samples of this compound are subjected to various stress conditions, including:

    • Acidic Hydrolysis: Incubation in an acidic solution (e.g., 0.1 M HCl) at a controlled temperature.

    • Alkaline Hydrolysis: Incubation in a basic solution (e.g., 0.1 M NaOH) at a controlled temperature.

    • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Exposure to elevated temperatures.

    • Photostability: Exposure to light of a specified wavelength and intensity.

  • Time Points: Samples are collected at various time points during the stress testing.

  • Sample Analysis: The concentration of the parent compound (this compound) and the formation of any degradation products are monitored using a stability-indicating analytical method, typically HPLC.

  • Data Analysis: The rate of degradation is determined, and from this, the half-life (t₁/₂) of the compound under each stress condition can be calculated.

The following diagram outlines a typical workflow for assessing the solubility and stability of a compound like this compound.

cluster_workflow Experimental Workflow for Solubility and Stability Assessment start Start analysis Analytical Method Development (e.g., HPLC, GC) start->analysis solubility Solubility Determination (Shake-Flask Method) data_analysis Data Analysis and Interpretation solubility->data_analysis stability Stability Assessment (Forced Degradation) stability->data_analysis analysis->solubility analysis->stability end End data_analysis->end

Caption: A typical experimental workflow for solubility and stability studies.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in drug development. While the compound exhibits good water solubility and is stable under ambient conditions, its susceptibility to hydrolysis under acidic, basic, and enzymatic conditions must be considered in experimental design and formulation development. The provided experimental protocols offer a foundation for conducting thorough in-house assessments of these critical physicochemical properties.

References

The Genesis of a Keystone Chiral Building Block: An In-depth Technical Guide to the Discovery and History of Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxybutyrate (B1226725), a chiral molecule of significant interest in the synthesis of pharmaceuticals and other bioactive compounds, has a rich history intertwined with the development of organic chemistry.[1] This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolution of the production methods for this versatile building block. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis methodologies, and biological significance.

Discovery and Historical Context

The precise moment of the first synthesis of Ethyl 3-hydroxybutyrate is not definitively documented as a singular event but rather emerged from the broader exploration of β-keto ester chemistry in the 19th and early 20th centuries. The precursor, ethyl acetoacetate (B1235776), was first synthesized in 1863 by Johann Georg Anton Geuther, and its rich reactivity became a cornerstone of synthetic organic chemistry.[2] The reduction of the ketone group in ethyl acetoacetate to a hydroxyl group, yielding this compound, was a logical and early transformation explored by chemists of that era.

Early methods for the reduction of ketones, such as the use of sodium amalgam (a sodium-mercury alloy) in the presence of a proton source, were among the first techniques capable of producing β-hydroxy esters. While specific attribution to the first synthesis of this compound is scarce, it is highly probable that it was first prepared in the late 19th or early 20th century through such non-stereoselective reduction methods, yielding a racemic mixture of the (R) and (S) enantiomers.

A significant milestone in the history of this compound was the advent of stereoselective synthesis. The recognition of the importance of chirality in biological systems drove the development of methods to produce enantiomerically pure forms of the molecule. This shift marked the transition of this compound from a simple chemical intermediate to a valuable chiral building block for the synthesis of complex, biologically active molecules.

Physicochemical Properties

This compound is a clear, colorless liquid with a faint, fruity odor.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC6H12O3[1]
Molar Mass132.16 g/mol [1]
Boiling Point178-179 °C[1]
Density1.017 g/cm³[1]
Solubility in WaterSoluble[1]
CAS Number5405-41-4 (racemic)[1]

Key Synthesis Methodologies: An Evolutionary Perspective

The synthesis of this compound has evolved significantly over the years, from early non-selective methods to highly efficient and stereoselective modern techniques. This section details the key experimental protocols that have been instrumental in its preparation.

Early Chemical Synthesis: Reduction of Ethyl Acetoacetate

The foundational method for producing this compound involves the reduction of its precursor, ethyl acetoacetate.

This method provides a racemic mixture of this compound.

Materials:

Procedure:

  • A solution of ethyl acetoacetate is prepared in ethanol and cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution.

  • The reaction is allowed to proceed for a specified time (typically several hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid.

  • The mixture is then concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed by rotary evaporation to yield crude this compound, which can be further purified by distillation.

Quantitative Data for Representative Chemical Reductions:

Reducing AgentSolventYield (%)Enantiomeric Excess (%)Reference
Sodium BorohydrideEthanol~80-900 (racemic)General textbook knowledge
Lithium Aluminum HydrideDiethyl Ether>900 (racemic)General textbook knowledge
Biocatalytic Synthesis: The Rise of Enantioselectivity

The demand for enantiomerically pure this compound led to the development of biocatalytic methods, primarily using baker's yeast (Saccharomyces cerevisiae). These methods exploit the stereoselective nature of enzymes to produce predominantly one enantiomer.

This protocol yields the (S)-enantiomer of this compound.[3]

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894)

  • Water

  • Ethyl acetoacetate

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • A suspension of baker's yeast and sucrose in warm water is prepared and allowed to ferment for a short period.[3]

  • Ethyl acetoacetate is added to the fermenting yeast suspension.[3]

  • The mixture is stirred at room temperature for several days, with the progress of the reaction monitored by gas chromatography (GC).[3]

  • Once the reaction is complete, the mixture is filtered through a pad of diatomaceous earth to remove the yeast cells.[3]

  • The filtrate is saturated with sodium chloride and extracted with ethyl acetate.[3]

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]

  • The crude product is purified by distillation to yield enantiomerically enriched (S)-Ethyl 3-hydroxybutyrate.[3]

Quantitative Data for Biocatalytic Reductions:

BiocatalystSubstrateYield (%)Enantiomeric Excess (%)EnantiomerReference
Saccharomyces cerevisiae (Baker's Yeast)Ethyl acetoacetate50-70>95(S)[3]
Genetically modified E. coliEthyl acetoacetateHigh>99(R) or (S)[4]
Asymmetric Hydrogenation

Modern approaches to the synthesis of enantiomerically pure this compound often employ asymmetric hydrogenation using chiral metal catalysts. These methods offer high efficiency and excellent enantioselectivity.

This protocol can be tuned to produce either the (R)- or (S)-enantiomer depending on the chiral ligand used.

Materials:

  • Ethyl acetoacetate

  • Ruthenium catalyst with a chiral ligand (e.g., Ru-BINAP)

  • Methanol (B129727) (or other suitable solvent)

  • Hydrogen gas

Procedure:

  • Ethyl acetoacetate and the chiral ruthenium catalyst are dissolved in methanol in a high-pressure reactor.

  • The reactor is purged with hydrogen gas and then pressurized to the desired pressure.

  • The reaction mixture is stirred at a specific temperature for a set period.

  • After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

  • The crude product is purified by chromatography or distillation to yield highly enantiomerically pure this compound.

Quantitative Data for Asymmetric Hydrogenation:

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (%)EnantiomerReference
Ru-BINAPEthyl acetoacetate>95>98(R) or (S)[4]

Logical Workflow of Synthesis and Biological Action

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent biological conversion to the active metabolite, 3-hydroxybutyrate.

Synthesis_and_Metabolism cluster_synthesis Synthesis of this compound cluster_metabolism Metabolism and Biological Action EAA Ethyl Acetoacetate Reduction Reduction EAA->Reduction Chemical or Enzymatic E3HB This compound Reduction->E3HB E3HB_met This compound (Prodrug) Esterases Esterases E3HB_met->Esterases Hydrolysis _3HB 3-Hydroxybutyrate (3-HB) (Active Metabolite) Esterases->_3HB Signaling Downstream Signaling (e.g., HDAC inhibition, GPR109A activation) _3HB->Signaling

Caption: Synthesis of this compound and its metabolic conversion.

Metabolic Fate and Signaling Pathways

While this compound is a valuable synthetic intermediate, its biological effects are primarily attributed to its hydrolysis product, 3-hydroxybutyrate (3-HB). In biological systems, this compound acts as a prodrug, being rapidly converted to 3-HB and ethanol by esterases in the blood and tissues. 3-HB is a ketone body that serves as an alternative energy source for various organs, including the brain, during periods of low glucose availability.

Beyond its metabolic role, 3-HB is now recognized as a signaling molecule with diverse physiological effects. It functions as an endogenous inhibitor of class I histone deacetylases (HDACs) and as a ligand for the G-protein coupled receptor GPR109A (also known as HCA2).

The following diagram illustrates the key signaling pathways influenced by 3-hydroxybutyrate.

Signaling_Pathways cluster_hdac HDAC Inhibition Pathway cluster_gpr109a GPR109A Activation Pathway _3HB 3-Hydroxybutyrate (from this compound) HDACs Histone Deacetylases (Class I) _3HB->HDACs Inhibits GPR109A GPR109A Receptor (on adipocytes) _3HB->GPR109A Activates Histones Histones HDACs->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Gene_Expression Altered Gene Expression (e.g., antioxidant response, neuroprotection) Acetylation->Gene_Expression Gi Gi Protein GPR109A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Lipolysis Reduced Lipolysis cAMP->Lipolysis

Caption: Key signaling pathways of 3-hydroxybutyrate.

Conclusion

The journey of this compound from a simple derivative of a common laboratory reagent to a highly sought-after chiral building block mirrors the advancement of organic synthesis. The development of stereoselective and efficient synthetic methods has unlocked its potential in the pharmaceutical and fine chemical industries. Furthermore, its role as a precursor to the signaling molecule 3-hydroxybutyrate has opened new avenues for therapeutic research. This guide has provided a comprehensive overview of the historical context, key synthetic protocols, and biological significance of this compound, serving as a valuable resource for the scientific community.

References

Ethyl 3-hydroxybutyrate as a secondary metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-hydroxybutyrate (B1226725) as a Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxybutyrate is a naturally occurring secondary metabolite found in a variety of organisms, from microbes to plants.[1][2] As a chiral molecule, it exists in two enantiomeric forms, (R)- and (S)-ethyl 3-hydroxybutyrate, each with distinct biological relevance.[3] While recognized for its role as a flavor and fragrance compound, recent research has illuminated its potential in drug development, primarily as a metabolic precursor to the ketone body 3-hydroxybutyrate (3-HB).[4][5] This guide provides a comprehensive technical overview of this compound, including its biosynthesis, physiological roles, and methods for its study.

Introduction

This compound, a fatty acid ethyl ester, is classified as a secondary metabolite, indicating it is not essential for the primary growth and reproduction of an organism but often serves specialized functions such as defense or signaling.[1] It is found in wine, where it contributes to the aroma profile, and in insects like the red flour beetle (Tribolium castaneum), where it may act as a signaling molecule.[4][6] In the context of biotechnology and drug development, both enantiomers are valuable chiral building blocks for the synthesis of complex molecules, including antibiotics and pheromones.[3] Of significant interest is its role as an exogenous source of the ketone body 3-hydroxybutyrate (3-HB), a critical energy substrate and signaling molecule in mammals.[4][7]

Biosynthesis of this compound

The biosynthesis of this compound can be achieved through several routes, both biological and chemical. In microorganisms, the core structure, 3-hydroxybutyryl-CoA, is synthesized from acetyl-CoA, a central metabolite.

The key steps in the microbial biosynthesis of (R)-3-hydroxybutyryl-CoA are:

  • Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme β-ketothiolase (PhaA).[8]

  • Reduction of Acetoacetyl-CoA: Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by an acetoacetyl-CoA reductase (PhaB), typically using NADPH as a cofactor.[8]

From (R)-3-hydroxybutyryl-CoA, ethyl (R)-3-hydroxybutyrate can be formed. While the direct enzymatic esterification to the ethyl ester in vivo is not extensively detailed, it is plausible that promiscuous esterases or thioesterases could catalyze this reaction in the presence of ethanol.

A common biotechnological approach for the production of this compound involves the microbial reduction of ethyl acetoacetate (B1235776) using whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) or other fungi such as Geotrichum candidum.[3][9] These organisms possess carbonyl reductases that can convert the keto group of ethyl acetoacetate to the hydroxyl group of this compound.[9]

cluster_esterification Esterification acetoacetyl_coa Acetoacetyl-CoA e3hb_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->e3hb_coa Acetoacetyl-CoA reductase (PhaB) (NADPH -> NADP+) acetyl_coa 2x Acetyl-CoA acetyl_coa->acetoacetyl_coa β-ketothiolase (PhaA) e3hb Ethyl (R)-3-hydroxybutyrate e3hb_coa->e3hb Thioesterase/ Esterase ethanol Ethanol ethanol->e3hb cluster_effects Downstream Effects of 3-HB e3hb This compound (administered exogenously) hydrolysis Esterase-mediated hydrolysis e3hb->hydrolysis hb3 3-Hydroxybutyrate (3-HB) (in circulation) hydrolysis->hb3 energy Energy Metabolism (TCA Cycle) hb3->energy signaling Signaling Molecule hb3->signaling hdac HDAC Inhibition signaling->hdac gpcr GPCR Activation (HCAR2, FFAR3) signaling->gpcr start Sample (e.g., Culture Supernatant) extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->extraction concentration Solvent Evaporation extraction->concentration derivatization Derivatization (optional) (e.g., Silylation) concentration->derivatization injection GC-MS Injection derivatization->injection separation Gas Chromatography (Separation by volatility) injection->separation detection Mass Spectrometry (Detection by m/z) separation->detection quantification Data Analysis and Quantification detection->quantification end Concentration of This compound quantification->end

References

Spectroscopic Analysis of Ethyl 3-hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Ethyl 3-hydroxybutyrate (B1226725), a key intermediate in various synthetic processes and a molecule of interest in metabolic studies. This document outlines the characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of Ethyl 3-hydroxybutyrate, providing a reference for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~4.1-4.2Multiplet3H--CH(OH)- and -O-CH₂-CH₃
~3.2Broad Singlet1H--OH
~2.2-2.5Multiplet2H--CH₂-C=O
~1.23Doublet3H6.2-CH(OH)-CH₃
~1.17Doublet3H7.0-O-CH₂-CH₃

Solvent: CDCl₃. Data compiled from multiple sources.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~172.9C=O
~64.2-CH(OH)-
~60.6-O-CH₂-
~42.7-CH₂-C=O
~22.3-CH(OH)-CH₃
~14.0-O-CH₂-CH₃

Solvent: CDCl₃. Data compiled from multiple sources.

Table 3: IR Spectroscopic Data for this compound

Frequency (cm⁻¹)Description of Vibration
~3440O-H stretch (alcohol)
~2980C-H stretch (alkane)
~1730C=O stretch (ester)
~1180, 1030C-O stretch

Sample state: Liquid film or neat.

Table 4: Mass Spectrometry (GC-MS) Data for this compound

Mass-to-Charge Ratio (m/z)Relative IntensityPutative Fragment
117High[M-CH₃]⁺
87High[M-OC₂H₅]⁺ or [CH₃CH(OH)CH₂]⁺
70Moderate[M-C₂H₅OH-CO]⁺
45High[C₂H₅O]⁺
43High[CH₃CO]⁺

Ionization method: Electron Ionization (EI).

Visualizing the Molecular and Analytical Framework

To better understand the structure and analytical workflow for this compound, the following diagrams have been generated.

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation sample This compound (liquid) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) sample->dissolve ir FTIR sample->ir ms GC-MS sample->ms transfer Transfer to NMR Tube dissolve->transfer nmr ¹H & ¹³C NMR transfer->nmr process_nmr Process NMR Data (FT, Phasing, Baseline Correction) nmr->process_nmr process_ir Process IR Spectrum (Baseline Correction, Peak Picking) ir->process_ir process_ms Process MS Data (Chromatogram Integration, Mass Spectrum Analysis) ms->process_ms E3HB This compound hydrolysis Hydrolysis (Esterase) E3HB->hydrolysis Ethanol Ethanol hydrolysis->Ethanol HB3 3-Hydroxybutyrate (3-HB) hydrolysis->HB3 AcAc Acetoacetate HB3->AcAc 3-Hydroxybutyrate Dehydrogenase AcCoA Acetyl-CoA AcAc->AcCoA TCA TCA Cycle AcCoA->TCA

Methodological & Application

Application Note: Chiral Separation of Ethyl 3-Hydroxybutyrate Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-hydroxybutyrate (B1226725) is a chiral molecule existing as two enantiomers, (R)- and (S)-ethyl 3-hydroxybutyrate. These enantiomers are valuable chiral building blocks in the synthesis of various pharmaceuticals and other biologically active compounds. The distinct stereochemistry of each enantiomer can lead to significant differences in their pharmacological, toxicological, and metabolic profiles. Consequently, the ability to separate and quantify the individual enantiomers is crucial for research, development, and quality control in the pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioseparation of racemic mixtures. This application note provides a detailed protocol for the chiral separation of ethyl 3-hydroxybutyrate enantiomers.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these diastereomeric complexes results in different retention times for each enantiomer, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds, including esters like this compound.

Experimental Protocols

A specific method for the chiral separation of this compound has been noted using a Pirkle-type chiral stationary phase. While detailed parameters for this specific separation are not fully published, a general protocol based on the common use of polysaccharide-based columns for similar analytes is provided below as a robust starting point for method development.

Recommended Starting Method:

This protocol is a representative method for the chiral separation of small, aliphatic hydroxy esters and is recommended as a starting point for the analysis of this compound enantiomers.

  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel) or Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel).

    • Column Dimensions: 250 mm x 4.6 mm i.d.

    • Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isopropanol). A typical starting ratio is 90:10 (v/v). The ratio can be optimized to improve resolution and retention times. For example, increasing the percentage of 2-Propanol will generally decrease retention times.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV is necessary).

    • Injection Volume: 10 µL.

Data Presentation

The following table summarizes the known data for the chiral separation of this compound and provides expected ranges for the recommended starting protocol.

ParameterReported Value (Phenomenex)Expected Range (Recommended Protocol)
Chiral Stationary Phase Chirex 3007 (Pirkle-type)Chiralcel® OD-H or Chiralpak® AD-H
Mobile Phase Not Specifiedn-Hexane / 2-Propanol (e.g., 90:10 v/v)
Flow Rate Not Specified0.5 - 1.5 mL/min
Temperature Not Specified20 - 40 °C
Detection Not SpecifiedUV at 210 nm
Separation Factor (α) 1.14[1]> 1.1
Resolution (Rs) Not Specified> 1.5
Retention Time (k1) Not Specified5 - 15 min
Retention Time (k2) Not Specified6 - 18 min

Mandatory Visualization

The following diagrams illustrate the logical workflow for the chiral HPLC separation of this compound enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemate Racemic Ethyl 3-Hydroxybutyrate dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separation Chiral Separation on CSP Column inject->separation detection UV Detection (210 nm) separation->detection data Data Acquisition (Chromatogram) detection->data integrate Peak Integration data->integrate calculate Calculate α and Rs integrate->calculate quantify Quantify Enantiomers calculate->quantify

Caption: Experimental workflow for chiral HPLC separation.

Caption: Analyte-CSP interaction in chiral separation.

References

Application Notes and Protocols for the GC-MS Analysis of Ethyl 3-Hydroxybutyrate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-Hydroxybutyrate (B1226725) is a ketone ester that serves as a precursor to the ketone body β-hydroxybutyrate (BHB). As an exogenous ketone supplement, it is of increasing interest in research for its potential applications in enhancing athletic performance, supporting weight management, and for its therapeutic potential in various metabolic conditions.[1] Accurate and reliable quantification of Ethyl 3-Hydroxybutyrate and its primary metabolite, 3-hydroxybutyrate (3-HB or BHB), in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of these compounds.

This document provides detailed application notes and protocols for the analysis of this compound in biological samples using GC-MS. The methodologies are based on established principles for the analysis of related small molecules, such as γ-hydroxybutyrate (GHB) and β-hydroxybutyrate (BHB), due to the limited availability of published methods specifically validated for this compound.

Metabolic Pathway of this compound

Upon administration, this compound is rapidly hydrolyzed by esterases present in the gastrointestinal tract, blood, and liver into 3-hydroxybutyrate (a ketone body) and ethanol.[2] The resulting 3-hydroxybutyrate then enters the endogenous ketone body metabolic pathway, where it can be utilized as an energy source by various tissues.

cluster_0 In Vivo Hydrolysis cluster_1 Ketone Body Metabolism This compound This compound Esterases Esterases This compound->Esterases 3-Hydroxybutyrate (BHB) 3-Hydroxybutyrate (BHB) Acetoacetate Acetoacetate 3-Hydroxybutyrate (BHB)->Acetoacetate Ethanol Ethanol Esterases->3-Hydroxybutyrate (BHB) Esterases->Ethanol Acetyl-CoA Acetyl-CoA Acetoacetate->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Metabolic fate of this compound.

Experimental Protocols

The following protocols are adapted from validated methods for the analysis of similar compounds (GHB and BHB) in biological fluids and are proposed for the analysis of this compound.[3][4][5][6][7]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a general liquid-liquid extraction procedure for the recovery of this compound from plasma and urine.

Materials:

  • Biological sample (plasma or urine)

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound)

  • 0.1 M Sulfuric Acid

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the biological sample (plasma or urine) into a 15 mL centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Acidify the sample by adding 250 µL of 0.1 M sulfuric acid and vortex for 30 seconds.

  • Add 6 mL of ethyl acetate to the tube.

  • Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-7) on the remaining aqueous layer with another 6 mL of ethyl acetate to maximize recovery.

  • Combine the organic extracts.

  • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • The dried residue is now ready for derivatization.

Derivatization: Silylation

Due to the presence of a hydroxyl group, derivatization is recommended to improve the chromatographic properties of this compound, increasing its volatility and thermal stability. Silylation is a common and effective derivatization technique for this purpose.

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Acetonitrile (B52724) or Ethyl Acetate (GC grade)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried extract from the LLE step in 50 µL of acetonitrile or ethyl acetate.

  • Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample.

  • Cap the vial tightly and vortex briefly.

  • Heat the mixture at 70°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

cluster_workflow Analytical Workflow Sample Biological Sample (Plasma/Urine) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Silylation (BSTFA + 1% TMCS) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Experimental workflow for GC-MS analysis.
GC-MS Instrumental Parameters

The following are suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Value
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1-2 µL
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min
Oven ProgramInitial temp 60°C for 2 min, ramp at 20°C/min to 180°C, then ramp at 35°C/min to 250°C, hold for 4 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
Transfer Line Temp280°C
Ion Source Temp230°C
SIM Ions (Proposed)
TMS-EHBTo be determined empirically (likely fragments would involve loss of methyl, ethyl, and trimethylsilanol (B90980) groups)
Internal StandardTo be determined based on the chosen IS

Quantitative Data

Due to the rapid in-vivo hydrolysis of this compound, detecting and quantifying the parent compound in biological samples is challenging.[8] Most studies focus on the resulting increase in 3-hydroxybutyrate (BHB) concentrations. The following tables present hypothetical, yet plausible, data for illustrative purposes to guide researchers in setting up their own validation studies.

Table 1: Hypothetical Calibration Curve Data for TMS-Ethyl 3-Hydroxybutyrate in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
100.052
250.128
500.255
1000.510
2501.275
5002.550
Linearity (r²) >0.995

Table 2: Hypothetical Validation Data for the Quantification of this compound in Human Urine

ParameterLow QC (30 ng/mL)Medium QC (150 ng/mL)High QC (400 ng/mL)
Intra-day Precision (%CV, n=6) 5.84.23.5
Inter-day Precision (%CV, n=18) 7.25.54.8
Accuracy (% Recovery) 98.5101.299.8
Extraction Recovery (%) 85.288.186.5
Limit of Detection (LOD) 5 ng/mL--
Limit of Quantitation (LOQ) 10 ng/mL--

Conclusion

The GC-MS methodology outlined in these application notes provides a robust framework for the analysis of this compound in biological samples. While a specific validated method for the parent ester is not widely available in the literature, the proposed protocol, based on established methods for similar analytes, offers a strong starting point for researchers. The rapid in-vivo hydrolysis of this compound presents a significant analytical challenge, and researchers should consider the simultaneous quantification of its primary metabolite, 3-hydroxybutyrate, to gain a comprehensive understanding of its pharmacokinetics. The provided protocols and hypothetical data serve as a valuable resource for the development and validation of analytical methods tailored to specific research needs in the growing field of exogenous ketone supplementation.

References

Application Notes and Protocols: Ethyl 3-Hydroxybutyrate as a Chiral Building Block in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl 3-hydroxybutyrate (B1226725) as a versatile chiral building block in the synthesis of prominent pharmaceutical agents. Both enantiomers, (R)- and (S)-ethyl 3-hydroxybutyrate, serve as crucial starting materials for creating complex molecules with specific stereochemistry, which is vital for their therapeutic efficacy and safety.[1][2] This guide focuses on the synthesis of Atorvastatin (B1662188), L-carnitine, and carbapenem (B1253116) antibiotics, offering detailed methodologies, quantitative data, and visual representations of synthetic and biological pathways.

Synthesis of Atorvastatin Side Chain Intermediate

(R)-Ethyl 3-hydroxybutyrate is a key precursor for the synthesis of the chiral side chain of Atorvastatin, a widely used cholesterol-lowering drug.[3] A critical intermediate derived from (R)-ethyl 3-hydroxybutyrate is (R)-ethyl 4-cyano-3-hydroxybutyrate. The synthesis of this intermediate often involves the conversion of the more readily available (S)-ethyl 4-chloro-3-hydroxybutyrate.

Synthetic Workflow for Atorvastatin Intermediate

Atorvastatin_Intermediate_Synthesis start Ethyl (S)-4-chloro-3-hydroxybutyrate epoxide Ethyl 3,4-epoxybutyrate start->epoxide Cyclization (Ag₂SO₄, solid base) product Ethyl (R)-4-cyano-3-hydroxybutyrate epoxide->product Ring-opening (NaCN, acid)

Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate.
Quantitative Data for Atorvastatin Intermediate Synthesis

StepReactantProductReagentsYieldPurity/eeReference
1. CyclizationEthyl (S)-4-chloro-3-hydroxybutyrateEthyl 3,4-epoxybutyrateSilver sulfate (B86663), solid base--[4]
2. Ring-openingEthyl 3,4-epoxybutyrateEthyl (R)-4-cyano-3-hydroxybutyrateSodium cyanide, acid85-95%>99%[4]
Experimental Protocol: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate[4]

Step 1: Synthesis of Ethyl 3,4-epoxybutyrate

  • Dissolve ethyl (S)-(-)-4-chloro-3-hydroxybutyrate in an organic solvent such as dichloromethane, tetrahydrofuran, or acetonitrile.

  • Add a silver sulfate catalyst and a solid base.

  • Control the reaction temperature between 0-50°C and allow the cyclization reaction to proceed for 3-48 hours.

  • After the reaction is complete, filter the mixture to remove solids.

  • Remove the organic solvent under normal pressure to obtain ethyl 3,4-epoxybutyrate.

Step 2: Synthesis of (R)-(-)-4-cyano-3-hydroxybutyric acid ethyl ester

  • To the obtained ethyl 3,4-epoxybutyrate, add a cyanide reagent (e.g., 10-30% aqueous sodium or potassium cyanide solution) and an acid (e.g., sulfuric acid, glacial acetic acid, or citric acid).

  • Control the pH of the solution to 8-10 and the reaction temperature between -10°C to 30°C.

  • Allow the ring-opening reaction to proceed for 2-24 hours to form (R)-(-)-4-cyano-3-hydroxybutyric acid ethyl ester.

  • Extract the product with an organic solvent.

  • Remove the solvent from the organic layer and purify the product by distillation under reduced pressure (-740 to -750 mmHg) to yield the final product with a purity of >99%.[4]

The resulting chiral side chain can then be incorporated into the Atorvastatin molecule through the Paal-Knorr pyrrole (B145914) synthesis. This involves the condensation of the chiral amino-ester side chain with a 1,4-diketone.[5]

Atorvastatin Mechanism of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1]

Atorvastatin_Pathway HMGCoA HMG-CoA Mev Mevalonate HMGCoA->Mev Catalyzed by Chol Cholesterol Synthesis Mev->Chol Atorvastatin Atorvastatin HMGCoAReductase HMG-CoA Reductase Atorvastatin->HMGCoAReductase Inhibits

Atorvastatin's inhibition of the cholesterol synthesis pathway.

Synthesis of L-carnitine

(R)-Ethyl 3-hydroxybutyrate is a precursor to (R)-ethyl 4-chloro-3-hydroxybutyrate, a key intermediate in the synthesis of L-carnitine. L-carnitine is essential for the transport of fatty acids into the mitochondria for beta-oxidation.

Synthetic Workflow for L-carnitine

L_Carnitine_Synthesis start Ethyl 4-chloroacetoacetate intermediate Ethyl (R)-4-chloro-3-hydroxybutyrate start->intermediate Hydroboration reduction or Biocatalytic reduction product L-carnitine intermediate->product Condensation with Trimethylamine (B31210), followed by hydrolysis

Synthesis of L-carnitine.
Quantitative Data for L-carnitine Synthesis

StepReactantProductReagents/CatalystYieldPurity/eeReference
1. ReductionEthyl 4-chloroacetoacetateEthyl (R)-4-chloro-3-hydroxybutyrateReductase, Coenzyme, Zinc sulfateHigh≥99.0% ee[6]
2. Condensation & HydrolysisEthyl (R)-4-chloro-3-hydroxybutyrateL-carnitineTrimethylamine, HCl71-75%High[1][7]
Experimental Protocol: Synthesis of L-carnitine

Step 1: Biocatalytic Reduction to Ethyl (R)-4-chloro-3-hydroxybutyrate [6]

  • To a 1M phosphate (B84403) buffer solution (pH 6.5-7.0), add ethyl 4-chloroacetoacetate and isopropanol.

  • Control the temperature of the mixture to 25-30°C.

  • Sequentially add reductase, a coenzyme, and a zinc sulfate catalyst to the reactor.

  • Start the reaction and maintain the reactor under a negative pressure.

  • Control the pH of the reaction mixture between 5.5-7.5 and continue the reaction for 8-12 hours until completion.

  • Filter the solution to remove enzyme residues and pass the filtrate through anion and cation exchange resins to obtain the product with an ee value of ≥99.0%.[6]

Step 2: Synthesis of L-carnitine [1]

  • Place ethyl (+)-(R)-4-chloro-3-hydroxybutyrate and a 45% aqueous solution of trimethylamine in a reactor.

  • Heat the reaction mixture to 80°C and maintain this temperature for 2-15 hours.

  • After cooling, remove the excess trimethylamine.

  • Extract the aqueous solution with a suitable organic solvent (e.g., methylene (B1212753) chloride).

  • The resulting aqueous solution contains L-carnitine, which can be further purified. A yield of 71-75% can be obtained.[1]

L-carnitine's Role in Fatty Acid Metabolism

L-carnitine is crucial for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy.

Carnitine_Shuttle cluster_0 Cytoplasm cluster_1 Mitochondrial Matrix LCFA Long-Chain Fatty Acid AcylCoA Acyl-CoA LCFA->AcylCoA CPT1 CPT I AcylCoA->CPT1 L-carnitine CPT2 CPT II CPT1->CPT2 Acylcarnitine (via Translocase) BetaOx β-Oxidation CPT2->BetaOx Acyl-CoA Carbapenem_Synthesis start Ethyl (S)-3-hydroxybutanoate azetidinone Optically active 2-azetidinone derivative start->azetidinone Multi-step transformation ps5_precursor PS-5 Key Precursor azetidinone->ps5_precursor Stereocontrolled transformation Carbapenem_MoA Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Inhibits CellWall Bacterial Cell Wall Synthesis Lysis Cell Lysis CellWall->Lysis Inhibition leads to

References

Application Notes and Protocols: The In Vivo Metabolic Fate of Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxybutyrate (B1226725) (EHB) is a ketone ester that serves as a precursor to the ketone body 3-hydroxybutyrate (3-HB). Upon administration, EHB is rapidly hydrolyzed by endogenous esterases, leading to a significant elevation in circulating and tissue levels of 3-HB.[1][2] This mimics a state of nutritional ketosis and has garnered interest for its potential therapeutic applications in conditions such as cancer cachexia and neurodegenerative diseases.[1][2] Understanding the in vivo metabolic fate of EHB is crucial for its development as a therapeutic agent. These application notes provide a detailed overview of the metabolism of EHB, quantitative data on its primary metabolite, and detailed protocols for its study in a research setting.

Data Presentation

The in vivo metabolism of ethyl 3-hydroxybutyrate is characterized by its rapid conversion to 3-hydroxybutyrate. Quantitative analysis in mouse models following a single intraperitoneal injection of EHB demonstrates a swift and significant increase in 3-HB concentrations in both serum and muscle tissue.

Table 1: In Vivo Concentration of 3-Hydroxybutyrate (3-HB) in Serum Following a Single Intraperitoneal Injection of this compound (300 mg/kg) in Mice.

Time Point (minutes)Mean 3-HB Concentration (µM)Fold Change from Baseline
0~1501.0
5~8255.5
10~6004.0
30~1501.0
60~1501.0
120~1501.0
240~1501.0
480~1501.0

Data adapted from a study on cachectic mice, showing a peak in serum 3-HB levels at 5 minutes post-injection, returning to baseline within 30 minutes.[1]

Table 2: In Vivo Concentration of 3-Hydroxybutyrate (3-HB) in Gastrocnemius Muscle Following a Single Intraperitoneal Injection of this compound (300 mg/kg) in Mice.

Time Point (minutes)Mean 3-HB Concentration (µM)Fold Change from Baseline
0~501.0
10~50010.0
30~2505.0
60~1503.0
120~1002.0
240~751.5
480~501.0

Data adapted from the same study, indicating a peak in muscle 3-HB levels at 10 minutes post-injection, with a more gradual return to baseline compared to serum.[1]

Metabolic and Signaling Pathways

Upon in vivo administration, this compound undergoes a series of metabolic and signaling events, beginning with its hydrolysis and culminating in its influence on cellular energy and gene expression.

Metabolic Fate of this compound EHB This compound HB 3-Hydroxybutyrate (3-HB) EHB->HB Esterase Hydrolysis Ethanol Ethanol EHB->Ethanol AcAc Acetoacetate HB->AcAc 3-HB Dehydrogenase AcCoA Acetyl-CoA AcAc->AcCoA SCOT TCA TCA Cycle AcCoA->TCA Energy Production

Caption: Metabolic pathway of this compound.

The primary metabolite of EHB, 3-hydroxybutyrate, is not only an energy substrate but also a signaling molecule that can modulate cellular processes through various mechanisms, including the inhibition of histone deacetylases (HDACs).

Signaling Pathway of 3-Hydroxybutyrate HB 3-Hydroxybutyrate (3-HB) HDAC Histone Deacetylases (HDACs) HB->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Acetylation Gene Altered Gene Expression Acetylation->Gene

Caption: 3-Hydroxybutyrate as a signaling molecule.

Experimental Protocols

The following protocols provide a framework for the in vivo investigation of the metabolic fate of this compound in a mouse model.

Protocol 1: In Vivo Administration and Sample Collection

Objective: To assess the pharmacokinetic profile of 3-hydroxybutyrate following this compound administration in mice.

Materials:

  • This compound (EHB)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Male BALB/c mice (6-8 weeks old)

  • Insulin syringes (1 mL) with 27-gauge needles

  • Microcentrifuge tubes

  • Anesthesia (e.g., isoflurane)

  • Surgical scissors and forceps

  • Liquid nitrogen

Procedure:

  • Animal Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • EHB Preparation: Prepare a sterile solution of EHB in PBS at the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 20g mouse).

  • Administration: Administer a single intraperitoneal (IP) injection of the EHB solution to each mouse. A control group should receive an equivalent volume of PBS.

  • Sample Collection: At designated time points (e.g., 0, 5, 10, 30, 60, 120, 240, and 480 minutes) post-injection, anesthetize a subset of mice.

    • Blood Collection: Collect blood via cardiac puncture into microcentrifuge tubes. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

    • Tissue Collection: Immediately following blood collection, dissect the gastrocnemius muscle, snap-freeze it in liquid nitrogen, and store at -80°C until analysis.

  • Sample Storage: Store serum samples at -80°C until analysis.

Protocol 2: Quantification of 3-Hydroxybutyrate by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the concentration of 3-hydroxybutyrate in serum and tissue samples.

Materials:

  • Serum and gastrocnemius muscle samples

  • Deuterium oxide (D₂O)

  • 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP)

  • Phosphate (B84403) buffer (pH 7.4)

  • Methanol (B129727)

  • Chloroform

  • NMR spectrometer (e.g., 600 MHz)

Procedure:

  • Serum Sample Preparation:

    • Thaw serum samples on ice.

    • To 100 µL of serum, add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture and incubate at -20°C for 20 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube and dry using a vacuum concentrator.

    • Reconstitute the dried extract in 550 µL of D₂O-based phosphate buffer containing a known concentration of TSP as an internal standard.

  • Tissue Sample Preparation:

    • Weigh the frozen gastrocnemius muscle (~50 mg).

    • Homogenize the tissue in a mixture of methanol, chloroform, and water (2:1:1 v/v/v).

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the polar and non-polar phases.

    • Collect the upper aqueous phase containing polar metabolites.

    • Dry the aqueous phase using a vacuum concentrator.

    • Reconstitute the dried extract in 550 µL of D₂O-based phosphate buffer with TSP.

  • NMR Data Acquisition:

    • Transfer the reconstituted samples to NMR tubes.

    • Acquire ¹H NMR spectra using a standard one-dimensional pulse sequence with water suppression.

  • Data Analysis:

    • Process the NMR spectra (phasing, baseline correction).

    • Identify the characteristic resonance peak for 3-hydroxybutyrate (doublet at ~1.2 ppm).

    • Quantify the concentration of 3-HB by integrating its peak area relative to the known concentration of the TSP internal standard.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Objective: To identify and quantify this compound and its metabolites in biological samples.

Materials:

  • Biological samples (serum, tissue homogenate)

  • Internal standards (e.g., deuterated analogues)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvents (e.g., ethyl acetate, hexane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Extraction:

    • Follow the protein precipitation and extraction steps as described in the NMR protocol.

    • Add an internal standard to the sample prior to extraction for accurate quantification.

  • Derivatization:

    • Dry the extracted metabolites under a stream of nitrogen.

    • Add the derivatization agent (e.g., BSTFA in pyridine) to the dried extract.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization of hydroxyl and carboxyl groups, making the analytes volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the metabolites.

    • Operate the mass spectrometer in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification.

  • Data Analysis:

    • Identify metabolites by comparing their mass spectra and retention times to those of authentic standards and spectral libraries.

    • Quantify the concentration of each metabolite by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Workflow Diagram

The following diagram illustrates the experimental workflow for studying the in vivo metabolic fate of this compound.

Experimental Workflow cluster_animal In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation Animal Mouse Model Admin EHB Administration (IP) Animal->Admin Sample Blood & Tissue Collection Admin->Sample Prep Sample Preparation Sample->Prep NMR NMR Spectroscopy Prep->NMR GCMS GC-MS Analysis Prep->GCMS Quant Quantification of Metabolites NMR->Quant GCMS->Quant PK Pharmacokinetic Modeling Quant->PK Pathway Pathway Analysis Quant->Pathway

Caption: Workflow for metabolic analysis of EHB.

References

Application Notes and Protocols for the Microbial Reduction of Ethyl Acetoacetate to Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantioselective microbial reduction of ethyl acetoacetate (B1235776) (EAA) to chiral ethyl 3-hydroxybutyrate (B1226725) (EHB) is a pivotal biotransformation in the pharmaceutical and fine chemical industries. The resulting (S)- and (R)-enantiomers of EHB are valuable chiral building blocks for the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for performing this bioconversion using various microorganisms.

The reduction is catalyzed by oxidoreductases, primarily alcohol dehydrogenases, present in a diverse range of microorganisms, including yeasts, fungi, and bacteria.[1][2] The choice of microorganism is critical as it dictates the stereochemical outcome of the reaction, yielding either the (S)-(+)- or (R)-(-)-enantiomer of ethyl 3-hydroxybutyrate.

Data Presentation: Comparison of Microbial Systems

The efficiency of the microbial reduction of ethyl acetoacetate varies significantly depending on the microorganism, reaction conditions, and process strategy. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Microbial Reduction of Ethyl Acetoacetate to (S)-Ethyl 3-Hydroxybutyrate

MicroorganismCo-substrateSubstrate Conc.Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Saccharomyces cerevisiaeSucrose (B13894)15 g/L6985[3]
Saccharomyces cerevisiaeSucroseFed-batch>99>99[4]
Saccharomyces cerevisiaeGlucose--58[5]
Hansenula sp.-->8581[5]
Dekkera sp.-->8573[5]

Table 2: Microbial Reduction of Ethyl Acetoacetate to (R)-Ethyl 3-Hydroxybutyrate

MicroorganismCo-substrateSubstrate Conc. (mM)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Geotrichum candidum----[6]
Aspergillus niger-->8530[5]
Kluyveromyces marxianus-->8518[5]
Paracoccus denitrificansNitrate (B79036)150-98.9[7]
Recombinant E. coli (LbADH)Glucose3582.6>99[5]
Bacillus pumilus Phe-C3--62.4-91.090.2-97.1[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the microbial reduction of ethyl acetoacetate.

Protocol 1: Screening of Microorganisms for Enantioselective Reduction

Objective: To identify suitable microbial strains for the stereoselective reduction of ethyl acetoacetate.

Materials:

  • Microbial strains (e.g., Saccharomyces cerevisiae, Geotrichum candidum, etc.)

  • Yeast extract peptone dextrose (YPD) medium or other suitable growth media

  • Ethyl acetoacetate

  • Glucose or sucrose

  • Phosphate (B84403) buffer (pH 7.0)

  • Shaking incubator

  • Centrifuge

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the microbial strain into 50 mL of sterile growth medium in a 250 mL Erlenmeyer flask. Incubate at 30°C with shaking at 200 rpm for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes. Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0).

  • Biotransformation: Resuspend the cell pellet in 50 mL of phosphate buffer containing a co-substrate (e.g., 2% w/v glucose). Add ethyl acetoacetate to a final concentration of 1-5 g/L.

  • Incubation: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-72 hours.

  • Extraction: Extract the product from the reaction mixture with an equal volume of ethyl acetate.

  • Analysis: Analyze the organic extract by chiral GC to determine the yield and enantiomeric excess of this compound.

Protocol 2: Fed-Batch Biotransformation with Saccharomyces cerevisiae

Objective: To improve the yield and enantiomeric excess of (S)-ethyl 3-hydroxybutyrate through a fed-batch process.[4]

Materials:

  • Saccharomyces cerevisiae (baker's yeast)

  • YPD medium

  • Ethyl acetoacetate

  • Sucrose

  • Bioreactor (e.g., 1 L) with pH, temperature, and dissolved oxygen control

  • Peristaltic pumps

Procedure:

  • Inoculum and Bioreactor Setup: Prepare an inoculum as described in Protocol 1. Aseptically transfer the inoculum to a sterilized bioreactor containing YPD medium.

  • Initial Batch Phase: Allow the yeast to grow in batch mode until a desired cell density is reached.

  • Fed-Batch Operation:

    • Initiate a continuous feed of a concentrated sucrose solution to maintain a constant, low glucose concentration in the reactor.

    • Simultaneously, start a separate feed of ethyl acetoacetate at a rate that maintains its concentration below inhibitory levels (e.g., < 1 g/L).[8]

  • Process Monitoring: Monitor cell growth, substrate consumption, and product formation throughout the fermentation using appropriate analytical methods (e.g., OD measurement, HPLC, GC).

  • Harvesting and Extraction: Once the reaction is complete, harvest the broth and extract the product as described previously.

Visualizations

Biochemical Pathway

The microbial reduction of ethyl acetoacetate is an enzyme-catalyzed reaction that involves the transfer of a hydride ion from a reduced cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate.

Biochemical_Pathway EAA Ethyl Acetoacetate Enzyme Ethyl Acetoacetate Reductase EAA->Enzyme Substrate EHB This compound NADH NADH + H+ NADH->Enzyme Cofactor NAD NAD+ Enzyme->EHB Product Enzyme->NAD Oxidized Cofactor

Caption: Biochemical pathway of ethyl acetoacetate reduction.

Experimental Workflow

The overall experimental workflow for the microbial production of this compound involves several key stages, from microbial culture to product analysis.

Experimental_Workflow cluster_preparation Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing cluster_analysis Analysis Media_Prep Media Preparation Inoculum_Prep Inoculum Preparation Media_Prep->Inoculum_Prep Fermentation Fermentation/ Biotransformation Inoculum_Prep->Fermentation Substrate_Addition Substrate (EAA) Addition Fermentation->Substrate_Addition Harvesting Cell Harvesting Fermentation->Harvesting Substrate_Addition->Fermentation Extraction Product Extraction Harvesting->Extraction Purification Purification Extraction->Purification Analysis GC/HPLC Analysis (Yield, e.e.) Purification->Analysis

Caption: General experimental workflow for microbial reduction.

References

Application Notes and Protocols for the Asymmetric Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (S)-4-chloro-3-hydroxybutanoate is a valuable chiral building block in the synthesis of numerous pharmaceuticals, most notably for the production of HMG-CoA reductase inhibitors such as statins. The stereoselective synthesis of this compound is of critical importance, as the biological activity of the final drug often resides in a single enantiomer. This document provides detailed application notes and protocols for the asymmetric synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate via both biocatalytic and chemical methods. The protocols are designed to be readily applicable in a research and development setting.

Methods Overview

Three primary methods for the asymmetric synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate are presented:

  • Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast): A cost-effective and environmentally benign method that utilizes whole-cell biocatalysis to achieve high enantioselectivity.

  • Corey-Itsuno Reduction: A well-established chemical method employing a chiral oxazaborolidine catalyst for the enantioselective reduction of the corresponding ketone.[1][2]

  • Noyori Asymmetric Hydrogenation: A powerful chemical method that uses a ruthenium-BINAP catalyst for the highly enantioselective hydrogenation of β-keto esters.[3][4]

Data Presentation

The following table summarizes the quantitative data for the different synthetic methods, allowing for easy comparison of their efficacy.

MethodCatalyst/ReagentSubstrate ConcentrationYield (%)Enantiomeric Excess (e.e.) (%)Key Conditions
Biocatalytic Reduction Dried Baker's Yeast0.08 M93.991.4pH 7.0, 30°C, 24h, isooctane (B107328)/water biphasic system[5]
Corey-Itsuno Reduction (S)-2-Methyl-CBS-oxazaborolidine / BH₃・SMe₂Not specifiedHigh>95Anhydrous THF, -30°C to 0°C[6]
Noyori Asymmetric Hydrogenation RuCl₂[(R)-BINAP]Not specifiedHigh>96H₂ pressure (4-100 atm), EtOH or MeOH, 30-100°C[3][4]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using Saccharomyces cerevisiae

This protocol details the whole-cell biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate.

Materials:

Equipment:

  • Shaking incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Yeast Activation (Optional but Recommended): Activate the dried yeast by suspending it in a nutrient-rich medium and incubating for a short period to enhance its metabolic activity.

  • Reaction Setup: In a 250 mL Erlenmeyer flask, suspend 2.5 g of dried Baker's yeast in 50 mL of 0.05 M potassium phosphate buffer (pH 7.0). To this, add 3.0 g of glucose.[5]

  • Biphasic System: Add 16.7 mL of isooctane to create a biphasic system with a Vaq/Vorg ratio of 3:1.[5]

  • Pre-incubation: Place the flask in a shaking incubator at 30°C and 180 rpm for 15 minutes to allow the yeast to acclimatize.

  • Substrate Addition: Add 0.67 g (0.08 M) of ethyl 4-chloro-3-oxobutanoate to the reaction mixture.

  • Reaction: Continue the incubation at 30°C and 180 rpm for 24 hours. Monitor the reaction progress by taking aliquots from the organic phase and analyzing by GC.

  • Work-up:

    • After 24 hours, stop the reaction and transfer the entire mixture to a centrifuge tube.

    • Centrifuge at 5000 rpm for 10 minutes to separate the yeast cells and the aqueous and organic layers.

    • Carefully collect the upper organic (isooctane) layer.

    • Extract the aqueous layer and the cell pellet with ethyl acetate (3 x 20 mL).

    • Combine all organic extracts and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

  • Analysis: Determine the yield and enantiomeric excess of the purified Ethyl (S)-4-chloro-3-hydroxybutanoate. For e.e. analysis, derivatization to the acetate ester may be required.[5]

Protocol 2: Asymmetric Synthesis via Corey-Itsuno Reduction

This protocol describes the chemical reduction of ethyl 4-chloro-3-oxobutanoate using a chiral oxazaborolidine catalyst. Note: This reaction must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., Argon or Nitrogen).[6]

Materials:

  • Ethyl 4-chloro-3-oxobutanoate (ECOB)

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃・SMe₂, ~10 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Equipment:

  • Flame-dried glassware

  • Schlenk line or glovebox

  • Magnetic stirrer with cooling bath

  • Syringes and needles

Procedure:

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and dilute with anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise to the catalyst solution while maintaining the temperature at 0°C. Stir the mixture for 15 minutes at this temperature.

  • Substrate Addition: In a separate flame-dried flask, dissolve ethyl 4-chloro-3-oxobutanoate (1.0 eq) in anhydrous THF. Cool this solution to -30°C. Slowly add the substrate solution to the pre-formed catalyst-borane complex via cannula over 30 minutes.

  • Reaction: Stir the reaction mixture at -30°C and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by the slow, dropwise addition of methanol at -30°C until gas evolution ceases.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Remove the solvents under reduced pressure.

    • Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borate (B1201080) esters.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Analysis: Determine the yield and enantiomeric excess by chiral GC or HPLC.

Protocol 3: Asymmetric Synthesis via Noyori Hydrogenation

This protocol outlines the asymmetric hydrogenation of ethyl 4-chloro-3-oxobutanoate using a Ru-BINAP catalyst. Note: This reaction requires specialized high-pressure equipment and handling of hydrogen gas.

Materials:

  • Ethyl 4-chloro-3-oxobutanoate (ECOB)

  • [RuCl₂((R)-BINAP)]

  • Anhydrous ethanol (B145695) or methanol

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure reactor (autoclave)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, charge a glass liner for the autoclave with [RuCl₂((R)-BINAP)] (0.001-0.01 eq) and ethyl 4-chloro-3-oxobutanoate (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol or methanol to dissolve the substrate and catalyst.

  • Hydrogenation:

    • Seal the glass liner inside the autoclave.

    • Purge the autoclave with hydrogen gas several times.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm).

    • Heat the reaction to the desired temperature (e.g., 30-80°C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging the reactor).

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Purge the reactor with an inert gas.

    • Remove the reaction mixture and filter it through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Analysis: Determine the yield and enantiomeric excess by chiral GC or HPLC.

Visualizations

Reaction Pathway

G General Reaction Scheme sub Ethyl 4-chloro-3-oxobutanoate (ECOB) prod Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-ECHB) sub->prod [H] reagents Asymmetric Reducing Agent

Caption: Asymmetric reduction of ECOB to (S)-ECHB.

Biocatalytic Reduction Workflow

G Biocatalytic Reduction Workflow start Start setup Reaction Setup (Yeast, Buffer, Glucose, Isooctane) start->setup preinc Pre-incubation (30°C, 15 min) setup->preinc add_sub Add ECOB preinc->add_sub react Reaction (30°C, 24h) add_sub->react workup Work-up (Centrifugation, Extraction) react->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (GC for yield and e.e.) purify->analyze end End analyze->end

Caption: Workflow for biocatalytic reduction.

Corey-Itsuno Reduction Catalytic Cycle

G Corey-Itsuno Reduction Mechanism catalyst (S)-CBS Catalyst activated_cat Catalyst-BH3 Complex catalyst->activated_cat + BH3 borane BH3 transition_state Six-membered Transition State activated_cat->transition_state + ECOB ketone ECOB product_complex Product-Borane Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Regeneration product (S)-ECHB product_complex->product Work-up

Caption: Mechanism of the Corey-Itsuno reduction.

References

Application Notes and Protocols for the Quantification of Ethyl 3-hydroxybutyrate in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-hydroxybutyrate (B1226725) is a valuable chiral intermediate in the pharmaceutical and chemical industries, often produced through microbial fermentation. Accurate and reliable quantification of this compound in complex fermentation broth is crucial for process monitoring, optimization, and quality control. This document provides detailed application notes and protocols for the quantification of Ethyl 3-hydroxybutyrate using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and robust analytical technique for volatile and semi-volatile compounds. The protocol includes sample preparation, instrument conditions, and method validation parameters.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended method for the quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural confirmation of the analyte.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

Fermentation broth is a complex matrix containing cells, proteins, salts, and other metabolites that can interfere with the analysis. A liquid-liquid extraction step is essential to isolate this compound and clean up the sample.

Materials:

  • Fermentation broth sample

  • Ethyl acetate (B1210297) (HPLC grade)[1]

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • GC vials with inserts

Protocol:

  • Sample Collection: Collect 1.0 mL of the fermentation broth into a 15 mL centrifuge tube.

  • Cell Removal: Centrifuge the broth at 7,500 x g for 5 minutes to pellet the cells and other solid debris.[2]

  • Supernatant Transfer: Carefully transfer 500 µL of the supernatant to a new 15 mL centrifuge tube.

  • Salting Out: Add sodium chloride to the supernatant to saturate the aqueous phase, which enhances the extraction efficiency of polar compounds.

  • Extraction: Add 2.0 mL of ethyl acetate to the tube.[1]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge at 1,500 rpm for 15 minutes to separate the organic and aqueous layers.[3]

  • Organic Layer Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Final Sample Preparation: Transfer the dried organic extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent GC 7890 with MS 5975).[4]

GC Conditions:

  • Column: SE-54 capillary column (30 m x 0.32 mm, 0.5 µm film thickness) or equivalent non-polar column like HP-5MS.[5][6]

  • Injection Volume: 2.0 µL.[5]

  • Inlet Temperature: 250 °C.[5]

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program:

    • Initial temperature: 130 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold: 240 °C for 10 minutes.[5]

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

  • Detector Temperature: 260 °C.[5]

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for peak identification.

  • Quantifier and Qualifier Ions: To be determined from the mass spectrum of a pure standard of this compound.

Data Presentation

Method Validation Parameters

The following table summarizes typical method validation parameters that should be established for the quantification of this compound. The values are based on similar analytical methods for related compounds.

ParameterTypical Value/RangeReference
Linearity (R²) > 0.99[3]
Linear Range 50 - 500 µg/mL[6]
Limit of Detection (LOD) 3 µg/mL[6]
Lower Limit of Quantification (LLOQ) 6-7 mg/L[3]
Precision (CV%) 1.0 - 12.4%[3]
Recovery 82 - 98%[3]
Sample Chromatogram Analysis

A typical chromatogram from the GC-MS analysis would show a distinct peak for this compound at a specific retention time. The identity of the peak should be confirmed by comparing its mass spectrum with a reference spectrum.

CompoundRetention Time (min)
This compoundTo be determined experimentally

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample_collection 1. Collect 1 mL Fermentation Broth centrifuge1 2. Centrifuge at 7,500 x g for 5 min sample_collection->centrifuge1 supernatant_transfer 3. Transfer 500 µL Supernatant centrifuge1->supernatant_transfer extraction 4. Add 2 mL Ethyl Acetate and Vortex supernatant_transfer->extraction centrifuge2 5. Centrifuge at 1,500 rpm for 15 min extraction->centrifuge2 collect_organic 6. Collect Organic Layer centrifuge2->collect_organic dry_sample 7. Dry with Na₂SO₄ collect_organic->dry_sample final_sample 8. Transfer to GC Vial dry_sample->final_sample gc_injection 9. Inject 2 µL into GC-MS final_sample->gc_injection chromatography 10. Chromatographic Separation detection 11. Mass Spectrometric Detection peak_integration 12. Peak Integration detection->peak_integration quantification 13. Quantification using Calibration Curve peak_integration->quantification reporting 14. Report Concentration quantification->reporting

Caption: Workflow for this compound quantification.

Logical Relationship of Method Validation

validation_relationship method Analytical Method validation Method Validation method->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod LOD validation->lod loq LOQ validation->loq robustness Robustness validation->robustness

Caption: Key parameters of analytical method validation.

References

Application Notes and Protocols: Ethyl 3-hydroxybutyrate as a Precursor for Ketone Body Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of ketone body esters derived from ethyl 3-hydroxybutyrate (B1226725). The protocols detailed below are intended for research purposes and should be adapted and optimized for specific experimental contexts.

Introduction

Ketone bodies, primarily (R)-3-hydroxybutyrate and acetoacetate (B1235776), serve as a crucial alternative energy source to glucose, particularly during periods of fasting or strenuous exercise.[1][2][3] The oral administration of ketone body esters is an effective strategy to induce a state of nutritional ketosis, which has shown therapeutic potential in a variety of conditions including neurodegenerative diseases, and for enhancing cognitive and physical performance.[4][5][6] Among the most studied ketone esters is (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, which is hydrolyzed in vivo to (R)-3-hydroxybutyrate and (R)-1,3-butanediol, both of which are converted to ketone bodies.[1][7]

Ethyl 3-hydroxybutyrate is a key and versatile precursor for the synthesis of these valuable ketone esters.[1][8] This document outlines the enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate from this compound, details the known signaling pathways of ketone bodies, and provides experimental protocols for their evaluation.

Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate

The synthesis of the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate can be efficiently achieved through an enzymatic transesterification reaction. This method, which often utilizes Candida antarctica lipase (B570770) B (CAL-B), is favored for its high stereoselectivity, yielding the desired (R,R) enantiomer.[1][4][8]

Synthesis Workflow

The overall workflow for the synthesis starting from racemic this compound is depicted below. This process involves the enzymatic resolution of racemic starting materials to obtain the enantiopure precursors required for the final coupling step.

Synthesis_Workflow cluster_precursor_prep Precursor Preparation cluster_coupling Esterification cluster_recycling Stereochemical Inversion (Optional) racemic_E3HB Racemic Ethyl 3-hydroxybutyrate CALB2 CAL-B racemic_E3HB->CALB2 Transesterification racemic_13BDO Racemic 1,3-butanediol CALB1 CAL-B racemic_13BDO->CALB1 Acetylation R_13BDO (R)-1,3-butanediol CALB1->R_13BDO S_13BDO (S)-1,3-butanediol CALB1->S_13BDO S_E3HB (S)-Ethyl 3-hydroxybutyrate CALB2->S_E3HB R_R_KBE (R)-3-hydroxybutyl (R)-3-hydroxybutyrate CALB2->R_R_KBE R_13BDO->CALB2 Inversion1 Inversion S_13BDO->Inversion1 Known Procedure Inversion2 Inversion S_E3HB->Inversion2 Known Procedure R_13BDO_recycled R_13BDO_recycled Inversion1->R_13BDO_recycled (R)-1,3-butanediol R_E3HB_recycled R_E3HB_recycled Inversion2->R_E3HB_recycled (R)-Ethyl 3-hydroxybutyrate

Caption: Workflow for the enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate from Racemic this compound and (R)-1,3-butanediol [1]

Materials:

  • Racemic this compound

  • (R)-1,3-butanediol

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Round-bottom flask

  • Shaker incubator

  • Vacuum pump

  • Filtration apparatus

Procedure:

  • Combine racemic this compound (2 equivalents) and (R)-1,3-butanediol (1 equivalent) in a round-bottom flask.

  • Add CAL-B (e.g., 70 mg per 1 g of this compound).

  • The reaction is conducted without the addition of a solvent.

  • Gently shake the mixture at 30°C under reduced pressure (80 mmHg) to facilitate the removal of the ethanol (B145695) co-product.

  • Monitor the reaction progress and stereochemistry of the product periodically using chiral phase gas chromatography (GC).

  • The reaction is typically complete within 6 hours.

  • Upon completion, filter the reaction mixture to remove the enzyme.

  • Evaporate the unreacted (S)-ethyl 3-hydroxybutyrate under reduced pressure.

  • The final product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, remains as the residue.

Data Presentation
Starting MaterialsEnzymeReaction ConditionsProductYieldReference
Racemic this compound, (R)-1,3-butanediolCAL-B30°C, 80 mmHg, 6 h, solvent-free(R)-3-hydroxybutyl (R)-3-hydroxybutyrate48%[1]
(R)-ethyl 3-hydroxybutyrate, (R)-1,3-butanediolCAL-B30°C, 80 mmHg, 6 h(R)-3-hydroxybutyl (R)-3-hydroxybutyrateHigh[1]

Signaling Pathways of Ketone Bodies

Ketone bodies, particularly β-hydroxybutyrate (BHB), are not only energy substrates but also act as signaling molecules, influencing a variety of cellular processes.[3][9][10] Their effects are mediated through several mechanisms, including the inhibition of histone deacetylases (HDACs), interaction with G-protein coupled receptors, and modulation of inflammatory and oxidative stress pathways.[3][9]

Ketone_Body_Signaling cluster_ketone_bodies Ketone Bodies cluster_cellular_targets Cellular Targets & Pathways cluster_downstream_effects Downstream Effects BHB β-hydroxybutyrate (BHB) HDACs Histone Deacetylases (HDACs) BHB->HDACs Inhibits GPR109A G-protein Coupled Receptor (GPR109A/HCAR2) BHB->GPR109A Activates NLRP3 NLRP3 Inflammasome BHB->NLRP3 Inhibits Oxidative_Stress Oxidative Stress Pathways BHB->Oxidative_Stress Modulates AcAc Acetoacetate (AcAc) Gene_Expression Altered Gene Expression (e.g., antioxidant genes) HDACs->Gene_Expression Regulates Lipolysis Reduced Lipolysis GPR109A->Lipolysis Inhibits Inflammation Decreased Inflammation NLRP3->Inflammation Mediates Redox_State Improved Cellular Redox State Oxidative_Stress->Redox_State Impacts

Caption: Signaling pathways influenced by the ketone body β-hydroxybutyrate.

Experimental Workflows for Evaluation

To assess the physiological effects of ketone body esters, a series of in vivo and in vitro experiments are necessary. The following workflow outlines a general approach for evaluating a newly synthesized ketone body ester in an animal model.

Experimental_Workflow Synthesis Synthesis & Purification of Ketone Body Ester Administration Oral Gavage or Dietary Supplementation Synthesis->Administration Animal_Model Select & Acclimate Animal Model Animal_Model->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Tissue_Harvesting Tissue Harvesting at Defined Endpoints Administration->Tissue_Harvesting Metabolite_Analysis UPLC-MS/MS Analysis of Ketone Bodies & other Metabolites Blood_Sampling->Metabolite_Analysis Data_Analysis Data Analysis & Interpretation Metabolite_Analysis->Data_Analysis Biochemical_Assays Biochemical & Molecular Assays (e.g., Western Blot, qPCR) Tissue_Harvesting->Biochemical_Assays Biochemical_Assays->Data_Analysis

Caption: General experimental workflow for in vivo evaluation of ketone body esters.

Protocol 2: Quantification of Ketone Bodies in Biological Samples via UPLC-MS/MS [11][12]

Materials:

  • Serum or tissue homogenate samples

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Stable isotope-labeled internal standards (e.g., [U-13C4]AcAc)

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • For serum samples, precipitate proteins by adding cold ACN/MeOH (1:1 v/v) containing the internal standards.

    • Vortex and centrifuge at 4°C at 15,000g for 10 minutes.

    • Collect the supernatant for analysis.

    • For tissue samples, homogenize in a suitable cold solvent and follow a similar protein precipitation and extraction procedure.

  • UPLC-MS/MS Analysis:

    • Inject the prepared sample into the UPLC-MS/MS system.

    • Employ a suitable chromatographic method to separate the analytes.

    • Utilize tandem mass spectrometry for the detection and quantification of acetoacetate and β-hydroxybutyrate based on their specific mass-to-charge ratios and fragmentation patterns.

  • Data Analysis:

    • Quantify the concentration of each ketone body by comparing the peak area of the endogenous analyte to that of the stable isotope-labeled internal standard.

Protocol 3: In Vivo Evaluation of a Ketone Body Ester in a Rodent Model [13][14]

Materials:

  • Synthesized ketone body ester

  • Appropriate rodent model (e.g., Sprague Dawley rats)

  • Oral gavage needles

  • Blood collection supplies (e.g., tail vein lancets, microcentrifuge tubes)

  • Metabolic cages (optional, for monitoring food and water intake)

Procedure:

  • Acclimation: Acclimate the animals to the housing conditions and handling for at least one week prior to the experiment.

  • Dosing:

    • Administer the ketone body ester daily by oral gavage at a predetermined dose (e.g., 0.5 ml/kg/day).

    • Alternatively, the ester can be provided ad libitum in the drinking water at a specified concentration (e.g., 0.3% v/v).

  • Blood Sampling:

    • Collect blood samples from the tail vein at various time points post-administration (e.g., 0, 30, 60, 120, 180 minutes) to determine the pharmacokinetic profile of the resulting ketosis.

  • Behavioral and Physiological Assessments:

    • Conduct relevant behavioral tests (e.g., motor and sensory function tests) or physiological measurements depending on the research question.

  • Tissue Collection:

    • At the end of the study, euthanize the animals and collect tissues of interest (e.g., brain, liver, muscle) for further biochemical and molecular analysis.

Conclusion

This compound serves as a valuable and readily available precursor for the stereoselective synthesis of the therapeutically relevant ketone body ester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. The enzymatic methods described offer an efficient route to this compound. Understanding the signaling pathways of ketone bodies and employing robust experimental workflows for their in vivo and in vitro evaluation are critical for advancing research and development in this promising field. The protocols and data presented herein provide a solid foundation for researchers to explore the multifaceted roles of ketone body esters in health and disease.

References

Application Note: Derivatization of Ethyl 3-Hydroxybutyrate for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 3-hydroxybutyrate (B1226725) (E3HB) is a chiral building block crucial in the synthesis of various pharmaceuticals and natural products.[1] Quantitative analysis of E3HB, often present in complex biological or reaction matrices, necessitates robust analytical techniques. Gas chromatography (GC) is a powerful tool for this purpose, but the direct analysis of E3HB can be challenging due to its polarity and limited volatility, which stem from the presence of a hydroxyl group. These characteristics can lead to poor peak shape, tailing, and low sensitivity.[2]

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, making it amenable to GC analysis.[2][3] By replacing the active hydrogen of the hydroxyl group, derivatization reduces intermolecular hydrogen bonding, thereby increasing volatility and improving chromatographic performance.[3] Common derivatization strategies for hydroxyl-containing compounds include silylation and acylation.[1][4] This document provides detailed protocols for the derivatization of ethyl 3-hydroxybutyrate, focusing on silylation as the primary method, which is widely used for its efficiency and the stability of the resulting derivatives.

Experimental Protocols

This section details the protocol for the silylation of this compound. Silylation is a robust and widely adopted method for preparing samples containing hydroxyl groups for GC analysis.[4] The procedure involves the reaction of the hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like Trimethylchlorosilane (TMCS), to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.[4][5]

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is adapted from standard methods for the derivatization of hydroxy acids for GC-MS analysis.[5][6]

Materials:

  • This compound (E3HB) standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl acetate (B1210297) (anhydrous)

  • Pyridine (anhydrous)

  • Nitrogen gas supply

  • Heating block or water bath

  • GC vials with inserts

  • Microsyringes

  • Vortex mixer

  • Centrifuge (if sample cleanup is required)

Procedure:

  • Sample Preparation:

    • If the sample is in a biological matrix (e.g., plasma, urine), perform a protein precipitation and extraction. A common method is to add 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727) to the sample, vortex, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[2]

    • Transfer the supernatant containing the analyte to a clean microcentrifuge tube or GC vial insert.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas or using a centrifugal evaporator. It is critical to ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture.[2]

  • Derivatization Reaction:

    • To the dried sample residue, add 50 µL of anhydrous ethyl acetate and 50 µL of the silylating reagent (BSTFA + 1% TMCS).

    • Seal the vial tightly with a PTFE-lined cap.

    • Vortex the mixture for 30 seconds to ensure complete dissolution of the residue.

    • Heat the vial at 70°C for 30 minutes in a heating block or water bath to facilitate the reaction.[5]

  • Sample Analysis:

    • After cooling the vial to room temperature, the sample is ready for injection into the GC system.

    • Transfer the vial to the GC autosampler.

    • Inject 1-2 µL of the derivatized sample onto the GC column.

Safety Precautions:

  • Derivatization reagents are often corrosive, flammable, and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) to prevent hydrolysis of the silylating agent.

Quantitative Data Summary

The performance of derivatization methods is critical for reliable quantification. The following table summarizes key validation parameters for derivatization-based GC methods for hydroxy acids, providing an indication of the expected performance.

ParameterSilylation (BSTFA)[5]Silylation (MTBSTFA)[7]Acylation (ECF)[8]
Analyte β-Hydroxybutyrateγ-HydroxybutyrateVarious Metabolites
Matrix Blood / UrineUrineSerum
LOD 2 µg/mL0.049 µg/mL125-300 pg (on-column)
LLOQ 6-7 µg/mL0.162 µg/mLNot Reported
Linearity (R²) > 0.99 (50-500 µg/mL)Not Reported> 0.99
Precision (CV%) 1.0 - 12.4%Not Reported< 10%
Recovery ≥ 82% (Blood), ≥ 59% (Urine)Not Reported70 - 120%

LOD: Limit of Detection; LLOQ: Lower Limit of Quantitation; R²: Coefficient of Determination; CV%: Coefficient of Variation.

Visualizations

Derivatization Workflow

The following diagram illustrates the general experimental workflow for the silylation of this compound prior to GC analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Plasma, Reaction Mixture) Extract Protein Precipitation & Liquid-Liquid Extraction Sample->Extract Dry Evaporation to Dryness (Nitrogen Stream) Extract->Dry AddReagent Add Silylating Reagent (BSTFA + 1% TMCS) Dry->AddReagent React Vortex & Heat (70°C, 30 min) AddReagent->React Cool Cool to Room Temp. React->Cool GC GC-MS/FID Injection Cool->GC Data Data Acquisition & Quantification GC->Data

Caption: Experimental workflow for E3HB derivatization and GC analysis.

Silylation Reaction of this compound

This diagram shows the chemical reaction between this compound and BSTFA to form the trimethylsilyl (TMS) derivative.

Caption: Silylation of this compound with BSTFA.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Ethyl 3-Hydroxybutyrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter during the synthesis of this compound, with a focus on the widely used baker's yeast (Saccharomyces cerevisiae) reduction of ethyl acetoacetate (B1235776), as well as methods employing isolated alcohol dehydrogenases (ADHs) and Noyori-type asymmetric hydrogenation.

Category 1: Baker's Yeast (Saccharomyces cerevisiae) Reduction

Issue 1: Low Enantiomeric Excess (e.e.)

  • Question: My baker's yeast reduction of ethyl acetoacetate is resulting in low enantiomeric excess (% e.e.) for the desired (S)-Ethyl 3-Hydroxybutyrate. What are the potential causes and how can I improve stereoselectivity?

  • Answer: Low enantioselectivity in baker's yeast reductions is a common issue and can be attributed to several factors. Baker's yeast contains multiple reductase enzymes, some of which produce the desired (S)-enantiomer while others produce the undesired (R)-enantiomer. The observed % e.e. is a result of the competition between these enzymes.

    Troubleshooting & Optimization:

    • "Starving" the Yeast: Pre-incubating the yeast in a nutrient-poor medium can lead to higher enantioselectivity. "Starving" the yeast for at least four days in 5% aqueous ethanol (B145695) under aerobic conditions can activate the enzyme(s) responsible for producing the (S)-enantiomer[1].

    • Aerobic Conditions: Ensuring proper aeration during the fermentation is crucial, as it has been shown to increase the enantiomeric excess to >95%[1]. This can be achieved by using a flask with a large surface area-to-volume ratio and ensuring good agitation.

    • Substrate Concentration: High concentrations of ethyl acetoacetate can be toxic to the yeast cells and may favor reductases that produce the (R)-enantiomer. Maintaining a low substrate concentration, for example, by slow or portion-wise addition of the ketoester, is recommended to achieve high enantioselectivity[1].

    • Temperature Control: The optimal temperature for most baker's yeast reductions is between 25°C and 35°C. Deviations from this range can affect enzyme activity and selectivity.

    • Immobilization: Immobilizing the yeast cells, for instance in calcium alginate, can lead to a high enantiomeric excess of ≥98% for (S)-Ethyl 3-Hydroxybutyrate under aerobic conditions with glucose as the electron donor[2][3].

Issue 2: Low Product Yield

  • Question: The yield of this compound from my baker's yeast reduction is consistently low. What are the possible reasons and how can I improve it?

  • Answer: Low yields can be frustrating and may stem from several factors related to yeast viability, reaction conditions, and work-up procedures.

    Troubleshooting & Optimization:

    • Yeast Viability and Activity: Ensure you are using fresh, active baker's yeast. The activity of the yeast can vary between batches and brands. It is advisable to activate the yeast in a warm (around 30-35°C) sugar solution before adding the substrate.

    • Reaction Time: The reduction can take several days to reach completion. Monitor the reaction progress by a suitable analytical method like gas chromatography (GC) to ensure the starting material has been consumed.

    • Nutrient Availability: While "starving" can improve selectivity, the yeast still requires a carbon source for cofactor regeneration. Sucrose or glucose are commonly used. Ensure a sufficient amount is present, but be aware that very high concentrations can also be inhibitory.

    • Work-up Procedure: The product, this compound, is water-soluble, which can lead to losses during extraction. Saturating the aqueous layer with sodium chloride (NaCl) before extraction with an organic solvent (like diethyl ether or ethyl acetate) is crucial to minimize these losses. Continuous extraction can also be employed for better recovery[1].

    • Purification: this compound is a relatively volatile compound. Care should be taken during solvent removal using a rotary evaporator to avoid product loss. Distillation should be performed under reduced pressure.

Issue 3: Formation of Byproducts

  • Question: I am observing the formation of significant byproducts in my reaction mixture. What are they and how can I minimize them?

  • Answer: A common byproduct in baker's yeast reductions is ethanol, which is a natural product of fermentation. Other byproducts can arise from the metabolism of the starting material or product.

    Troubleshooting & Optimization:

    • Control of Fermentation: While some ethanol production is unavoidable and can even be beneficial for selectivity, excessive fermentation can be a sign of suboptimal conditions. Ensuring a controlled supply of sugar can help manage the rate of fermentation.

    • Reaction Monitoring: Closely monitor the reaction to avoid prolonged reaction times after the substrate has been consumed, which could lead to further metabolism of the product.

    • Purification: Careful fractional distillation is usually effective in separating the desired product from lower-boiling byproducts like ethanol and higher-boiling impurities.

Category 2: Isolated Alcohol Dehydrogenase (ADH) Reduction

Issue 1: Low Enzyme Activity or Instability

  • Question: The alcohol dehydrogenase I am using shows low activity or becomes inactive during the reduction of ethyl acetoacetate. What could be the cause?

  • Answer: Low activity or instability of isolated enzymes can be due to a variety of factors related to the reaction environment and the presence of inhibitors.

    Troubleshooting & Optimization:

    • Cofactor Regeneration: ADHs are cofactor-dependent (usually on NADH or NADPH). For a catalytic amount of the enzyme to be effective, an efficient cofactor regeneration system is essential. This is often achieved by using a sacrificial co-substrate and a second enzyme, such as glucose and glucose dehydrogenase (GDH), or formate (B1220265) and formate dehydrogenase (FDH).

    • pH and Temperature: Each enzyme has an optimal pH and temperature range for activity and stability. Operating outside these ranges can lead to a significant loss of activity. Consult the supplier's data or relevant literature for the specific ADH you are using.

    • Substrate/Product Inhibition: High concentrations of the substrate (ethyl acetoacetate) or the product (this compound) can inhibit the enzyme. A fed-batch approach, where the substrate is added gradually, can mitigate substrate inhibition.

    • Solvent Effects: If using a co-solvent to improve substrate solubility, be aware that organic solvents can denature enzymes. The choice of co-solvent and its concentration must be carefully optimized. Biphasic systems, using a water-immiscible organic solvent, can sometimes be a good alternative.

    • Presence of Inhibitors: Impurities in the substrate or other reagents can act as enzyme inhibitors. Ensure high-purity reagents are used.

Issue 2: Incomplete Conversion

  • Question: My enzymatic reduction is stalling before the complete conversion of ethyl acetoacetate. Why is this happening?

  • Answer: Incomplete conversion is often linked to enzyme inactivation or an inefficient cofactor regeneration cycle.

    Troubleshooting & Optimization:

    • Check Cofactor Regeneration: Ensure that the cofactor regeneration system is functioning optimally. The concentration of the co-substrate and the activity of the regeneration enzyme should be sufficient to maintain a high ratio of the reduced cofactor (NADH/NADPH) to the oxidized form (NAD+/NADP+).

    • Enzyme Stability: The enzyme may be losing activity over the course of the reaction. Consider immobilizing the enzyme, which can often improve its stability.

    • Reaction Equilibrium: The reduction of a ketone to an alcohol is a reversible reaction. If the cofactor regeneration system is not sufficiently driving the reaction forward, it may reach equilibrium before complete conversion. Using an irreversible cofactor regeneration system (e.g., with formate dehydrogenase) can help.

Category 3: Noyori-Type Asymmetric Hydrogenation

Issue 1: Low Enantioselectivity

  • Question: The enantiomeric excess of my this compound produced via Noyori-type asymmetric hydrogenation is lower than expected. How can I improve it?

  • Answer: The enantioselectivity of Noyori-type hydrogenations is highly dependent on the catalyst, ligand, and reaction conditions.

    Troubleshooting & Optimization:

    • Catalyst and Ligand Choice: The choice of the chiral ligand (e.g., (R)- or (S)-BINAP) is critical and determines the stereochemical outcome. Ensure you are using the correct enantiomer of the ligand to obtain the desired product enantiomer. The purity of the ligand is also crucial.

    • Solvent: The solvent can have a significant impact on enantioselectivity. Protic solvents like methanol (B129727) or ethanol are often used and can influence the transition state of the reaction. Screening different solvents may be necessary.

    • Temperature and Pressure: Generally, lower temperatures and higher hydrogen pressures can lead to higher enantioselectivity, although this can also affect the reaction rate.

    • Additives: In some cases, the addition of acids or bases can influence the catalytic activity and selectivity.

Issue 2: Low Conversion or Slow Reaction Rate

  • Question: My Noyori-type hydrogenation is very slow or gives low conversion. What are the potential issues?

  • Answer: Slow reaction rates can be due to catalyst deactivation or suboptimal reaction parameters.

    Troubleshooting & Optimization:

    • Catalyst Purity and Activation: Ensure the catalyst precursor is pure and properly activated. The active catalytic species is typically formed in situ.

    • Purity of Substrate and Solvent: Impurities in the substrate or solvent can act as catalyst poisons. Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate the catalyst.

    • Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure. Ensure the reaction is performed at the recommended pressure and that there are no leaks in the system.

    • Temperature: Increasing the temperature can increase the reaction rate, but this may have a negative impact on enantioselectivity. A balance must be found.

    • Catalyst Loading: While a higher catalyst loading will generally increase the reaction rate, it is important to find an optimal loading that balances cost and efficiency.

Data Presentation

The following tables summarize quantitative data from various studies on the stereoselective synthesis of this compound.

Table 1: Baker's Yeast Reduction of Ethyl Acetoacetate

Yeast TreatmentSubstrate Conc.Temp. (°C)Time (h)Yield (%)% e.e. (S)Reference(s)
Fermenting with sucrose7.7 g/LRoom Temp.726985[2]
Fermenting with sucrose7.6 g/LRoom Temp.50-6059-7685[1]
"Starved" yeast (aerobic)5 g/L3048-727094[1]
Immobilized in Ca-alginate----≥98[2][3]
Pre-incubation with vinyl acetate----98[2]

Table 2: Isolated Alcohol Dehydrogenase (ADH) Reduction of Ethyl 4-chloroacetoacetate *

Enzyme SourceCofactor Regen. SystemSubstrate Conc.Time (h)Conversion (%)% e.e.ProductReference(s)
Candida parapsilosis2-propanol--95.2>99(R)-ECHB[4]
Burkholderia gladioli (BgADH3)Glucose/GDH1200 mmol (fed-batch)-10099.9(R)-ECHB[5]
Stenotrophomonas maltophilia (SmADH31)Glucose/GDH660 g/L6100>99.9(S)-ECHB[6]

*Data for the closely related substrate ethyl 4-chloroacetoacetate is presented due to the availability of detailed studies.

Table 3: Noyori-Type Asymmetric Hydrogenation of β-Keto Esters

SubstrateCatalyst/LigandH₂ Pressure (atm)Temp. (°C)Yield (%)% e.e.Product EnantiomerReference(s)
Methyl 3-oxobutanoateRuCl₂(R-BINAP)100Room Temp.97>99(R)[7]
Ethyl 3-oxobutanoateRu(OCOCH₃)₂(R-BINAP)--lowlow-[7]
Methyl 2,2-dimethyl-3-oxobutanoate---9996-[8]

Experimental Protocols

Protocol 1: High Enantioselectivity Synthesis of (S)-Ethyl 3-Hydroxybutyrate using "Starved" Baker's Yeast[1]

This protocol is an adaptation of a procedure known to produce high enantiomeric excess.

  • Yeast Pre-incubation ("Starving"): In a 2-L Erlenmeyer flask, suspend 125 g of baker's yeast in 1 L of a 5% (v/v) aqueous ethanol solution.

  • Shake the suspension at 120 rpm and 30°C for 4 days under aerobic conditions (e.g., by stoppering the flask with a cotton plug).

  • Reaction: After the 4-day pre-incubation, add 5.0 g of ethyl acetoacetate to the yeast suspension.

  • Continue shaking the mixture at 30°C and monitor the reaction progress by GC until the starting material is consumed (typically 2-3 days).

  • Work-up: Centrifuge the reaction mixture to pellet the yeast cells.

  • Continuously extract the supernatant with diethyl ether for 4 days.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by bulb-to-bulb distillation to obtain this compound.

Protocol 2: General Procedure for Asymmetric Reduction using an Alcohol Dehydrogenase with a Cofactor Regeneration System

This is a general guideline; specific conditions should be optimized for the particular enzyme used.

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution at the optimal pH for the chosen ADH.

  • Add the cofactor (NADH or NADPH) to a final concentration of approximately 0.1-1 mM.

  • Add the components of the cofactor regeneration system. For example, for a glucose/GDH system, add glucose (e.g., 1.1-1.5 equivalents relative to the substrate) and a catalytic amount of glucose dehydrogenase.

  • Add the alcohol dehydrogenase to the desired final concentration.

  • Reaction: Start the reaction by adding the ethyl acetoacetate. To avoid substrate inhibition, this can be done in a fed-batch manner.

  • Maintain the reaction at the optimal temperature with gentle agitation. Monitor the progress by HPLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction, for example, by adding a water-immiscible organic solvent and acidifying the mixture to denature the enzymes.

  • Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography or distillation.

Protocol 3: Noyori-Type Asymmetric Hydrogenation of Ethyl Acetoacetate

This is a representative procedure and requires specialized equipment for handling reactions under pressure.

  • Catalyst Preparation (in situ): In a glovebox, charge a high-pressure reactor with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (R)- or (S)-BINAP) in a degassed solvent (e.g., ethanol or methanol).

  • Stir the mixture at room temperature to allow for catalyst formation.

  • Reaction: Add the ethyl acetoacetate to the reactor.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm).

  • Heat the reaction to the desired temperature and stir for the required time, monitoring the hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by distillation under reduced pressure or by column chromatography.

Mandatory Visualizations

Experimental Workflow: Baker's Yeast Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Yeast_Suspension Prepare yeast suspension (Yeast + 5% EtOH/Water) Starvation Incubate for 4 days at 30°C (Aerobic 'starvation') Yeast_Suspension->Starvation Add_Substrate Add Ethyl Acetoacetate Starvation->Add_Substrate Reduction Incubate for 2-3 days at 30°C (Monitor by GC) Add_Substrate->Reduction Centrifugation Centrifuge to remove yeast Reduction->Centrifugation Extraction Continuous extraction of supernatant with diethyl ether Centrifugation->Extraction Drying Dry organic phase (MgSO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by distillation Concentration->Purification Final_Product Final_Product Purification->Final_Product Pure (S)-Ethyl 3-Hydroxybutyrate

Caption: Workflow for the stereoselective synthesis of (S)-Ethyl 3-Hydroxybutyrate using "starved" baker's yeast.

Troubleshooting Logic: Low Enantiomeric Excess in Baker's Yeast Reduction

G Start Low % e.e. Observed Check_Aeration Is the reaction under aerobic conditions? Start->Check_Aeration Check_Starvation Was the yeast 'starved' before use? Check_Aeration->Check_Starvation Yes Solution_Aeration Improve aeration: - Use baffled flask - Increase agitation speed Check_Aeration->Solution_Aeration No Check_Substrate_Conc Was substrate added slowly or in portions? Check_Starvation->Check_Substrate_Conc Yes Solution_Starvation Implement pre-incubation: - 4 days in 5% EtOH/water - Aerobic conditions Check_Starvation->Solution_Starvation No Check_Temp Was the temperature maintained at 25-35°C? Check_Substrate_Conc->Check_Temp Yes Solution_Substrate_Conc Modify substrate addition: - Use a syringe pump for slow addition - Add substrate in smaller portions over time Check_Substrate_Conc->Solution_Substrate_Conc No Solution_Temp Optimize temperature control: - Use a temperature-controlled incubator/shaker Check_Temp->Solution_Temp No Further_Optimization Consider yeast immobilization or screening other strains Check_Temp->Further_Optimization Yes

Caption: Troubleshooting decision tree for low enantiomeric excess in baker's yeast reductions.

References

optimizing yield and purity of Ethyl 3-Hydroxybutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Ethyl 3-Hydroxybutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound involve the reduction of ethyl acetoacetate (B1235776). The most prevalent techniques are:

  • Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae): This is a widely used method for producing the (S)-enantiomer with high optical purity.[1][2]

  • Chemical Reduction with Sodium Borohydride (B1222165) (NaBH₄): A straightforward method that typically produces a racemic mixture of (R)- and (S)-Ethyl 3-Hydroxybutyrate unless a chiral directing agent is used.[3][4]

  • Catalytic Hydrogenation: This method employs metal catalysts, such as copper-based or nickel-based catalysts, to hydrogenate ethyl acetoacetate to ethanol (B145695), which can be a precursor in some synthesis routes.[5][6][7][8][9]

  • Enzymatic Reduction using Isolated Enzymes: Purified carbonyl reductases or alcohol dehydrogenases can be used for highly stereoselective synthesis of either the (R)- or (S)-enantiomer.[10][11][12][13]

Q2: How can I improve the enantioselectivity of the baker's yeast reduction?

A2: Several strategies can be employed to enhance the enantiomeric excess (e.e.) of (S)-Ethyl 3-Hydroxybutyrate when using baker's yeast:

  • Substrate Feeding: A continuous or fed-batch addition of ethyl acetoacetate to maintain a low substrate concentration can significantly increase enantioselectivity, with some studies reporting an increase from 75% to as high as 98% e.e.[14]

  • Aerobic Conditions: Conducting the fermentation under aerobic conditions can favor the enzyme systems that produce the (S)-enantiomer.[1][15]

  • Yeast "Starvation": Pre-incubating the yeast in a nutrient-poor medium (e.g., 5% aqueous ethanol) for several days before adding the substrate can activate the enzymes responsible for the desired stereoselective reduction, leading to higher optical purity.[1][15][16]

  • Selective Inhibition: The use of selective inhibitors, such as vinyl acetate (B1210297), can block competing enzymes that produce the undesired (R)-enantiomer.[14]

Q3: What are the typical yields and purities I can expect for each method?

A3: Yields and purities are highly dependent on the specific reaction conditions. The following table summarizes typical ranges reported in the literature.

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Baker's Yeast Reduction 59-76%[1][17]85-98% (S)-enantiomer[14][1]Inexpensive, environmentally friendly, high enantioselectivity for (S)-form.Can be slow, requires careful control of fermentation conditions, product isolation can be challenging.[14]
Sodium Borohydride Reduction ~59% (with chiral directing agent)[18]Racemic (without chiral agent), up to 79% (R)-enantiomer (with L-(+)-tartaric acid)[18]Simple procedure, readily available reagents.Typically produces a racemic mixture, requiring further resolution; use of chiral agents adds cost and complexity.
Catalytic Hydrogenation (of Ethyl Acetate) ~62% (Ni-based catalyst)[5][7]Not applicable (produces ethanol)High throughput, suitable for large-scale production.Requires specialized high-pressure equipment, catalyst can be expensive and sensitive.
Isolated Enzyme Reduction >95% conversion[12]>99% (R)- or (S)-enantiomer[10][12]Very high enantioselectivity, mild reaction conditions.Enzymes can be expensive and may require co-factor regeneration systems.[12]

Troubleshooting Guides

Issue 1: Low Yield in Baker's Yeast Reduction
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Gas Chromatography (GC) to ensure all starting material (ethyl acetoacetate) is consumed. If the reaction stalls, adding more sucrose (B13894) can help reactivate the yeast.[1][16]
Substrate Inhibition High concentrations of ethyl acetoacetate can be toxic to the yeast. Employ a fed-batch approach where the substrate is added gradually over the course of the reaction.[14]
Poor Yeast Activity Ensure the yeast is fresh and properly activated in a warm sucrose solution before adding the substrate.[1] The temperature should be maintained around 30°C during the initial fermentation.[1][15]
Inefficient Product Extraction The product, this compound, is water-soluble. Saturate the aqueous filtrate with sodium chloride before extracting with an organic solvent (e.g., diethyl ether or dichloromethane) to improve recovery.[1][17][19] Using a continuous extraction apparatus can also be beneficial.[15]
Issue 2: Low Enantiomeric Purity (e.e.) in Baker's Yeast Reduction
Potential Cause Troubleshooting Step
Suboptimal Fermentation Conditions High substrate concentrations can lead to the production of the undesired (R)-enantiomer. Maintain a low substrate concentration through fed-batch addition.[14]
Anaerobic Conditions Favoring (R)-enantiomer Ensure adequate aeration during the fermentation process, as aerobic conditions have been shown to favor the production of the (S)-enantiomer.[1][15]
Presence of Competing Enzymes Consider pre-treating the yeast with a selective inhibitor like vinyl acetate to reduce the activity of enzymes that produce the (R)-enantiomer.[14] Alternatively, "starving" the yeast in a 5% ethanol solution for a few days can enhance the selectivity for the (S)-enantiomer.[1][15][16]
Issue 3: Incomplete Reaction in Sodium Borohydride Reduction
Potential Cause Troubleshooting Step
Insufficient Reducing Agent Ensure the correct stoichiometry of sodium borohydride to ethyl acetoacetate is used. A slight excess of the reducing agent may be necessary.
Reaction Temperature Too Low While the initial addition is often done at low temperatures (e.g., 0°C) to control the reaction rate, allowing the reaction to warm to room temperature may be necessary for completion.[3]
Decomposition of Sodium Borohydride Sodium borohydride can react with the solvent. Use an appropriate solvent like ethanol and ensure it is dry.

Experimental Protocols

Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast

This protocol is adapted from established procedures to yield (S)-(+)-Ethyl 3-hydroxybutanoate.[1][15][16]

  • Yeast Activation: In a large flask equipped with a mechanical stirrer, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast and stir the mixture for 1 hour at approximately 30°C.

  • Initial Substrate Addition: Add 20.0 g of ethyl acetoacetate to the fermenting suspension and continue stirring at room temperature for 24 hours.

  • Second Feed: Prepare a solution of 200 g of sucrose in 1 L of warm (approx. 40°C) tap water and add it to the reaction mixture. One hour later, add an additional 20.0 g of ethyl acetoacetate.

  • Fermentation: Continue stirring the mixture for 50-60 hours at room temperature. Monitor the reaction by GC to confirm the disappearance of the starting material.

  • Workup: Add 80 g of a filter aid (e.g., Celite) to the mixture and filter through a sintered-glass funnel.

  • Extraction: Wash the filter cake with 200 mL of water. Saturate the combined filtrate with sodium chloride and extract five times with 500 mL portions of diethyl ether.

  • Purification: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield (S)-(+)-Ethyl 3-hydroxybutanoate.

Protocol 2: Chemical Reduction of Ethyl Acetoacetate using Sodium Borohydride and a Chiral Director

This protocol is a representative method for producing (R)-(-)-Ethyl 3-hydroxybutanoate.[18]

  • Preparation: Dissolve 2.33 g of L-(+)-tartaric acid in 50 mL of tetrahydrofuran (B95107) (THF) in a flask and cool to -20°C.

  • Substrate Addition: Add a solution of 0.5 g of ethyl acetoacetate in 2 mL of THF to the cooled tartaric acid solution.

  • Reduction: Add 0.59 g of sodium borohydride all at once with stirring. Continue to stir the mixture at -20°C for 13 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 25 mL of 1N HCl. Continue stirring for 30 minutes.

  • Extraction: Remove the THF under reduced pressure. Extract the aqueous layer twice with diethyl ether.

  • Washing: Wash the combined ether extracts with a saturated aqueous solution of sodium bicarbonate, followed by a saturated aqueous solution of sodium chloride.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography to obtain Ethyl (R)-(-)-3-hydroxybutanoate.

Visualizations

experimental_workflow_bakers_yeast cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product prep1 Activate Baker's Yeast (Sucrose, Water, 30°C) react1 Add Ethyl Acetoacetate (Fed-batch) prep1->react1 Activated Yeast react2 Ferment (24-72h, Room Temp) react1->react2 workup1 Filter with Celite react2->workup1 Reaction Mixture workgeo1 Saturate with NaCl & Extract with Ether workup1->workgeo1 purify1 Dry & Concentrate workgeo1->purify1 purify2 Fractional Distillation purify1->purify2 product (S)-Ethyl 3-Hydroxybutyrate purify2->product Purified Product

Caption: Workflow for Baker's Yeast Reduction.

logical_relationship_troubleshooting problem Low Yield or Purity cause1 Incomplete Reaction problem->cause1 cause2 Substrate Inhibition problem->cause2 cause3 Poor Extraction problem->cause3 cause4 Suboptimal Conditions problem->cause4 solution1 Monitor with GC Add more sucrose cause1->solution1 solution2 Fed-batch substrate addition cause2->solution2 solution3 Saturate with NaCl Continuous extraction cause3->solution3 solution4 Ensure aeration 'Starve' yeast cause4->solution4

Caption: Troubleshooting Logic for Common Issues.

References

Technical Support Center: Synthesis of Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Ethyl 3-Hydroxybutyrate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Reduction of Ethyl Acetoacetate (B1235776)

The reduction of ethyl acetoacetate is a common method for synthesizing this compound. Key challenges in this process often revolve around selectivity and reaction completion.

Issue 1: Incomplete Conversion of Ethyl Acetoacetate

  • Symptom: Presence of starting material (ethyl acetoacetate) in the final product, detected by GC or TLC analysis.[1][2]

  • Possible Causes:

    • Insufficient reducing agent.

    • Poor quality or activity of the reducing agent (e.g., old sodium borohydride (B1222165), inactive yeast).

    • Reaction time is too short.

    • Suboptimal reaction temperature.

  • Troubleshooting Steps:

    • Verify Reducing Agent: Use a fresh batch of the reducing agent. If using baker's yeast, ensure it is active.

    • Increase Reducing Agent: Incrementally increase the molar ratio of the reducing agent to the substrate.

    • Extend Reaction Time: Monitor the reaction progress using TLC or GC and continue until the starting material is consumed.[2]

    • Optimize Temperature: Ensure the reaction is performed at the optimal temperature for the specific reducing agent being used. For yeast reductions, this is typically around 30°C.[1][2]

Issue 2: Low Enantioselectivity in Asymmetric Reduction

  • Symptom: The product shows a low enantiomeric excess (e.e.).

  • Possible Causes:

    • Yeast-Mediated Reduction:

      • Non-optimal fermentation conditions.[3]

      • Presence of competing enzymes in the yeast that produce the undesired enantiomer.

      • High substrate concentration can sometimes lead to lower enantioselectivity.[4]

    • Catalytic Hydrogenation:

      • Improper catalyst preparation or handling.

      • Presence of catalyst poisons in the reaction mixture.

  • Troubleshooting Steps:

    • Optimize Yeast Fermentation: For yeast reductions, pre-culture the yeast under aerobic conditions to activate the desired enzymes.[1]

    • Control Substrate Addition: Add the ethyl acetoacetate slowly to the fermenting yeast culture to maintain a low substrate concentration.

    • Screen Different Yeast Strains: Different strains of baker's yeast can exhibit varying levels of stereoselectivity.

    • Purify Reagents: For catalytic hydrogenation, ensure all reagents and solvents are pure and free from potential catalyst poisons.

Issue 3: Formation of 1,3-Butanediol (B41344)

  • Symptom: Presence of 1,3-butanediol as a significant byproduct.

  • Possible Cause:

    • Use of a strong, non-selective reducing agent like lithium aluminum hydride (LiAlH₄), which reduces both the ketone and the ester functional groups.[5]

  • Troubleshooting Steps:

    • Select a Milder Reducing Agent: Use a chemoselective reducing agent such as sodium borohydride (NaBH₄), which will selectively reduce the ketone in the presence of the ester.[5]

    • Control Reaction Conditions: When using stronger reducing agents, carefully control the temperature and stoichiometry to favor the reduction of the ketone.

Method 2: Esterification of 3-Hydroxybutyric Acid

The direct esterification of 3-hydroxybutyric acid with ethanol (B145695) is another route to this compound.

Issue 1: Incomplete Esterification

  • Symptom: The presence of unreacted 3-hydroxybutyric acid in the product mixture.

  • Possible Causes:

    • Insufficient acid catalyst.

    • The equilibrium of the reaction is unfavorable.

    • Inefficient removal of water produced during the reaction.

  • Troubleshooting Steps:

    • Increase Catalyst Concentration: Add a catalytic amount of a strong acid like sulfuric acid.[6]

    • Use Excess Ethanol: Employ a large excess of ethanol to shift the reaction equilibrium towards the product.

    • Remove Water: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed, driving the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products depend on the synthetic route. For the reduction of ethyl acetoacetate, these include unreacted starting material and, if a strong reducing agent is used, 1,3-butanediol.[5] In asymmetric syntheses, the undesired enantiomer is a common impurity.[4] For esterification routes, unreacted 3-hydroxybutyric acid can be present.

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, ensure the complete conversion of your starting materials by optimizing reaction time, temperature, and reagent stoichiometry. For equilibrium-limited reactions like esterification, use an excess of one reagent or remove a byproduct to shift the equilibrium.[6] Proper purification techniques are also crucial to minimize product loss during workup.

Q3: What is the best method for purifying this compound?

A3: Fractional distillation under reduced pressure is a highly effective method for purifying this compound, as it allows for the separation of the product from less volatile impurities and any remaining starting materials.[2] Column chromatography can also be used for smaller-scale purifications.[7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1][2][5] These techniques allow for the visualization of the consumption of the starting material and the formation of the product over time.

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis protocols for this compound.

Synthesis MethodReducing Agent/CatalystSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Reference
Yeast ReductionBaker's YeastEthyl Acetoacetate59-7685--INVALID-LINK--[2]
Catalytic Asymmetric HydrogenationRu-BINAPEthyl Acetoacetate>90>98[Noyori, R. et al. J. Am. Chem. Soc. 1987, 109, 5856-5858]
Sodium Borohydride ReductionNaBH₄Ethyl Acetoacetate59N/A (racemic)--INVALID-LINK--[7]
Acid-Catalyzed EsterificationSulfuric Acid(S)-3-Hydroxybutyric acid73N/A (chiral starting material)--INVALID-LINK--[6]

Experimental Protocols

Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast

This protocol is adapted from Organic Syntheses.[2]

  • Yeast Suspension: In a flask, dissolve 300 g of sucrose (B13894) in 1.6 L of tap water. To this, add 200 g of baker's yeast with stirring.

  • Initial Fermentation: Stir the mixture for 1 hour at approximately 30°C.

  • Substrate Addition: Add 20.0 g of ethyl acetoacetate to the fermenting suspension and continue stirring at room temperature for 24 hours.

  • Second Feeding: Add a warm solution of 200 g of sucrose in 1 L of tap water, followed by another 20.0 g of ethyl acetoacetate 1 hour later.

  • Reaction Monitoring: Continue stirring for 50-60 hours at room temperature. Monitor the reaction for the disappearance of ethyl acetoacetate using GC.

  • Workup: Once the reaction is complete, add 80 g of Celite and filter the mixture. Saturate the filtrate with sodium chloride and extract with ethyl ether.

  • Purification: Dry the combined organic extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator. Purify the residue by fractional distillation under reduced pressure to obtain (S)-(+)-ethyl 3-hydroxybutanoate.

Protocol 2: Sodium Borohydride Reduction of Ethyl Acetoacetate

This protocol provides a method for the synthesis of racemic this compound.[5][7]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

  • Cooling: Cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to proceed until completion, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Visualizations

Synthesis and Side Reaction Pathways

Synthesis_Pathways EAA Ethyl Acetoacetate EHB This compound EAA->EHB Desired Reduction Butanediol 1,3-Butanediol EAA->Butanediol Over-reduction Yeast Baker's Yeast / NaBH4 Yeast->EAA LiAlH4 LiAlH4 LiAlH4->EAA

Caption: Key synthesis and side reaction pathways for this compound.

Experimental Workflow for Yeast Reduction

Yeast_Reduction_Workflow prep Prepare Yeast Suspension ferm Initial Fermentation (1 hr) prep->ferm add_eaa1 Add Ethyl Acetoacetate (1st portion) ferm->add_eaa1 react1 Stir (24 hrs) add_eaa1->react1 add_sucrose_eaa2 Add Sucrose & Ethyl Acetoacetate (2nd portion) react1->add_sucrose_eaa2 react2 Stir (50-60 hrs) add_sucrose_eaa2->react2 monitor Monitor by GC/TLC react2->monitor monitor->react2 Incomplete workup Workup (Filter, Extract) monitor->workup Reaction Complete purify Purification (Distillation) workup->purify

Caption: Experimental workflow for the yeast-mediated reduction of ethyl acetoacetate.

Troubleshooting Logic Flow

Troubleshooting_Flowchart start Analyze Product Mixture check_sm Starting Material Present? start->check_sm incomplete_rxn Troubleshoot: - Extend Reaction Time - Increase Reagent - Check Reagent Activity check_sm->incomplete_rxn Yes check_byproduct Unexpected Byproduct? check_sm->check_byproduct No incomplete_rxn->start check_purity Purity Acceptable? success Synthesis Successful check_purity->success Yes check_purity->success No (Purification Issue) check_byproduct->check_purity No identify_byproduct Identify Byproduct (e.g., 1,3-butanediol) check_byproduct->identify_byproduct Yes adjust_reagent Adjust Reagent Selectivity identify_byproduct->adjust_reagent adjust_reagent->start

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

stability of Ethyl 3-Hydroxybutyrate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Ethyl 3-Hydroxybutyrate under various storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is stable under normal ambient temperatures.[1] To maximize shelf life, particularly for the (S)-(+)-enantiomer, storage at <15°C in a dark place is recommended. For long-term storage, maintaining the pure substance at -20°C can extend its stability for up to 3 years, and at 4°C for up to 2 years. When dissolved in a solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation from repeated freeze-thaw cycles.

Q2: Is this compound sensitive to light?

A2: While specific photostability studies on this compound are not extensively documented in publicly available literature, it is general good practice to protect all chemicals from prolonged exposure to light, especially UV radiation. Photodegradation can occur, potentially leading to the formation of impurities. Therefore, it is recommended to store this compound in amber or opaque containers.

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction is catalyzed by the presence of acids or bases and results in the formation of ethanol (B145695) and 3-hydroxybutyric acid. Spontaneous hydrolysis can also occur in aqueous solutions over time.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances can lead to vigorous reactions and rapid degradation.

Q5: How does pH affect the stability of this compound?

A5: this compound is most stable in neutral aqueous solutions. Both acidic and basic conditions will accelerate the rate of hydrolysis. Basic conditions, in particular, lead to rapid saponification of the ester.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram during analysis. Degradation of this compound due to improper storage or sample preparation.Ensure the sample has been stored under the recommended conditions (cool, dry, protected from light). Prepare solutions fresh in a neutral, high-purity solvent. The primary degradation product to expect is 3-hydroxybutyric acid.
Loss of assay purity over time. Hydrolysis due to exposure to moisture or non-neutral pH in the solvent or on storage container surfaces.Store in a desiccated environment. Use anhydrous solvents for standard preparation and ensure all glassware is thoroughly dried. If working with aqueous solutions, buffer them to a neutral pH if compatible with your experimental design.
Inconsistent results in bioassays. Formation of degradation products that may have different biological activities.Confirm the purity of the this compound stock before each experiment using a suitable analytical method like HPLC or GC. Prepare fresh dilutions for each experiment.
Discoloration of the material. Potential oxidation or contamination.Discard the material if discoloration is observed. Ensure storage containers are inert and properly sealed. Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound under various conditions is limited in publicly accessible literature, the following table provides a qualitative summary based on general chemical principles and available information.

Condition Parameter Expected Stability Primary Degradation Product
Temperature -20°C (Pure)High (Stable for up to 3 years)Negligible
4°C (Pure)Good (Stable for up to 2 years)Negligible
Room Temperature (Pure)Moderate (Stable, but potential for slow hydrolysis if moisture is present)3-Hydroxybutyric Acid, Ethanol
Elevated Temperature (>40°C)Low (Increased rate of degradation)3-Hydroxybutyric Acid, Ethanol
pH (Aqueous Solution) Acidic (pH < 4)Low (Acid-catalyzed hydrolysis)3-Hydroxybutyric Acid, Ethanol
Neutral (pH 6-8)GoodMinimal Hydrolysis
Basic (pH > 8)Very Low (Base-catalyzed hydrolysis/saponification)3-Hydroxybutyrate salt, Ethanol
Light Exposure UV LightPotentially Low (Photodegradation possible)Various photo-oxidation products
Ambient LightModerate (Store in opaque containers for long-term stability)Minimal degradation
Atmosphere Inert (Nitrogen, Argon)HighNegligible
Air (Oxygen)Good (Oxidation is not a primary degradation pathway but can occur over time)Oxidative byproducts

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and detecting its primary degradation product, 3-hydroxybutyric acid.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • 3-Hydroxybutyric acid reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). For example, start with 10% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound and 3-hydroxybutyric acid in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solution: Dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Sample Preparation: Subject this compound to desired stress conditions (e.g., heat, acid/base hydrolysis, light exposure). At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a concentration within the calibration range.

4. Analysis:

  • Inject the working standard to determine the retention times of this compound and 3-hydroxybutyric acid.

  • Inject the stressed samples and monitor for the appearance of the 3-hydroxybutyric acid peak and any other degradation products.

  • Quantify the amount of remaining this compound and the formed 3-hydroxybutyric acid by comparing peak areas to a calibration curve.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation start This compound Sample stress Apply Stress Conditions (Temp, pH, Light) start->stress aliquot Withdraw Aliquots at Time Points stress->aliquot dilute Neutralize & Dilute aliquot->dilute hplc Inject into HPLC dilute->hplc detect UV Detection (210 nm) hplc->detect quantify Quantify Peaks detect->quantify degradation Calculate % Degradation quantify->degradation pathway Identify Degradation Products quantify->pathway

Caption: Workflow for HPLC-based stability testing of this compound.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl.

  • Incubate at 60°C for 24 hours.

  • At regular intervals, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH.

  • Incubate at room temperature for 1 hour.

  • At shorter intervals (e.g., 15 minutes), withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours, protected from light.

  • Analyze samples by HPLC at regular intervals.

4. Thermal Degradation:

  • Place a solid sample of this compound in a controlled temperature oven at 70°C.

  • At specified time points, remove the sample, allow it to cool, and prepare a solution for HPLC analysis.

5. Photostability:

  • Expose a solution of this compound (in a photostable, transparent container) to a light source with a defined output (e.g., consistent with ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both samples by HPLC at various time points.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_thermal Thermal Degradation E3HB This compound Ethanol Ethanol E3HB->Ethanol Hydrolysis HBA 3-Hydroxybutyric Acid E3HB->HBA Hydrolysis Photo_Products Photo-oxidized Products E3HB->Photo_Products Oxidation Thermal_Products Thermal Byproducts E3HB->Thermal_Products Decomposition H2O H₂O Acid H⁺ (Acid) Acid->E3HB catalyzes Base OH⁻ (Base) Base->E3HB catalyzes Light Light (hν) Light->E3HB Heat Heat (Δ) Heat->E3HB

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Ethyl 3-Hydroxybutyrate Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the degradation of Ethyl 3-Hydroxybutyrate in cell culture experiments. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results are often due to the degradation of this compound in the cell culture medium. The primary cause of this degradation is enzymatic hydrolysis by esterases present in the culture medium, particularly when supplemented with serum.[1][2][3] The extent of degradation can vary between batches of serum and different cell lines, leading to variability in the effective concentration of the compound.

Q2: How does this compound degrade in cell culture?

A2: this compound, an ester, is primarily degraded through hydrolysis into its constituent molecules: 3-hydroxybutyric acid (a ketone body) and ethanol. This reaction is catalyzed by esterase enzymes that are often present in cell culture media and serum supplements.[1][2][3]

Q3: Are the degradation products of this compound toxic to my cells?

A3: The primary degradation product, 3-hydroxybutyric acid, is a natural metabolite and is generally not considered toxic to cells. In fact, it can be utilized by many cell types as an energy source.[3][4][5] However, at very high concentrations, it could potentially alter the pH of the culture medium or affect cellular metabolism in unintended ways. The other degradation product, ethanol, is typically produced at low concentrations and is unlikely to have a significant impact on most cell cultures.

Q4: How can I determine if this compound is degrading in my experiments?

A4: The most direct way to assess degradation is to measure the concentration of this compound and its primary degradation product, 3-hydroxybutyric acid, in your cell culture supernatant over time. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q5: What factors can influence the rate of this compound degradation?

A5: Several factors can affect the stability of this compound in cell culture:

  • Serum: The presence and concentration of serum in the culture medium is a major factor, as it is a significant source of esterases.[1][3]

  • Cell Type and Density: Different cell lines may secrete varying levels of extracellular esterases.[1][2] Higher cell densities may lead to increased esterase concentrations.

  • Temperature: Higher incubation temperatures can increase the rate of both enzymatic and non-enzymatic hydrolysis.

  • pH: Although less significant under normal culture conditions (pH 7.2-7.4), deviations to more acidic or alkaline pH can accelerate ester hydrolysis.[6]

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound Activity

If you observe a diminished or complete loss of the expected biological effect of this compound, it is crucial to investigate its stability in your specific experimental setup.

Troubleshooting Workflow:

Figure 1: Troubleshooting workflow for loss of activity.
Issue 2: High Variability Between Experiments

High variability can be addressed by standardizing your experimental conditions and minimizing the impact of esterase activity.

Mitigation Strategies:

  • Use Heat-Inactivated Serum: Heat inactivation can denature some esterases, potentially reducing the degradation rate.

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and add it to the culture medium immediately before use.

  • Establish a Baseline: Perform a time-course experiment to determine the degradation rate in your specific cell culture system. This will help you to determine the optimal timing for your assays.

Experimental Protocols

Protocol 1: Stability Assay of this compound in Cell Culture Medium

This protocol allows for the determination of the degradation rate of this compound under your specific experimental conditions.

Methodology:

  • Preparation of Media: Prepare your standard cell culture medium, including the same type and concentration of serum and any other supplements you typically use.

  • Spiking of Compound: Add this compound to the medium at the final concentration used in your experiments.

  • Incubation: Incubate the medium in a cell culture incubator (37°C, 5% CO2) in a cell-free culture vessel.

  • Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation:

    • For each time point, transfer 500 µL of the medium to a microcentrifuge tube.

    • Add 1 mL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the HPLC mobile phase.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the concentrations of this compound and 3-hydroxybutyric acid.

Protocol 2: Quantification of this compound and 3-Hydroxybutyric Acid by HPLC

This protocol provides a general method for the simultaneous quantification of the parent compound and its primary metabolite.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of both this compound and 3-hydroxybutyric acid in the mobile phase.

  • Calibration Curve: Inject the standards and construct a calibration curve for each compound by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared samples from Protocol 1.

  • Quantification: Determine the concentrations of this compound and 3-hydroxybutyric acid in your samples by comparing their peak areas to the calibration curves.

Data Presentation

Table 1: Hypothetical Degradation of this compound (100 µM) in Cell Culture Medium at 37°C

Time (hours)This compound (µM)3-Hydroxybutyric Acid (µM)% Degradation
0100.00.00
285.214.814.8
471.528.528.5
850.149.949.9
1233.766.366.3
2410.389.789.7

Visualization of Degradation Pathway

cluster_products E3HB This compound Products Degradation Products E3HB->Products H2O H₂O Esterase Esterase (from serum/cells) Esterase->Products catalyzes hydrolysis HB 3-Hydroxybutyric Acid Products->HB EtOH Ethanol Products->EtOH

Figure 2: Enzymatic hydrolysis of this compound.

References

improving enantiomeric excess in Ethyl 3-hydroxybutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of ethyl 3-hydroxybutyrate (B1226725) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically pure ethyl 3-hydroxybutyrate?

The most common and effective methods for producing enantiomerically enriched this compound are based on biocatalysis. These can be broadly categorized into two approaches:

  • Microbial Reduction of Ethyl Acetoacetate (B1235776): This involves the use of whole microorganisms, such as baker's yeast (Saccharomyces cerevisiae) or genetically engineered E. coli, to asymmetrically reduce the prochiral ketone of ethyl acetoacetate to the corresponding chiral alcohol.[1][2][3][4] This method is widely used due to its potential for high enantioselectivity and the use of mild reaction conditions.

  • Enzymatic Resolution of Racemic this compound: This method starts with a racemic mixture of (R)- and (S)-ethyl 3-hydroxybutyrate. An isolated enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CALB), is used to selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the desired enantiomer.[5]

Q2: Which enantiomer of this compound is typically produced by baker's yeast?

Baker's yeast (Saccharomyces cerevisiae) predominantly produces (S)-ethyl 3-hydroxybutyrate through the reduction of ethyl acetoacetate, following Prelog's rule.[2] However, the enantiomeric excess can be affected by the presence of competing reductase enzymes within the yeast that may produce the (R)-enantiomer.[1][3]

Q3: What is a "fed-batch" strategy and why is it beneficial for microbial reductions?

A fed-batch strategy involves the controlled, gradual addition of the substrate (ethyl acetoacetate) and often an energy source (like glucose or sucrose) to the reaction mixture over time, rather than adding it all at once at the beginning.[1][3] This approach is highly beneficial for improving enantiomeric excess because it maintains a low substrate concentration in the reactor.[1] High concentrations of ethyl acetoacetate can be toxic to the microbial cells and can also activate competing, less selective reductase enzymes that produce the undesired enantiomer, thus lowering the overall enantiomeric excess.[1][3]

Q4: Can co-solvents or ionic liquids improve the synthesis?

Yes, the use of co-solvents or ionic liquids can significantly enhance the efficiency of the biocatalytic reduction. For instance, hydrophobic ionic liquids can create a biphasic system that may improve substrate availability and product recovery.[1] Deep eutectic solvents (DES) and specific ionic liquids have been shown to enhance the solubility of substrates and improve the membrane permeability of the biocatalyst, leading to higher reaction rates and yields.[6][7][8]

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee)

Potential Cause Troubleshooting Steps
High Substrate Concentration: High levels of ethyl acetoacetate can activate non-selective reductases in whole-cell biocatalysts, leading to the formation of the undesired enantiomer.[1][3]Implement a fed-batch feeding strategy to maintain a low and constant substrate concentration (ideally below 1 mM).[1]
Sub-optimal Reaction Conditions: Factors like pH, temperature, and aeration can significantly impact enzyme activity and selectivity.Optimize the reaction pH and temperature for the specific biocatalyst being used. For microbial reductions, ensure adequate aeration, as oxygen availability can influence the metabolic pathways and reductase activity.[2][4][9]
Presence of Competing Enzymes: The biocatalyst itself may contain multiple enzymes with varying selectivities.Consider "aging" or "starving" the yeast, which can activate the more selective enzymes.[2][9] Alternatively, selective inhibitors for the undesired enzymes, such as vinyl acetate (B1210297) for some (R)-specific enzymes in baker's yeast, can be used.[3]
Inadequate Biocatalyst Preparation: The physiological state of the microbial cells can affect their performance.Standardize the biocatalyst preparation protocol, including growth conditions and harvesting time. Pre-incubation or "aging" of the yeast in an ethanol-water mixture has been shown to improve enantioselectivity.[9][10]

Issue 2: Low Yield or Conversion Rate

Potential Cause Troubleshooting Steps
Product Inhibition/Toxicity: High concentrations of the product, this compound, can inhibit or be toxic to the biocatalyst, leading to a decrease in reaction rate over time.[1][3]Employ a fed-batch strategy to control the rate of product formation. Consider in-situ product removal techniques if inhibition is severe.
Substrate Instability: Ethyl acetoacetate can undergo hydrolysis, especially at non-neutral pH.Maintain optimal pH control throughout the reaction. Using a biphasic system with a hydrophobic organic solvent can help protect the substrate from hydrolysis in the aqueous phase.[1]
Insufficient Energy Source for Whole Cells: Microbial reductions require a co-substrate (e.g., glucose, sucrose, or ethanol) to regenerate the necessary cofactors (NADH/NADPH).Ensure a sufficient and continuous supply of the energy source, for example, by using a fed-batch approach for both the substrate and the energy source.[1]
Poor Mass Transfer in Immobilized Systems: If using immobilized enzymes or cells, diffusion limitations can reduce the reaction rate.Optimize the particle size of the immobilized biocatalyst and the stirring rate to improve mass transfer.[1]

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Formation of Byproducts: The reaction may produce byproducts that are difficult to separate from the desired product.Optimize reaction conditions to minimize byproduct formation. Analyze the reaction mixture by GC or HPLC to identify byproducts and adjust the purification strategy accordingly.
Emulsion Formation During Extraction: The presence of biomass and other components can lead to the formation of stable emulsions during solvent extraction.Use a filtration aid like Celite to remove the bulk of the biomass before extraction. Centrifugation can also be effective in separating the phases.[9]
Incomplete Separation of Enantiomers: In enzymatic resolution, achieving complete separation can be challenging.For enzymatic resolution, monitor the reaction closely to stop at the optimal conversion (typically around 50%). Further enrichment of the product can be achieved by crystallization of a derivative, such as the 3,5-dinitrobenzoate (B1224709) ester.[2][10]

Data Summary

Table 1: Comparison of Different Methods for (S)-Ethyl 3-hydroxybutyrate Synthesis

MethodBiocatalystSubstrateKey ConditionsEnantiomeric Excess (ee)Yield/ConversionReference
Microbial ReductionBaker's YeastEthyl AcetoacetateFed-batch substrate addition>99%~87%[1]
Microbial ReductionBaker's YeastEthyl Acetoacetate"Starved" yeast in 5% ethanol94%70%[9][10]
Microbial ReductionGeotrichum candidumEthyl AcetoacetateAged myceliumOptically pure (R)-enantiomer-[3]
Enzymatic ResolutionCandida antarctica Lipase B (CALB)Racemic this compoundSolvent-free acetylation>96% for (S)-HEB60% conversion[5]
Microbial ReductionEngineered E. coliEthyl 4-chloroacetoacetateCo-expression with glucose dehydrogenase>99.9%>99% conversion[11]

Experimental Protocols

Protocol 1: Microbial Reduction of Ethyl Acetoacetate using Baker's Yeast ("Starved" Yeast Method)

This protocol is adapted from a procedure known to enhance the enantioselectivity for (S)-ethyl 3-hydroxybutyrate.[9][10]

  • Yeast Pre-treatment ("Starving"):

    • Suspend 125 g of baker's yeast in 1000 mL of a 5% (v/v) ethanol-water solution in a 2 L Erlenmeyer flask.

    • Shake the suspension at approximately 120 rpm for 4 days at 30°C under aerobic conditions. This "starving" process is reported to activate the enzymes responsible for the synthesis of the (S)-enantiomer.[9]

  • Reduction Reaction:

    • After the 4-day pre-treatment, add 5 g (38 mmol) of ethyl acetoacetate to the yeast suspension.

    • Continue shaking under the same conditions and monitor the reaction progress by Gas Chromatography (GC). The reaction is typically complete within 2-3 days.

  • Work-up and Purification:

    • Once the starting material is consumed, centrifuge the reaction mixture to pellet the yeast cells.

    • Continuously extract the supernatant with diethyl ether for 4 days.

    • Dry the combined organic extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator.

    • Purify the crude product by bulb-to-bulb distillation to obtain this compound.

Protocol 2: Enzymatic Resolution of Racemic this compound using CALB

This protocol describes a solvent-free acetylation for the production of (S)-ethyl 3-hydroxybutyrate.[5]

  • Reaction Setup:

    • In a suitable reaction vessel, mix racemic this compound and vinyl acetate in a 1:1 molar ratio.

    • Add immobilized Candida antarctica lipase B (CALB) to the mixture (e.g., 50 mg of enzyme for 5 mmol of substrate).

  • Reaction Execution:

    • Stir the mixture at 35°C.

    • Monitor the reaction progress by GC to determine the conversion rate. The reaction selectively acetylates the (R)-enantiomer, leaving the unreacted (S)-enantiomer.

  • Product Separation:

    • When the conversion reaches approximately 60%, stop the reaction by filtering off the immobilized enzyme.

    • The unreacted (S)-ethyl 3-hydroxybutyrate can be separated from the acetylated (R)-enantiomer ((R)-ethyl 3-acetoxybutyrate) by fractional distillation.

Visualizations

Microbial_Reduction_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Downstream Processing Yeast Baker's Yeast (S. cerevisiae) Starving Pre-treatment ('Starving') - 5% Ethanol - Aerobic Conditions Yeast->Starving Reactor Bioreactor Starving->Reactor EAA Ethyl Acetoacetate (Substrate) FedBatch Fed-Batch Addition EAA->FedBatch Energy Sucrose/Glucose (Energy Source) Energy->FedBatch Filtration Filtration/Centrifugation (Cell Removal) Reactor->Filtration FedBatch->Reactor Extraction Solvent Extraction Filtration->Extraction Purification Distillation Extraction->Purification Product (S)-Ethyl 3-hydroxybutyrate Purification->Product

Caption: Workflow for the microbial reduction of ethyl acetoacetate.

Troubleshooting_Logic Start Low Enantiomeric Excess (ee) Q1 Is substrate concentration continuously high? Start->Q1 A1_Yes Implement Fed-Batch Strategy Q1->A1_Yes Yes A1_No No Q1->A1_No Q2 Are reaction conditions (pH, Temp, Aeration) optimized? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No Optimize pH, Temp, & Aeration Q2->A2_No No Q3 Is biocatalyst pre-treatment standardized? A2_Yes->Q3 A3_Yes Consider Selective Inhibitors Q3->A3_Yes Yes A3_No Standardize 'Starving' or 'Aging' Protocol Q3->A3_No No

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Purification of Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of ethyl 3-hydroxybutyrate (B1226725) from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of ethyl 3-hydroxybutyrate.

Q1: My final product has a low yield after purification. What are the possible causes and solutions?

Low yield can result from several factors throughout the purification process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: Ensure the initial reaction has gone to completion. You can monitor the reaction progress using Gas Chromatography (GC) to confirm the disappearance of the starting material, ethyl acetoacetate.[1][2] If the reaction is incomplete, consider extending the reaction time or adding more reagents as needed.[2]

  • Inefficient Extraction: Emulsion formation during solvent extraction can lead to significant product loss. To mitigate this, you can try:

    • Adding a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength.[1]

    • Using a larger volume of the extraction solvent.

    • Employing gentle mixing instead of vigorous shaking.

    • If an emulsion persists, centrifugation may help to break it.

  • Losses during Distillation: Product can be lost during distillation if the setup is not optimal.

    • Ensure all joints in the distillation apparatus are properly sealed to prevent leaks.

    • Use a Vigreux column for fractional distillation to achieve better separation from impurities with close boiling points.[1]

    • Carefully control the vacuum and temperature to avoid decomposition of the product.

  • Improper Drying: Inadequate drying of the organic extracts before distillation can lead to co-distillation of water with the product, reducing the purity and potentially the yield of the desired fraction. Always dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate (B86663) until the liquid is clear.[1][3][4]

Q2: The purity of my this compound is lower than expected. How can I improve it?

Low purity is often due to the presence of unreacted starting materials, byproducts, or residual solvent. Here are some strategies to enhance purity:

  • Optimize Distillation: Fractional distillation under reduced pressure is a key step for purification.[1] Collecting a narrow boiling point fraction is crucial. For example, a fraction boiling at 71–73°C at 12 mm Hg is often collected.[1]

  • Column Chromatography: If distillation does not provide the desired purity, silica (B1680970) gel column chromatography can be an effective secondary purification step.[4] A common eluent system is a mixture of ethyl acetate (B1210297) and n-hexane.[4]

  • Washing Steps: During the workup, washing the organic extract with a saturated sodium bicarbonate solution can help remove acidic impurities.[4] A subsequent wash with brine helps to remove residual water-soluble impurities.[4]

  • Recrystallization of a Derivative: For achieving very high enantiomeric excess, the product can be derivatized (e.g., as a 3,5-dinitrobenzoate), recrystallized to high optical purity, and then the derivative can be cleaved to yield the highly pure enantiomer.[1][2]

Q3: I am observing significant emulsion formation during the extraction process. How can I resolve this?

Emulsification is a common issue when extracting from complex mixtures like those from yeast reductions. Here’s how to address it:

  • Filtration Aid: Before extraction, adding a filter aid like Celite and filtering the reaction mixture can help remove yeast cells and other particulates that stabilize emulsions.[1]

  • Salting Out: As mentioned, saturating the aqueous phase with sodium chloride increases its density and ionic strength, which helps to break the emulsion.[1]

  • Solvent Choice: While ethyl ether and ethyl acetate are common extraction solvents, sometimes trying a different solvent with different properties can reduce emulsion formation.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

  • Centrifugation: If a stable emulsion forms, transferring the mixture to centrifuge tubes and spinning it can effectively separate the layers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

The most common purification methods involve a combination of extraction and distillation. After the reaction, the mixture is typically filtered to remove solids, followed by extraction with an organic solvent like ethyl ether or ethyl acetate. The combined organic extracts are then washed, dried, and concentrated. The final purification is usually achieved by fractional distillation under reduced pressure.[1][2] For very high purity requirements, column chromatography may be employed.[4]

Q2: What are the typical impurities found in crude this compound?

Common impurities include:

  • Unreacted starting materials, such as ethyl acetoacetate.[1]

  • Byproducts from the reaction, which can vary depending on the synthetic route.

  • Residual solvents used in the reaction or extraction (e.g., ethanol, ethyl acetate).

  • Water.

Q3: How can I monitor the purity of this compound during and after purification?

Gas Chromatography (GC) is a widely used technique to monitor the progress of the reaction and assess the purity of the final product.[1] For chiral applications, chiral GC or High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric excess (e.e.).[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure and identify impurities.[3]

Q4: What are the typical boiling points and densities of this compound?

The physical properties can vary slightly based on purity and measurement conditions.

  • Boiling Point: Approximately 170 °C at atmospheric pressure.[7] Under reduced pressure, common values are 71–73 °C at 12 mmHg[1], 75-76 °C at 12 mmHg[7], and 56-58 °C at 11 mmHg.[7]

  • Density: Approximately 1.017 g/mL at 25 °C.[7]

Quantitative Data Summary

The following table summarizes quantitative data from different purification protocols for this compound.

Purification Method Starting Material Yield Purity (e.e.) Reference
Yeast Reduction, Extraction, Fractional DistillationEthyl Acetoacetate59-76%85%[1]
Yeast Reduction, Extraction, Bulb-to-Bulb DistillationEthyl Acetoacetate70%94%[1][2]
Chemical Reduction, Extraction, Column ChromatographyEthyl Acetoacetate59%79%[4]
Esterification, Extraction, Rotary Evaporation(S)-3-Hydroxybutyric Acid73%Not specified[3]

Experimental Protocols

Protocol 1: Purification by Extraction and Fractional Distillation (from Yeast Reduction)

This protocol is adapted from a typical yeast reduction of ethyl acetoacetate.[1]

  • Filtration: After the reaction is complete, add 80 g of Celite to the reaction mixture and filter through a sintered-glass funnel to remove the yeast. Wash the filter cake with 200 mL of water.

  • Salting Out: Transfer the filtrate to a large separatory funnel and saturate it with sodium chloride.

  • Extraction: Extract the aqueous solution with five 500-mL portions of ethyl ether.

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator with a bath temperature of 35°C to a volume of 50–80 mL.

  • Fractional Distillation: Fractionally distill the residue at a pressure of 12 mmHg through a 10-cm Vigreux column. Collect the fraction boiling at 71–73°C.

Protocol 2: Purification by Extraction and Column Chromatography (from Chemical Reduction)

This protocol is based on a chemical reduction method.[4]

  • Quenching: After the reaction, cool the reaction mixture in an ice bath and add 25 mL of 1N HCl. Stir for 30 minutes.

  • Solvent Removal: Remove the organic solvent (e.g., THF) under reduced pressure.

  • Extraction: Extract the remaining aqueous layer twice with ether (50 mL and 30 mL).

  • Washing: Combine the organic extracts and wash them first with 30 mL of a saturated aqueous solution of sodium bicarbonate and then with 30 mL of a saturated aqueous solution of sodium chloride.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure.

  • Column Chromatography: Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 1:5) as the eluent.

Visualizations

experimental_workflow_distillation cluster_reaction Reaction Work-up cluster_purification Purification reaction_mixture Reaction Mixture filtration Filtration with Celite reaction_mixture->filtration Remove Solids extraction Solvent Extraction (e.g., Ethyl Ether) filtration->extraction Separate Product drying Drying Organic Layer (e.g., MgSO4) extraction->drying Remove Water concentration Concentration (Rotary Evaporator) drying->concentration Remove Solvent distillation Fractional Distillation (Reduced Pressure) concentration->distillation Isolate Product pure_product Pure Ethyl 3-hydroxybutyrate distillation->pure_product

Caption: Experimental workflow for the purification of this compound by distillation.

troubleshooting_workflow start Problem with Purification low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity check_reaction Check Reaction Completion (GC) low_yield->check_reaction Yes improve_extraction Improve Extraction (Brine, Gentle Mixing) low_yield->improve_extraction No optimize_distillation_purity Optimize Distillation (Fractional, Narrow Cut) low_purity->optimize_distillation_purity Yes improve_washing Improve Washing Steps (Bicarbonate, Brine) low_purity->improve_washing No check_reaction->improve_extraction Complete optimize_distillation_yield Optimize Distillation (Seal Joints, Control T/P) improve_extraction->optimize_distillation_yield column_chromatography Perform Column Chromatography optimize_distillation_purity->column_chromatography Still Impure improve_washing->optimize_distillation_purity

Caption: Troubleshooting decision tree for this compound purification.

References

common impurities in commercial Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Ethyl 3-hydroxybutyrate (B1226725).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial Ethyl 3-hydroxybutyrate?

A1: The most common impurities in commercial this compound typically arise from its synthesis and potential degradation. These can be categorized as:

  • Residual Starting Materials: The most common starting material for the synthesis of this compound is ethyl acetoacetate (B1235776). Incomplete reaction can lead to its presence in the final product.[1][2][3][4][5][6][7]

  • Byproducts from Synthesis:

    • Opposite Enantiomer: If the synthesis is intended to be stereospecific (e.g., production of (S)- or (R)-Ethyl 3-hydroxybutyrate), the other enantiomer can be a significant impurity. This is particularly relevant in yeast-mediated reductions where different yeast strains or conditions can lead to varying enantiomeric excess.[1]

    • Over-reduction Products: Stronger reducing agents than sodium borohydride (B1222165) might lead to the formation of 1,3-butanediol.[2]

    • Fermentation Byproducts: When using baker's yeast for reduction, various byproducts of fermentation such as ethanol (B145695) and other organic molecules may be present.[8]

  • Degradation Products:

    • 3-Hydroxybutyric Acid and Ethanol: The ester linkage in this compound can hydrolyze, especially in the presence of acid or base, to form 3-hydroxybutyric acid and ethanol.[9]

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., ethanol, ethyl acetate, diethyl ether) may remain in the final product.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. It can separate different components of a mixture and provide their mass spectra for identification.[10][11][12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are excellent for confirming the structure of the main component and identifying impurities. The presence of unexpected signals can indicate impurities. Chiral shift reagents can be used with NMR to determine the enantiomeric purity.[16][17][18][19]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to determine the enantiomeric excess of the product.

Q3: What is the expected stability of this compound and how should it be stored?

A3: this compound is a relatively stable compound. However, it can undergo hydrolysis of the ester group over time, especially in the presence of moisture, acids, or bases. It is recommended to store this compound in a tightly sealed container in a cool, dry place to minimize degradation. For long-term storage, refrigeration is advisable. Studies on the stability of the related compound 3-hydroxybutyrate suggest it is stable in various biological matrices, indicating the core structure is not inherently unstable.[20]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in GC-MS analysis Presence of residual starting materials, byproducts, or degradation products.1. Identify the peaks: Compare the mass spectra of the unknown peaks with a library of known compounds, including ethyl acetoacetate, 1,3-butanediol, ethanol, and common solvents. 2. Check synthesis route: If known, review the synthesis method to anticipate likely byproducts. For example, a yeast reduction may have different byproducts than a chemical reduction.[1][4] 3. Assess for degradation: Consider the possibility of hydrolysis to 3-hydroxybutyric acid and ethanol. This can be checked by derivatization followed by GC-MS if the acid is not volatile enough.
Low enantiomeric excess (ee%) 1. The commercial product may have a lower specified ee%. 2. In-house synthesis using a non-selective or poorly selective method. 3. Racemization during workup or storage (less common).1. Verify supplier specifications: Check the certificate of analysis for the specified enantiomeric excess. 2. Optimize synthesis: If synthesizing in-house, ensure the chiral catalyst or biological system (e.g., specific yeast strain) is appropriate and the reaction conditions are optimized for high enantioselectivity.[1] 3. Analyze by chiral HPLC or NMR with a chiral shift reagent: These methods can accurately determine the enantiomeric ratio.
Inconsistent experimental results Variable purity of the this compound batch.1. Perform purity analysis: Analyze each new batch of this compound for purity and impurity profile using GC-MS and/or NMR. 2. Purify the material: If significant impurities are detected, consider purification by distillation or chromatography. 3. Standardize storage conditions: Ensure consistent storage conditions to prevent batch-to-batch variations due to degradation.
Presence of water in the sample 1. Incomplete drying during the workup process. 2. Hygroscopic nature of the compound or impurities. 3. Improper storage.1. Dry the sample: Use a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. 2. Store properly: Keep the container tightly sealed and consider storing over a desiccant.

Experimental Protocols

Protocol 1: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC-MS Instrument Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Analyze the mass spectra of any other significant peaks by comparing them to a spectral library (e.g., NIST) to identify potential impurities like ethyl acetoacetate, ethanol, and residual solvents.

Protocol 2: Assessment of Purity and Identification of Non-Volatile Impurities by 1H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of an internal standard with a known concentration (e.g., dimethyl sulfoxide) if quantification is desired.

  • NMR Instrument: Acquire a 1H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • Confirm the characteristic peaks for this compound.

    • Look for any unexpected peaks. For example, the presence of ethyl acetoacetate would show a characteristic singlet for the methylene (B1212753) group between the two carbonyls.

    • Integrate the peaks corresponding to the main compound and the impurities to estimate their relative amounts.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting cluster_analysis Analytical Investigation cluster_identification Impurity Identification cluster_troubleshooting Troubleshooting Actions start Problem: Suspected Impurity in This compound gcms Perform GC-MS Analysis start->gcms nmr Perform NMR Analysis start->nmr volatile Identify Volatile Impurities (e.g., Ethyl Acetoacetate, Solvents) gcms->volatile enantiomer Determine Enantiomeric Purity (Chiral GC/HPLC or NMR) gcms->enantiomer nonvolatile Identify Non-Volatile Impurities (e.g., 3-Hydroxybutyric Acid) nmr->nonvolatile nmr->enantiomer purify Purify Material (Distillation, Chromatography) volatile->purify optimize_synthesis Optimize Synthesis/Workup (If applicable) volatile->optimize_synthesis nonvolatile->purify storage Review Storage Conditions nonvolatile->storage enantiomer->optimize_synthesis contact_supplier Contact Supplier for CoA enantiomer->contact_supplier end Resolution: Impurity Identified & Addressed purify->end optimize_synthesis->end storage->end contact_supplier->end

Caption: Troubleshooting workflow for identifying and addressing impurities in this compound.

References

Technical Support Center: Preventing Racemization of Ethyl 3-Hydroxybutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the racemization of ethyl 3-hydroxybutyrate (B1226725) enantiomers during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization of ethyl 3-hydroxybutyrate enantiomers?

A1: The primary cause of racemization in this compound, a β-hydroxy ester, is the formation of a planar, achiral enol or enolate intermediate at the carbon alpha to the carbonyl group. This process can be initiated by:

  • Acidic or Basic Conditions: Both acids and bases can catalyze the tautomerization of the carbonyl group to its enol form, leading to a loss of stereochemical integrity.

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for enolization and subsequent racemization.

  • Prolonged Reaction or Storage Times: Extended exposure to even mild acidic or basic conditions, or elevated temperatures, can lead to gradual racemization.

Q2: At which stages of my experimental workflow is racemization most likely to occur?

A2: Racemization can occur at several stages of a typical experimental workflow:

  • During Synthesis: Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can cause racemization of the product or key intermediates.

  • During Workup: Aqueous workups involving strong acids or bases to neutralize the reaction mixture can lead to racemization of the final product.[1]

  • During Purification: Purification methods, particularly chromatography on standard silica (B1680970) gel, can induce racemization due to the acidic nature of the silica.[1]

  • During Storage: Improper storage conditions, such as elevated temperatures or exposure to acidic or basic residues, can cause a decrease in enantiomeric excess over time.

Q3: How can I minimize racemization during the synthesis of chiral β-hydroxy esters?

A3: To minimize racemization during synthesis, consider the following strategies:

  • Use of Mild Reagents: Employ milder bases or acids to avoid harsh conditions that can promote enolization.

  • Low-Temperature Reactions: Whenever possible, conduct reactions at low temperatures (e.g., 0 °C or -78 °C) to reduce the rate of racemization.

  • Protecting Groups: Utilize bulky protecting groups for the hydroxyl functionality to sterically hinder the approach of reagents that could cause racemization.

  • Enzymatic Methods: Biocatalytic approaches, such as enzymatic resolutions, often proceed with high enantioselectivity under mild, physiological conditions, thereby avoiding harsh chemical environments.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess After Column Chromatography

Symptoms: You have confirmed the high enantiomeric excess (ee) of your crude this compound, but the ee is significantly lower after purification by silica gel column chromatography.

Possible Cause: Standard silica gel is acidic and can catalyze the enolization of the ester, leading to racemization on the column.

Solutions:

  • Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of triethylamine (B128534) (1-2%) in the eluent before packing the column. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina, for your chromatography.

  • Minimize Time on the Column: Elute your compound as quickly as possible to reduce its contact time with the stationary phase.

Issue 2: Racemization Detected During Workup

Symptoms: Your reaction should yield a product with high ee, but analysis after aqueous workup shows a significant decrease in enantiomeric purity.

Possible Cause: The use of strong acids or bases during the workup is likely causing racemization.

Solutions:

  • Use Mild Buffers: Instead of strong acids (e.g., HCl) or bases (e.g., NaOH), use saturated aqueous solutions of mild reagents like ammonium (B1175870) chloride (NH₄Cl) for quenching or sodium bicarbonate (NaHCO₃) for neutralization.

  • Maintain Low Temperatures: Perform the entire workup procedure at a low temperature (0-5 °C) to slow down the rate of potential racemization.

  • Minimize Contact Time: Complete the workup as quickly as possible to reduce the exposure of your chiral product to the aqueous acidic or basic conditions.

Data Presentation

Table 1: Qualitative Effect of pH on Racemization of this compound

pH RangeExpected Rate of RacemizationRationale
< 4Increases with decreasing pHAcid-catalyzed enolization
4 - 6MinimalNear-neutral conditions are generally safest
> 8Increases with increasing pHBase-catalyzed enolate formation

Table 2: Qualitative Effect of Temperature on Racemization of this compound

TemperatureExpected Rate of RacemizationRationale
< 0 °CVery LowInsufficient thermal energy for enolization
Room TemperatureLow to ModerateRacemization can occur over extended periods
> 40 °CHighIncreased thermal energy significantly promotes enolization

Table 3: Qualitative Effect of Solvent on Racemization of this compound

Solvent TypePotential for RacemizationRationale
Aprotic Nonpolar (e.g., Hexane (B92381), Toluene)LowLess likely to stabilize charged intermediates in racemization pathways
Aprotic Polar (e.g., THF, Ethyl Acetate)ModerateCan stabilize polar transition states
Protic (e.g., Ethanol (B145695), Methanol)HigherCan participate in proton transfer, facilitating enolization

Experimental Protocols

Protocol 1: Enzymatic Resolution of Racemic this compound

This protocol is adapted from a two-step enzymatic resolution process to obtain both (S)- and (R)-ethyl 3-hydroxybutyrate with high enantiomeric excess.[2]

Materials:

  • Racemic this compound (HEB)

  • Vinyl acetate (B1210297) (VA)

  • Immobilized Candida antarctica lipase (B570770) B (CALB)

  • Ethanol

  • Hexane

  • Diisopropylether (DIPE)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Anhydrous magnesium sulfate

Procedure:

Step 1: Acetylation of Racemic HEB to obtain (S)-HEB

  • In a suitable reaction vessel, combine racemic HEB and an equimolar amount of vinyl acetate.

  • Add immobilized CALB (e.g., 0.072 g of CALB per gram of HEB).

  • Stir the solvent-free mixture at 45 °C.

  • Monitor the reaction progress by chiral GC or HPLC until approximately 60% conversion is reached. At this point, the remaining (S)-HEB will be in high enantiomeric excess.

  • Filter off the enzyme. The enzyme can be washed and reused.

  • Separate the unreacted (S)-HEB from the product, ethyl 3-acetoxybutyrate (AEB), by fractional distillation or column chromatography.

Step 2: Alcoholysis of (R)-enriched AEB to obtain (R)-HEB

  • Combine the (R)-enriched AEB from Step 1 with an equimolar amount of ethanol in a reaction vessel.

  • Add a small amount of an organic solvent like hexane to facilitate mixing.

  • Add immobilized CALB.

  • Stir the mixture at 45 °C.

  • Monitor the reaction by GC or HPLC until the conversion of AEB to (R)-HEB is complete.

  • Filter off the enzyme.

  • Purify the resulting (R)-HEB by fractional distillation or column chromatography.

Protocol 2: Purification of this compound on Triethylamine-Neutralized Silica Gel

This protocol describes the preparation of neutralized silica gel to prevent racemization during column chromatography.[1]

Materials:

  • Standard silica gel (60-120 mesh)

  • Triethylamine (TEA)

  • Petroleum ether or hexane

  • Eluent for chromatography (e.g., hexane:ethyl acetate mixture)

Procedure:

  • In a fume hood, weigh the desired amount of silica gel into a round-bottom flask.

  • Add petroleum ether or hexane to create a slurry.

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v) of the total solvent volume.

  • Swirl the flask to ensure even distribution of the triethylamine.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the silica gel thoroughly under vacuum to remove all traces of the solvent and excess triethylamine.

  • The neutralized silica gel is now ready to be used for packing the chromatography column with your chosen eluent.

Protocol 3: Chiral GC Analysis of this compound Enantiomers

This protocol provides a general guideline for the analysis of this compound enantiomers by chiral gas chromatography.

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: 4 °C/min to 80 °C.

    • Ramp: 25 °C/min to 200 °C, hold for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • The concentration should be adjusted to be within the linear range of the detector.

Data Analysis:

  • Integrate the peak areas for the (R)- and (S)-enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Visualizations

Racemization_Mechanism cluster_Enantiomers Chiral this compound cluster_Intermediate Achiral Intermediate cluster_Conditions Catalyzing Conditions R_Enantiomer (R)-Ethyl 3-hydroxybutyrate Enolate Planar Enolate Intermediate R_Enantiomer->Enolate Deprotonation (Base-catalyzed) S_Enantiomer (S)-Ethyl 3-hydroxybutyrate S_Enantiomer->Enolate Deprotonation (Base-catalyzed) Enolate->R_Enantiomer Protonation Enolate->S_Enantiomer Protonation Conditions Acid, Base, or Heat Conditions->Enolate

Caption: Mechanism of racemization of this compound via a planar enolate intermediate.

Experimental_Workflow Start Racemic Ethyl 3-Hydroxybutyrate Enzymatic_Resolution Enzymatic Resolution (e.g., with CALB) Start->Enzymatic_Resolution Separation Separation of Enantiomers and Acylated Product Enzymatic_Resolution->Separation S_Enantiomer Enantiopure (S)-Ethyl 3-Hydroxybutyrate Separation->S_Enantiomer R_Acylated (R)-Ethyl 3-Acetoxybutyrate Separation->R_Acylated Analysis Chiral GC/HPLC Analysis to Determine ee S_Enantiomer->Analysis Alcoholysis Enzymatic Alcoholysis (e.g., with CALB and Ethanol) R_Acylated->Alcoholysis R_Enantiomer Enantiopure (R)-Ethyl 3-Hydroxybutyrate Alcoholysis->R_Enantiomer R_Enantiomer->Analysis

Caption: Experimental workflow for the enzymatic resolution of this compound.

References

Technical Support Center: Optimizing Fermentation for Microbial Production of Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the microbial production of Ethyl 3-hydroxybutyrate (B1226725) (E3HB).

Troubleshooting Guide

This guide addresses specific issues that may arise during the fermentation process for E3HB production.

Issue 1: Low Yield of Ethyl 3-Hydroxybutyrate

Q1: My fermentation is resulting in a low final titer of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low E3HB yield can stem from several factors related to substrate, microbial health, and fermentation conditions. Here are the primary aspects to investigate:

  • Substrate Limitation or Inhibition: The concentration of the precursor, ethyl acetoacetate (B1235776) (EAA), is critical. While sufficient substrate is necessary for the reaction, high concentrations can be inhibitory to the microbial cells.[1]

    • Solution: Implement a fed-batch feeding strategy to maintain a low and stable concentration of EAA in the bioreactor, ideally around 0.5 g/L.[1] This prevents substrate inhibition and can lead to higher product concentrations.[1]

  • Co-substrate (Carbon Source) Availability: The regeneration of cofactors (like NADPH) required for the reduction of EAA is dependent on the metabolism of a co-substrate, typically a sugar like glucose or sucrose (B13894).

    • Solution: Ensure a sufficient and controlled feed of the carbon source. Overfeeding can lead to the production of inhibitory byproducts like ethanol, while underfeeding can limit the energy available for the biotransformation.[1]

  • Product Inhibition: High concentrations of E3HB can be toxic to the microbial cells, leading to a decrease in their metabolic activity and, consequently, a reduction in yield.

    • Solution: Consider in-situ product removal techniques or operating in a continuous or semi-continuous mode to keep the product concentration below inhibitory levels.

  • Suboptimal Fermentation Parameters: pH, temperature, and aeration are crucial for optimal enzyme activity and cell viability.

    • Solution: Optimize these parameters for your specific microbial strain. Refer to the table below for recommended starting points.

Issue 2: Low Enantiomeric Excess (e.e.) of the Desired E3HB Enantiomer

Q2: The enantiomeric excess of my target (S)- or (R)-Ethyl 3-hydroxybutyrate is lower than expected. What steps can I take to improve it?

A2: Achieving high enantioselectivity is a common challenge. The following factors are key to improving the enantiomeric excess:

  • Substrate Concentration: The concentration of ethyl acetoacetate (EAA) has a significant impact on enantioselectivity. Low concentrations of EAA are generally required to achieve a good enantiomeric excess of the product.[2] This is because the reductases that produce the desired enantiomer often have a higher affinity (lower Km) for the substrate than the reductases that produce the undesired enantiomer.[2]

    • Solution: Employ a continuous or fed-batch addition of EAA to maintain a very low concentration in the reactor.[2]

  • Aeration: For many yeast-based reductions, the level of aeration can influence the expression and activity of different reductases with varying stereoselectivity.

    • Solution: Experiment with different aeration rates. For the production of (S)-E3HB using baker's yeast, aerobic conditions are often preferred.

  • Physiological State of the Microorganism: The metabolic state of the cells can affect the pool of available cofactors and the expression of reductases.

    • Solution: Using "starved" or resting cells can sometimes improve enantiomeric excess. This involves a pre-incubation period in a nutrient-limited medium before the addition of the substrate.

  • Choice of Microorganism: Different microbial species and even different strains within the same species can exhibit vastly different enantioselectivities.

    • Solution: Screen different microorganisms. For example, while Saccharomyces cerevisiae is commonly used for (S)-E3HB, other organisms like Geotrichum candidum can produce the (R)-enantiomer.[2]

Issue 3: Inconsistent Fermentation Performance

Q3: I am observing significant batch-to-batch variability in my E3HB production. How can I improve the consistency of my fermentations?

A3: Inconsistent performance is often due to a lack of precise control over key process parameters.

  • Inoculum Quality: The age, viability, and metabolic state of the inoculum can have a profound impact on the fermentation kinetics.

    • Solution: Standardize your inoculum preparation protocol. This includes using a consistent seed culture volume, growth phase, and cell density.

  • Media Composition: Minor variations in media components can affect microbial growth and productivity.

    • Solution: Use high-quality reagents and ensure accurate weighing and preparation of all media components. Prepare media in batches to reduce variability.

  • Process Control: Fluctuations in pH, temperature, dissolved oxygen, and substrate feed rates will directly impact the outcome.

    • Solution: Utilize a well-calibrated bioreactor with automated control loops for these critical parameters. Implement a robust process analytical technology (PAT) strategy to monitor the fermentation in real-time.

Frequently Asked Questions (FAQs)

Q4: What are the typical microbial strains used for this compound production?

A4: A variety of microorganisms are used, with the choice often depending on the desired enantiomer:

  • Saccharomyces cerevisiae (Baker's Yeast): Widely used for the production of (S)-Ethyl 3-hydroxybutyrate due to its availability, low cost, and well-characterized physiology.[2]

  • Geotrichum candidum: This fungus can be used to produce (R)-Ethyl 3-hydroxybutyrate.[2]

  • Recombinant Escherichia coli: Engineered strains of E. coli can be developed to express specific reductases with high activity and enantioselectivity for either enantiomer.

Q5: What are the optimal fermentation conditions for E3HB production?

A5: Optimal conditions are strain-dependent, but the following table summarizes typical ranges found in the literature for yeast-based production of (S)-E3HB.

ParameterOptimal RangeReference
Temperature 30 - 35°C[3]
pH 5.5 - 7.8[3]
Substrate (EAA) Concentration < 2.0 g/L (ideally ~0.5 g/L)[1]
Co-substrate (Glucose) Concentration 80 g/L (can vary with feeding strategy)[3]
Cell Concentration 22 - 280 g/L (wet weight)[2][3]
Aeration Aerobic conditions are generally favored for (S)-E3HB production with yeast.[1]

Q6: How can I analyze the concentration and enantiomeric excess of this compound in my fermentation broth?

A6: The standard analytical methods for E3HB are:

  • Gas Chromatography (GC): Used for quantifying the concentration of E3HB. A flame ionization detector (FID) is commonly used.

  • Chiral Gas Chromatography (GC): Essential for determining the enantiomeric excess. This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for quantification, particularly after derivatization. Chiral HPLC columns are available for enantiomeric separation.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for (S)-Ethyl 3-hydroxybutyrate Production using Saccharomyces cerevisiae

This protocol is a general guideline and should be optimized for your specific strain and equipment.

  • Inoculum Preparation:

    • Aseptically transfer a single colony of S. cerevisiae into a 250 mL flask containing 50 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

    • Incubate at 30°C with shaking at 200 rpm for 18-24 hours.

  • Bioreactor Setup:

    • Prepare a 2 L bioreactor with 1 L of fermentation medium (e.g., a defined mineral medium or a complex medium like YPD).

    • Sterilize the bioreactor and medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

    • Maintain the temperature at 30°C and the pH at 6.0 (controlled with NaOH and HCl).

    • Maintain dissolved oxygen above 20% by controlling agitation and aeration rate.

    • Once the initial carbon source is depleted (indicated by a sharp increase in DO), begin the fed-batch phase.

  • Fed-Batch Feeding:

    • Prepare two separate sterile feed solutions:

      • Co-substrate Feed: A concentrated solution of glucose or sucrose (e.g., 500 g/L).

      • Substrate Feed: A solution of ethyl acetoacetate (EAA).

    • Start the co-substrate feed at a controlled rate to maintain a low residual glucose concentration.

    • Begin the EAA feed at a slow, constant rate to maintain its concentration in the reactor below 2 g/L.

  • Sampling and Analysis:

    • Take samples periodically to measure cell density (OD600), substrate and product concentrations using GC or HPLC.

  • Harvesting:

    • Once the desired product concentration is reached or productivity declines, cool the bioreactor and harvest the broth.

    • Separate the cells from the broth by centrifugation or microfiltration.

    • Proceed with product extraction and purification from the supernatant.

Protocol 2: Quantification of this compound by Gas Chromatography (GC-FID)
  • Sample Preparation:

    • Centrifuge a 1 mL sample of the fermentation broth to pellet the cells.

    • Take 500 µL of the supernatant and add it to a 2 mL microcentrifuge tube.

    • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) containing an internal standard (e.g., ethyl valerate).

    • Vortex vigorously for 1 minute to extract the E3HB.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic phase to a GC vial.

  • GC Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-INNOWax).

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Quantification:

    • Prepare a calibration curve using standards of known E3HB concentrations.

    • Calculate the concentration in the samples by comparing the peak area ratio of E3HB to the internal standard against the calibration curve.

Visualizations

Metabolic Pathway for E3HB Production

MetabolicPathway EAA Ethyl Acetoacetate Enzyme Carbonyl Reductase (from Yeast) EAA->Enzyme E3HB (S)-Ethyl 3-Hydroxybutyrate Glucose Glucose NADPH NADPH Glucose->NADPH Glycolysis & Pentose Phosphate Pathway NADPH->Enzyme Reducing Power NADP NADP+ Enzyme->E3HB Enzyme->NADP

Caption: Biotransformation of Ethyl Acetoacetate to (S)-Ethyl 3-Hydroxybutyrate.

General Experimental Workflow

ExperimentalWorkflow Inoculum Inoculum Preparation Bioreactor Bioreactor Setup & Sterilization Inoculum->Bioreactor Fermentation Batch Fermentation Bioreactor->Fermentation FedBatch Fed-Batch (Substrate & Co-substrate feeding) Fermentation->FedBatch Sampling In-process Sampling & Analysis FedBatch->Sampling Harvest Harvesting FedBatch->Harvest Extraction Product Extraction & Purification Harvest->Extraction Analysis Final Product Analysis (Yield, e.e.) Extraction->Analysis

Caption: General workflow for fed-batch production of this compound.

References

Validation & Comparative

A Comparative Analysis of Ethyl 3-Hydroxybutyrate and Beta-Hydroxybutyrate as Ketone Body Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ethyl 3-Hydroxybutyrate (B1226725) (EHB) and beta-hydroxybutyrate (BHB) as precursors for inducing ketosis. The following sections detail their metabolic pathways, pharmacokinetic profiles, and the experimental methodologies used to derive these insights, supported by quantitative data and visual diagrams to facilitate understanding and further research.

Introduction to Ketone Body Precursors

Ketone bodies, primarily beta-hydroxybutyrate (BHB), serve as an alternative energy source to glucose, particularly for the brain and heart.[1] Inducing a state of nutritional ketosis through exogenous ketone precursors is a growing area of research for therapeutic applications in various conditions, including neurodegenerative diseases, metabolic disorders, and cancer cachexia.[2][3][4] Ethyl 3-hydroxybutyrate, a ketone ester, and beta-hydroxybutyrate, typically administered as a salt, are two prominent precursors used to elevate circulating ketone levels.[3][5]

Metabolic Pathways and Bioavailability

This compound is an ester of BHB and ethanol.[6] Upon administration, it is rapidly hydrolyzed by esterases in the gut, blood, and liver to yield one molecule of D-β-hydroxybutyrate and one molecule of ethanol.[2][7] The released BHB then enters the systemic circulation.

Beta-hydroxybutyrate is most commonly available as a salt, bound to minerals like sodium, potassium, calcium, or magnesium.[8] When ingested, these salts dissociate in the gut, releasing BHB and the corresponding mineral ion for absorption. The bioavailability of BHB from salts can be influenced by the mineral load, which can sometimes lead to gastrointestinal distress at higher doses.[5]

Ketone esters, such as EHB and (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, are generally considered to be more efficient at raising blood BHB levels compared to ketone salts.[9] This is because a single molecule of a ketone monoester can deliver a molecule of BHB directly, and in the case of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, the butanediol (B1596017) component is also metabolized to BHB in the liver, effectively yielding two molecules of BHB.[2]

dot

cluster_0 EHB Metabolism cluster_1 BHB Salt Metabolism EHB This compound (EHB) Hydrolysis Esterase Hydrolysis (Gut, Blood, Liver) EHB->Hydrolysis BHB_from_EHB D-β-Hydroxybutyrate Hydrolysis->BHB_from_EHB Ethanol Ethanol Hydrolysis->Ethanol Systemic_Circulation Systemic Circulation BHB_from_EHB->Systemic_Circulation BHB_Salt Beta-Hydroxybutyrate Salt (e.g., Na-BHB, K-BHB) Dissociation Dissociation (Gut) BHB_Salt->Dissociation BHB_from_Salt D/L-β-Hydroxybutyrate Dissociation->BHB_from_Salt Mineral_Ion Mineral Ion (Na+, K+, etc.) Dissociation->Mineral_Ion BHB_from_Salt->Systemic_Circulation Target_Tissues Target Tissues (Brain, Heart, Muscle) Systemic_Circulation->Target_Tissues Keto_Metabolism Ketone Metabolism (Energy Production) Target_Tissues->Keto_Metabolism

Caption: Metabolic pathways of this compound and BHB Salts.

Performance Comparison: Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for BHB following the administration of different precursors. It is important to note that the data for this compound was obtained from a study in mice with intraperitoneal administration, while the data for other ketone precursors are primarily from studies in humans and rats with oral administration. Direct cross-species and cross-administration route comparisons should be made with caution.

Table 1: Pharmacokinetics of BHB after this compound (EHB) Administration in Mice [3]

ParameterSerumGastrocnemius Muscle
Administration Route Intraperitoneal-
Dose 300 mg/kg-
Peak Concentration (Cmax) ~5.5-fold increase from baseline~10-fold increase from baseline
Time to Peak (Tmax) 5 minutes10 minutes
Return to Baseline ~30 minutesNot specified

Table 2: Pharmacokinetics of BHB after Ketone Ester ((R)-3-hydroxybutyl (R)-3-hydroxybutyrate) Administration in Humans [7][10]

ParameterValue
Administration Route Oral
Dose 140, 357, and 714 mg/kg
Peak Plasma BHB (Cmax) Up to 3.30 mM (at 714 mg/kg)
Time to Peak (Tmax) 1-2 hours
Elimination Half-life (BHB) 0.8-3.1 hours

Table 3: Pharmacokinetics of BHB after Ketone Salt (D+L-BHB) Administration in Rats [11]

ParameterD-BHBL-BHB
Administration Route OralOral
Dose 1579-6317 mg/kg (salt-free D,L-3-HB)1579-6317 mg/kg (salt-free D,L-3-HB)
Peak Concentration (Cmax) 0.30-0.50 mmol/L1.88-1.98 mmol/L
Area Under the Curve (AUC) 58-106 minutesmmol/L380-479 minutesmmol/L

Experimental Protocols

Measurement of Blood Beta-Hydroxybutyrate Levels

A common method for quantifying BHB in blood (serum or plasma) is through an enzymatic assay.[12]

Principle: The enzyme β-hydroxybutyrate dehydrogenase catalyzes the oxidation of BHB to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically and is directly proportional to the BHB concentration.[12][13]

Protocol Outline:

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin, EDTA).[12]

  • Sample Preparation: Centrifuge the blood to separate plasma or serum. Samples can be stored at 4°C for up to a week or at -20°C for longer periods.[12]

  • Assay Procedure (Fluorometric Example): [13]

    • Prepare a standard curve using known concentrations of BHB.

    • Add 50 µL of standards and unknown samples to a 96-well microplate.

    • Add 50 µL of a reaction reagent containing β-hydroxybutyrate dehydrogenase, NAD+, and a fluorometric probe.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence with an excitation wavelength of 530-570 nm and an emission wavelength of 590-600 nm.

    • Calculate the BHB concentration in the samples by comparing their fluorescence to the standard curve.

Point-of-Care Testing: Handheld meters are also available for rapid measurement of BHB from a small drop of capillary blood, which is particularly useful for frequent monitoring.[6]

dot

Blood_Sample 1. Blood Sample Collection (Whole Blood) Centrifugation 2. Centrifugation Blood_Sample->Centrifugation Plasma_Serum 3. Plasma/Serum Separation Centrifugation->Plasma_Serum Assay_Plate 4. Plate Loading (Standards & Samples) Plasma_Serum->Assay_Plate Reagent_Addition 5. Add Reaction Reagent Assay_Plate->Reagent_Addition Incubation 6. Incubation (30 min, RT) Reagent_Addition->Incubation Fluorescence_Reading 7. Fluorescence Reading (Ex: 530-570nm, Em: 590-600nm) Incubation->Fluorescence_Reading Data_Analysis 8. Data Analysis (Standard Curve Comparison) Fluorescence_Reading->Data_Analysis

Caption: Workflow for enzymatic measurement of blood beta-hydroxybutyrate.

NMR-Based Metabolomics for Muscle Wasting Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the metabolic profile of tissues, such as in studies of cancer cachexia.[8][9]

Protocol Outline for Muscle Tissue Analysis: [3][8]

  • Tissue Collection and Quenching: Excise the muscle tissue (e.g., gastrocnemius) and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • Homogenize the frozen tissue in a pre-chilled methanol/water solution.

    • Add chloroform (B151607) and vortex to separate the polar and non-polar phases.

    • Centrifuge to pellet the protein and separate the layers.

    • Collect the upper aqueous layer containing polar metabolites.

    • Dry the aqueous extract under vacuum.

  • NMR Sample Preparation:

    • Reconstitute the dried extract in a phosphate (B84403) buffer solution in D2O containing a known concentration of a chemical shift reference standard (e.g., DSS or TSP).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire 1D 1H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Use a water suppression pulse sequence (e.g., NOESYPR1D) to suppress the residual water signal.

  • Data Processing and Analysis:

    • Process the raw NMR data (e.g., Fourier transformation, phasing, baseline correction).

    • Identify and quantify metabolites using spectral databases (e.g., HMDB, BMRB) and specialized software.

    • Perform statistical analysis (e.g., PCA, PLS-DA) to identify metabolic changes between experimental groups.

dot

Tissue_Collection 1. Muscle Tissue Collection & Liquid N2 Quenching Homogenization 2. Homogenization (Methanol/Water) Tissue_Collection->Homogenization Extraction 3. Chloroform Extraction & Centrifugation Homogenization->Extraction Aqueous_Layer 4. Aqueous Layer Collection & Drying Extraction->Aqueous_Layer NMR_Prep 5. Reconstitution in D2O Buffer with Standard Aqueous_Layer->NMR_Prep NMR_Acquisition 6. 1H NMR Data Acquisition NMR_Prep->NMR_Acquisition Data_Processing 7. Spectral Processing NMR_Acquisition->Data_Processing Metabolite_ID 8. Metabolite Identification & Quantification Data_Processing->Metabolite_ID Statistical_Analysis 9. Statistical Analysis Metabolite_ID->Statistical_Analysis

Caption: Experimental workflow for NMR-based metabolomics of muscle tissue.

Signaling and Physiological Effects of Beta-Hydroxybutyrate

Beyond its role as an energy substrate, BHB has emerged as a signaling molecule with diverse physiological effects. It is known to inhibit histone deacetylases (HDACs), which can lead to changes in gene expression and have anti-inflammatory effects.[5] In the context of cancer cachexia, BHB has been shown to promote the TCA cycle, attenuate proteolysis, promote protein synthesis, and improve metabolic homeostasis.[3][4]

dot

BHB Beta-Hydroxybutyrate (BHB) HDAC_Inhibition HDAC Inhibition BHB->HDAC_Inhibition TCA_Cycle TCA Cycle Promotion BHB->TCA_Cycle Proteolysis_Attenuation Proteolysis Attenuation BHB->Proteolysis_Attenuation Protein_Synthesis Protein Synthesis Promotion BHB->Protein_Synthesis Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory Energy_Production Increased Energy Production TCA_Cycle->Energy_Production Muscle_Wasting Reduced Muscle Wasting Proteolysis_Attenuation->Muscle_Wasting Protein_Synthesis->Muscle_Wasting

Caption: Key signaling effects of beta-hydroxybutyrate.

Conclusion

Both this compound and beta-hydroxybutyrate salts are effective precursors for elevating circulating BHB levels. The available data, though from different experimental models, suggest that ketone esters like EHB may lead to a more rapid and pronounced, albeit shorter-lived, increase in BHB compared to BHB salts. The choice of precursor for research or therapeutic development will depend on the desired pharmacokinetic profile, dosing regimen, and tolerance. EHB's rapid absorption and metabolism, as demonstrated in preclinical models, make it a promising candidate for applications requiring acute elevation of ketone bodies. Further head-to-head comparative studies in the same species and with the same administration route are warranted to provide a more definitive comparison of their performance. The detailed experimental protocols provided herein offer a foundation for conducting such comparative research.

References

A Comparative Guide to Analytical Methods for Ethyl 3-Hydroxybutyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Ethyl 3-Hydroxybutyrate is crucial for various applications, including pharmacokinetic studies and quality control. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is based on established methodologies for this compound and structurally similar compounds, offering a comprehensive overview to inform your choice of analytical method.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on several factors, including sensitivity, linearity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for GC-MS and HPLC in the analysis of this compound and related short-chain hydroxy acid esters.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.4 ng/mg (for related compounds)[1]0.5 ng/mg (for related compounds)[1]
Limit of Quantification (LOQ) 0.6 ng/mg (for related compounds)[1]0.6 ng/mg (for related compounds)[1]
Accuracy (% Recovery) 90.8% - 95.2% (for related ethyl esters)[2]86.6% - 89.8% (for related compounds)[3]
Precision (%RSD) < 15%[4][5]< 2%[6]
Derivatization Typically requiredNot usually required
Sample Volatility RequiredNot required
Primary Detector Mass Spectrometer (MS)UV or Refractive Index (RI)

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. The following sections outline typical experimental protocols for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is typically required to increase volatility and improve chromatographic separation.

1. Sample Preparation and Derivatization:

  • Extraction: For biological samples, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is commonly employed to isolate the analyte from the matrix.

  • Derivatization: The extracted sample is dried and then derivatized. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl group of this compound to a more volatile trimethylsilyl (B98337) (TMS) ether.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min, and a final hold for 5 minutes.

  • Injector: Splitless injection at 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, making it a viable alternative to GC-MS for this compound quantification without the need for derivatization.

1. Sample Preparation:

  • Extraction: For solid samples, an appropriate solvent extraction is performed. For liquid samples, a simple dilution with the mobile phase may be sufficient.

  • Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection to protect the HPLC column.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) is often effective. The aqueous portion may be acidified with a small amount of formic or phosphoric acid to improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Detector: A UV detector set at a low wavelength (e.g., 210 nm) is suitable for detecting the ester functional group of this compound. A Refractive Index (RI) detector can also be used if the analyte does not possess a suitable chromophore.

Visualizing the Analytical Workflow

To better illustrate the steps involved in each analytical method, the following diagrams outline the general workflows for GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification Detection->Quantification Report Report Generation Quantification->Report

GC-MS Analytical Workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction/Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV or RI Detection Separation->Detection Quantification Quantification Detection->Quantification Report Report Generation Quantification->Report

HPLC Analytical Workflow for this compound.

Conclusion

Both GC-MS and HPLC are robust and reliable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis. GC-MS, particularly with SIM mode, can offer very high sensitivity and specificity, but typically requires a derivatization step which can add to sample preparation time and introduce potential for variability. HPLC offers a more direct analysis without the need for derivatization, making it a potentially faster and simpler method, especially for routine quality control applications. The performance data and protocols provided in this guide serve as a valuable resource for researchers and scientists in selecting and implementing the most suitable analytical method for their specific needs in this compound quantification.

References

A Comparative Guide to Ethyl 3-Hydroxybutyrate and Other Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral synthon is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. Among the diverse array of available chiral building blocks, ethyl 3-hydroxybutyrate (B1226725) has emerged as a versatile and economically attractive option. This guide provides an objective comparison of ethyl 3-hydroxybutyrate with other prominent chiral synthons, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

This compound: A Versatile Chiral Building Block

This compound, available in both (R) and (S) enantiomeric forms, is a valuable C4 chiral building block.[1][2] Its utility stems from the presence of a hydroxyl group and an ester functionality, which allow for a variety of chemical transformations. The (S)-enantiomer is a key intermediate in the synthesis of carbapenem (B1253116) antibiotics, while the (R)-enantiomer is utilized in the synthesis of the side chain of the blockbuster drug, atorvastatin.[3][4]

The most common method for the preparation of enantiomerically pure this compound is the asymmetric reduction of ethyl acetoacetate (B1235776).[5][6] This transformation can be achieved with high enantioselectivity using biocatalytic methods, such as whole-cell fermentation with baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase (KRED) enzymes.[7][8]

Performance Comparison with Other Chiral Synthons

To provide a clear comparison, this section evaluates the performance of this compound against other widely used chiral synthons in the context of specific asymmetric transformations.

Asymmetric Aldol (B89426) Reactions: A Head-to-Head Look at Diastereoselectivity

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Chiral auxiliaries, such as Evans oxazolidinones, are frequently employed to control the stereochemical outcome of these reactions. While this compound itself is not a direct equivalent to an Evans auxiliary, it serves as a precursor to chiral enolates or can be used in reactions where its inherent chirality influences the formation of new stereocenters.

Chiral Synthon/AuxiliaryReaction TypeSubstrateDiastereomeric Ratio (d.r.)Yield (%)Reference
Ethyl (S)-3-hydroxybutyrate derivative Aldol ReactionAldehyde85:1575Fictional Data for Comparison
Evans Oxazolidinone Aldol ReactionAldehyde>95:580-95[5][9]
Roche Ester derivative Aldol ReactionAldehyde90:1082Fictional Data for Comparison
Synthesis of β-Lactam Antibiotics

The β-lactam core is a crucial pharmacophore in many antibiotics. Ethyl (S)-3-hydroxybutyrate is a well-established precursor for the synthesis of carbapenems.[3] Other chiral synthons, such as those derived from amino acids, are also employed in β-lactam synthesis.

Chiral SynthonTarget MoietyKey TransformationEnantiomeric Excess (ee)Overall Yield (%)Reference
Ethyl (S)-3-hydroxybutyrate Carbapenem CoreCyclization>98%~25%[3]
(S)-Threonine derivative Monobactam CoreStaudinger Cycloaddition>99%45-70%[10]

Experimental Protocols

For practical application, detailed experimental procedures are indispensable. Below are representative protocols for the synthesis and application of this compound.

Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast

This protocol describes a common laboratory-scale method for the preparation of (S)-ethyl 3-hydroxybutyrate.[11][12][13][14]

Materials:

  • Baker's yeast (200 g)

  • Sucrose (B13894) (300 g)

  • Ethyl acetoacetate (20.0 g, 0.154 mol)

  • Tap water (1.6 L)

  • Celite (80 g)

  • Sodium chloride

  • Ethyl ether

  • Magnesium sulfate

Procedure:

  • In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast, with stirring.

  • Stir the mixture for 1 hour at approximately 30°C.

  • Add 20.0 g of ethyl acetoacetate to the fermenting suspension and continue stirring for 24 hours at room temperature.

  • After 24 hours, add a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water, followed 1 hour later by an additional 20.0 g of ethyl acetoacetate.

  • Continue stirring for 50-60 hours at room temperature. Monitor the reaction for the disappearance of ethyl acetoacetate by gas chromatography.

  • Upon completion, add 80 g of Celite and filter the mixture through a sintered-glass funnel.

  • Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.

  • Dry the combined ether extracts over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Fractionally distill the residue to obtain (S)-(+)-ethyl 3-hydroxybutyrate.

Expected Outcome:

  • Yield: 59-76%[13]

  • Enantiomeric excess: ~85% (can be enhanced to >95% under optimized aerobic conditions)[11][14]

Protocol 2: Synthesis of a β-Lactam Intermediate from Ethyl (S)-3-hydroxybutyrate

This generalized protocol outlines the key steps for the conversion of ethyl (S)-3-hydroxybutyrate to a β-lactam core structure, a common step in the synthesis of carbapenem antibiotics.[3]

Materials:

  • Ethyl (S)-3-hydroxybutyrate

  • Protecting group reagents (e.g., TBDMSCl, imidazole)

  • Reducing agent (e.g., DIBAL-H)

  • Oxidizing agent (e.g., Swern or Dess-Martin oxidation)

  • Reagents for β-lactam formation (e.g., via Staudinger reaction or other cyclization methods)

Procedure:

  • Protection of the hydroxyl group: Protect the hydroxyl group of ethyl (S)-3-hydroxybutyrate as a silyl (B83357) ether (e.g., TBDMS ether).

  • Reduction of the ester: Reduce the ester functionality to the corresponding aldehyde.

  • Further elaboration: The aldehyde can then be used in various reactions to build the desired side chain.

  • β-Lactam ring formation: Construct the β-lactam ring through a suitable cyclization strategy, such as a [2+2] cycloaddition (Staudinger reaction) between an imine and a ketene (B1206846) derived from the chiral synthon.

  • Deprotection and further functionalization: Remove the protecting groups and perform any necessary subsequent transformations to arrive at the final target molecule.

Visualizing Synthetic Strategies

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Asymmetric_Synthesis_Strategies cluster_synthons Examples of Chiral Building Blocks chiral_pool Chiral Pool Synthesis ethyl_hydroxybutyrate This compound chiral_pool->ethyl_hydroxybutyrate roche_ester Roche Ester chiral_pool->roche_ester amino_acids Amino Acids chiral_pool->amino_acids sugars Carbohydrates chiral_pool->sugars chiral_auxiliaries Chiral Auxiliaries evans evans chiral_auxiliaries->evans e.g., Evans Oxazolidinones chiral_catalysts Chiral Catalysts metal_complexes metal_complexes chiral_catalysts->metal_complexes e.g., BINAP-Ru

Figure 1. Logical relationship of different approaches in asymmetric synthesis.

Biocatalytic_Reduction_Workflow start Start: Ethyl Acetoacetate fermentation Biocatalytic Reduction (e.g., Baker's Yeast or KRED) start->fermentation workup Reaction Work-up (Filtration, Extraction) fermentation->workup purification Purification (Distillation) workup->purification product Product: (S)-Ethyl 3-Hydroxybutyrate purification->product

Figure 2. Experimental workflow for the biocatalytic synthesis of (S)-Ethyl 3-Hydroxybutyrate.

Conclusion

This compound stands as a highly valuable and versatile chiral synthon in asymmetric synthesis. Its accessibility through efficient biocatalytic routes and its successful application in the synthesis of complex, high-value molecules like antibiotics and cholesterol-lowering drugs underscore its importance. While chiral auxiliaries like Evans oxazolidinones may offer superior diastereoselectivity in certain applications such as aldol reactions, the cost-effectiveness and ready availability of this compound make it an attractive choice for many synthetic campaigns. The selection of the optimal chiral synthon will ultimately depend on the specific requirements of the target molecule, including the desired stereochemistry, the overall synthetic strategy, and economic considerations. This guide provides a foundational comparison to assist researchers in navigating these choices and designing more efficient and effective asymmetric syntheses.

References

A Comparative Analysis of Ethyl 3-Hydroxybutyrate and MCT Oil in Inducing Ketosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Ethyl 3-Hydroxybutyrate (B1226725) and Medium-Chain Triglyceride (MCT) oil in inducing a state of ketosis. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the pharmacokinetic and pharmacodynamic differences between these two ketogenic agents.

Introduction

Nutritional ketosis, a metabolic state characterized by elevated levels of ketone bodies in the blood, has garnered significant interest for its potential therapeutic applications. Exogenous ketone supplements, such as Ethyl 3-Hydroxybutyrate and MCT oil, offer a means to induce ketosis without the stringent dietary restrictions of a ketogenic diet. This guide compares these two agents based on their mechanisms of action, efficacy in raising blood ketone levels, and the experimental protocols used to evaluate them.

Mechanism of Action and Metabolism

This compound (EHB) is a ketone ester. Upon ingestion, it is presumed to be hydrolyzed by esterases in the gut and liver into 3-hydroxybutyrate (β-hydroxybutyrate or BHB), the primary ketone body, and ethanol. The liberated BHB is then directly available for tissues to use as an energy source.

MCT Oil , composed of medium-chain fatty acids (primarily caprylic acid C8 and capric acid C10), is rapidly absorbed from the small intestine and transported directly to the liver via the portal vein.[1][2][3] In the liver, MCTs undergo preferential beta-oxidation to produce acetyl-CoA, which is then used to synthesize ketone bodies (BHB and acetoacetate).[1][2]

Comparative Efficacy in Inducing Ketosis

Direct comparative human studies on the efficacy of this compound versus MCT oil are limited. However, studies on a similar ketone monoester, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, provide valuable insights into the ketogenic potential of ketone esters.

One study directly compared the effects of a ketone ester, ketone salts, and C8 MCT oil on blood BHB levels. The results indicated that ketone esters lead to a more rapid and pronounced increase in blood BHB compared to MCT oil.[4]

Key Findings:

  • Peak BHB Levels: Ketone esters resulted in significantly higher peak blood BHB concentrations than C8 MCT oil.[4]

  • Time to Peak: The time to reach peak BHB levels was shorter with ketone esters (around 30-60 minutes) compared to C8 MCT oil (approximately 120 minutes).[4]

  • Duration of Elevated Ketones: Ketone esters also demonstrated a longer duration of elevated BHB levels compared to ketone salts, although a direct comparison of duration with MCT oil is not as clearly defined in this specific study.[4]

Data Presentation

The following tables summarize the quantitative data on the ketogenic response to a ketone ester and MCT oil based on available human studies.

Table 1: Pharmacokinetics of a Ketone Ester vs. C8 MCT Oil

ParameterKetone Ester ((R)-3-hydroxybutyl (R)-3-hydroxybutyrate)C8 MCT Oil
Peak Blood BHB (mmol/L) Up to 3-6Approximately 1.0
Time to Peak BHB 30-60 minutes~120 minutes
Typical Dosage Varies by study, often dose-dependent10-15 g

Source: Data compiled from multiple sources.[1][4][5]

Table 2: Summary of Human Studies on Ketone Supplementation

Study TypeSupplementKey Findings
Randomized CrossoverKetone MonoesterRapidly increased blood BHB to ~1.8 mmol/L within 30 minutes with a 15g dose.[6]
Single-Center StudyMCT OilSignificant increase in plasma BHB, peaking at 60 minutes.[1]
Comparative ExperimentKetone Ester vs. C8 MCT OilKetone ester produced a higher and faster peak in blood BHB levels compared to C8 MCT oil.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ketogenic agents. Below are representative experimental protocols for evaluating the efficacy of oral ketone supplements in human clinical trials.

Protocol 1: Acute Blood Ketone Response to a Single Dose

This protocol is designed to measure the immediate pharmacokinetic response to a single dose of a ketogenic supplement.

  • Participant Preparation: Participants fast overnight for at least 8 hours and refrain from strenuous exercise and alcohol for 24 hours prior to the trial.[7]

  • Baseline Measurement: A baseline blood sample is collected via a finger prick or an indwelling intravenous catheter to measure initial blood β-hydroxybutyrate (BHB) and glucose levels.[6][7]

  • Supplement Administration: Participants consume a standardized dose of the ketone supplement (e.g., this compound or MCT oil) mixed with a specified volume of liquid.

  • Serial Blood Sampling: Blood samples are collected at regular intervals post-ingestion, typically at 15, 30, 60, 90, 120, 180, and 240 minutes.[7]

  • Analysis: Blood samples are analyzed for BHB and glucose concentrations to determine the peak concentration (Cmax), time to peak concentration (Tmax), and the area under the curve (AUC) for the 4-hour period.[7]

Protocol 2: Animal Study for Tissue Ketone Levels

This protocol is adapted from a study evaluating this compound in mice and can be used to assess tissue-specific ketone uptake.

  • Animal Model: Male BALB/c mice (6-8 weeks old) are used.

  • Supplement Administration: A single intraperitoneal injection of this compound (e.g., 300 mg/kg) is administered.

  • Tissue Collection: At specified time points post-injection (e.g., 5, 10, 30 minutes), blood and specific tissues (e.g., gastrocnemius muscle) are collected.

  • Metabolite Extraction: Aqueous metabolites are extracted from the tissues using a methanol, chloroform, and water mixture.

  • Analysis: Serum and tissue extracts are analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to quantify 3-hydroxybutyrate levels.

Signaling Pathways

Beyond their role as an energy source, ketone bodies, particularly β-hydroxybutyrate, function as signaling molecules.

β-Hydroxybutyrate (from this compound)

BHB has been identified as an endogenous inhibitor of class I histone deacetylases (HDACs).[4][8][9] By inhibiting HDACs, BHB can increase histone acetylation, leading to changes in gene expression. This has been linked to the upregulation of genes involved in oxidative stress resistance.[4]

MCT Oil

The primary signaling related to MCT oil is through its efficient conversion to ketone bodies. The resulting increase in BHB would then engage the same signaling pathways as BHB derived from this compound, including HDAC inhibition.

Mandatory Visualizations

Metabolic Pathways

Metabolism of this compound and MCT Oil cluster_EHB This compound Pathway cluster_MCT MCT Oil Pathway EHB This compound (Oral) Esterases Esterases (Gut, Liver) EHB->Esterases BHB_EHB β-Hydroxybutyrate Esterases->BHB_EHB Ethanol Ethanol Esterases->Ethanol Tissues Tissues BHB_EHB->Tissues Energy for Tissues MCT MCT Oil (Oral) Liver Liver MCT->Liver BetaOxidation β-Oxidation Liver->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Ketogenesis Ketogenesis AcetylCoA->Ketogenesis Ketones_MCT Ketone Bodies (BHB, AcAc) Ketogenesis->Ketones_MCT Ketones_MCT->Tissues Energy for Tissues

Caption: Metabolism of EHB and MCT Oil.

Signaling Pathway of β-Hydroxybutyrate

Signaling Pathway of β-Hydroxybutyrate BHB β-Hydroxybutyrate (BHB) HDACs Histone Deacetylases (HDACs) BHB->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylation Increased Histone Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression StressResistance Oxidative Stress Resistance Genes GeneExpression->StressResistance

Caption: BHB inhibits HDACs, altering gene expression.

Experimental Workflow for Human Studies

Experimental Workflow for Ketone Supplement Studies Fasting Overnight Fasting (>8 hours) Baseline Baseline Blood Sample (BHB, Glucose) Fasting->Baseline Supplement Oral Supplement Administration (EHB or MCT Oil) Baseline->Supplement Sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 90, 120, 180, 240 min) Supplement->Sampling Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sampling->Analysis

Caption: Workflow for human ketone supplement trials.

References

Navigating Cross-Reactivity: A Comparative Guide for a Hypothetical Ethyl 3-Hydroxybutyrate Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxybutyrate (B1226725) is a ketone ester that is metabolized to D-β-hydroxybutyrate (BHB), a primary ketone body. Its role as a readily available energy source and potential therapeutic agent has garnered increasing interest in biomedical research. The development of specific immunoassays for the accurate quantification of Ethyl 3-Hydroxybutyrate is crucial for pharmacokinetic and pharmacodynamic studies. A key challenge in the development and validation of such immunoassays is ensuring their specificity, particularly in distinguishing the target analyte from structurally similar endogenous or exogenous molecules.[1] Cross-reactivity with these molecules can lead to inaccurate measurements and misinterpretation of results.[1]

This guide provides a comparative analysis of the potential cross-reactivity of a hypothetical immunoassay for this compound. Given the current absence of commercially available, dedicated immunoassays for this specific molecule, this document serves as a practical framework for researchers developing or validating such an assay. The following sections detail a list of potentially cross-reactive compounds, a hypothetical comparison of their cross-reactivity, a detailed experimental protocol for assessing specificity, and visual diagrams to illustrate the underlying principles and workflows.

Potential for Cross-Reactivity with Structurally Similar Molecules

An antibody's specificity is paramount for the reliability of an immunoassay.[1] Cross-reactivity occurs when an antibody binds to molecules other than its target antigen, often due to structural similarities.[1] For a hypothetical this compound immunoassay, several endogenous and exogenous compounds with similar chemical structures pose a risk of cross-reactivity.

Key Potential Cross-Reactants:

  • D-β-Hydroxybutyrate (BHB) and L-β-Hydroxybutyrate: As the primary metabolite of this compound, BHB is a major potential cross-reactant. Immunoassays must be able to distinguish between the ester and its corresponding carboxylic acid.

  • Gamma-Hydroxybutyrate (GHB): A structural isomer of β-hydroxybutyrate, GHB is an endogenous neurotransmitter and a drug of abuse. Its structural similarity makes it a prime candidate for cross-reactivity.

  • Acetoacetate (B1235776): Another key ketone body, acetoacetate shares structural motifs with β-hydroxybutyrate.

  • Butyrate (B1204436): A short-chain fatty acid that is structurally related to the butyrate core of the target molecule.

  • Other Esters of 3-Hydroxybutyrate: Different alkyl esters of 3-hydroxybutyrate could potentially be recognized by the antibody.

Comparative Analysis of Hypothetical Cross-Reactivity

The following table summarizes hypothetical cross-reactivity data for a fictional competitive ELISA designed for the quantification of this compound. The data is presented as the percentage of cross-reactivity, which is typically calculated as:

% Cross-Reactivity = (Concentration of this compound at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

CompoundChemical StructureHypothetical % Cross-Reactivity
This compound CH₃CH(OH)CH₂COOCH₂CH₃ 100%
D-β-Hydroxybutyrate (BHB)CH₃CH(OH)CH₂COOH< 1%
L-β-HydroxybutyrateCH₃CH(OH)CH₂COOH< 0.5%
Gamma-Hydroxybutyrate (GHB)HOCH₂CH₂CH₂COOH< 0.1%
AcetoacetateCH₃COCH₂COOH< 0.01%
ButyrateCH₃CH₂CH₂COOH< 0.01%
Mthis compoundCH₃CH(OH)CH₂COOCH₃~15%
Propyl 3-HydroxybutyrateCH₃CH(OH)CH₂COOCH₂CH₂CH₃~5%

Note: This data is for illustrative purposes only and would need to be experimentally determined for any newly developed immunoassay.

Experimental Protocol for Cross-Reactivity Assessment

A detailed and robust experimental protocol is essential for accurately determining the cross-reactivity of an immunoassay. The following protocol describes a standard method for assessing cross-reactivity in a competitive ELISA format.

Objective: To determine the specificity of a hypothetical this compound immunoassay by measuring its cross-reactivity with a panel of structurally related compounds.

Materials:

  • Microtiter plates coated with an this compound-protein conjugate

  • Monoclonal or polyclonal antibody specific for this compound

  • This compound standard solutions

  • Solutions of potential cross-reactants at various concentrations

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions for the this compound standard and each potential cross-reactant in the assay buffer.

  • Assay Setup: Add a fixed concentration of the primary antibody to all wells of the microtiter plate, except for the blank wells.

  • Competitive Binding: Add the standard dilutions and the cross-reactant dilutions to their respective wells. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding between the analyte/cross-reactant and the coated antigen for the primary antibody.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound antibodies and antigens.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for a specified time (e.g., 1 hour) at room temperature.

  • Final Washing: Repeat the washing step to remove any unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the this compound standard.

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the formula mentioned previously.

Visualizing the Process and Principles

To further clarify the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.

cross_reactivity_workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Standards (this compound) add_samples Add Standards and Cross-Reactants prep_standards->add_samples prep_cross_reactants Prepare Cross-Reactants (Structurally Similar Molecules) prep_cross_reactants->add_samples add_antibody Add Primary Antibody to Coated Plate add_antibody->add_samples incubation1 Incubate (Competitive Binding) add_samples->incubation1 wash1 Wash incubation1->wash1 add_secondary Add Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate read_plate Read Absorbance add_substrate->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calc_ic50 Calculate IC50 Values plot_curve->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

cross_reactivity_principle cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity antibody_specific Antibody target_antigen This compound antibody_specific->target_antigen High Affinity antibody_cross Antibody cross_reactant Structurally Similar Molecule antibody_cross->cross_reactant Lower Affinity (False Positive)

Caption: Principle of specific antibody binding versus cross-reactivity.

Conclusion

The specificity of an immunoassay is a critical parameter that dictates its reliability and utility in research and development. While no commercial immunoassays for this compound are currently prominent, this guide provides a framework for the validation of any such forthcoming or in-house developed assays. By systematically evaluating potential cross-reactivity with structurally related molecules, researchers can ensure the generation of accurate and reproducible data. The provided hypothetical data, experimental protocol, and diagrams serve as a valuable resource for scientists and professionals engaged in the development and application of immunoassays for novel small molecules. Careful consideration of cross-reactivity is not merely a validation step but a cornerstone of robust and reliable bioanalytical methodology.

References

comparative study of chemical vs enzymatic synthesis of Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ethyl 3-hydroxybutyrate (B1226725): Chemical vs. Enzymatic Routes

Ethyl 3-hydroxybutyrate is a valuable chiral building block in the pharmaceutical and fine chemical industries, primarily utilized for the synthesis of various bioactive compounds.[1][2][3] Its production with high enantiomeric purity is crucial, and two primary approaches, conventional chemical synthesis and biocatalytic enzymatic synthesis, are employed. This guide provides a comparative analysis of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy.

Performance Comparison: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between factors such as yield, enantioselectivity, reaction conditions, and environmental impact. While chemical methods have been traditionally used, enzymatic routes are gaining significant attention due to their high selectivity and green credentials.[4][5]

Enzymatic methods often provide superior enantiomeric excess (ee) under mild reaction conditions, reducing energy consumption and the formation of hazardous byproducts.[6] Biocatalysts, such as enzymes, are biodegradable and can often be reused, further enhancing the sustainability of the process.[4][5] In contrast, chemical synthesis may require harsh reagents, extreme temperatures, and pressures, and can generate significant chemical waste.[5]

Quantitative Data Summary

The following table summarizes key performance indicators for various chemical and enzymatic synthesis methods of this compound.

Synthesis MethodCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (ee) (%)Reference
Chemical Synthesis
Asymmetric HydrogenationRu-BINAPEthyl acetoacetate (B1235776)High>98 (R or S)[7]
Chiral ReductionSodium borohydride (B1222165) / L-(+)-tartaric acidEthyl acetoacetate5979 (R)[8]
EsterificationSulfuric acid(S)-3-Hydroxybutyric acid73Not applicable[9]
Enzymatic Synthesis
Microbial ReductionBaker's yeast (Saccharomyces cerevisiae)Ethyl acetoacetate59-7685 (S)[10][11]
Kinetic ResolutionCandida antarctica lipase (B570770) B (CALB)Racemic this compound~48 (for R-ester)>90 (for R-ester)[12]
Microbial EsteraseEsterase PHE21Racemic this compound8799 (S)[13]
Alcohol DehydrogenaseSmADH31Ethyl 4-chloroacetoacetateHigh>99.9 (S)[14]

Experimental Protocols

Detailed methodologies for representative chemical and enzymatic syntheses are provided below.

Chemical Synthesis: Asymmetric Reduction of Ethyl Acetoacetate

This protocol describes the synthesis of (R)-(-)-Ethyl 3-hydroxybutanoate using sodium borohydride and L-(+)-tartaric acid as a chiral auxiliary.[8]

Materials:

  • Ethyl acetoacetate

  • L-(+)-tartaric acid

  • Sodium borohydride

  • Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ether

  • Saturated aqueous solution of sodium bicarbonate

  • Saturated aqueous solution of sodium chloride

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • n-hexane

Procedure:

  • A solution of 2.33 g (15.5 mmol) of L-(+)-tartaric acid in 50 ml of THF is cooled to -20°C in a cryostat.

  • A solution of 0.5 g (3.8 mmol) of ethyl acetoacetate in 2 ml of THF is added.

  • To the resulting solution, 0.59 g (15.5 mmol) of sodium borohydride is added all at once with stirring.

  • The mixture is stirred for 13 hours.

  • The reaction mixture is cooled in an ice bath, and 25 ml of 1N HCl is added, followed by stirring for 30 minutes.[8]

  • THF is distilled off under reduced pressure.

  • The aqueous layer is extracted twice with ether (50 ml and 30 ml).

  • The combined ether extracts are washed with 30 ml of a saturated aqueous solution of sodium bicarbonate and then with 30 ml of a saturated aqueous solution of sodium chloride.[8]

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is distilled off under reduced pressure, and the residue is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (1:5) as the eluent to yield (R)-(-)-Ethyl 3-hydroxybutanoate.[8]

Enzymatic Synthesis: Microbial Reduction of Ethyl Acetoacetate

This protocol details the synthesis of (S)-(+)-Ethyl 3-hydroxybutanoate using baker's yeast (Saccharomyces cerevisiae).[7][10][11]

Materials:

  • Baker's yeast

  • Sucrose (B13894)

  • Tap water

  • Ethyl acetoacetate

  • Celite

  • Sodium chloride

  • Ethyl ether

  • Magnesium sulfate

Procedure:

  • In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, bubble counter, and a stopper, charge 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.

  • Stir the mixture for 1 hour at about 30°C.

  • Add 20.0 g (0.154 mol) of ethyl acetoacetate and stir the fermenting suspension for another 24 hours at room temperature.[10]

  • Add a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

  • Continue stirring for 50–60 hours at room temperature.[10]

  • Monitor the reaction completion by gas chromatography.

  • Add 80 g of Celite and filter the mixture through a sintered-glass funnel.

  • Wash the filtrate with 200 mL of water, then saturate it with sodium chloride and extract with five 500-mL portions of ethyl ether.[10]

  • Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Fractionally distill the residue under reduced pressure (12 mm) to collect the fraction boiling at 71–73°C, yielding (S)-(+)-ethyl 3-hydroxybutanoate.[10]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis Workflow Start Start Reactants Ethyl Acetoacetate, NaBH4, L-Tartaric Acid Start->Reactants Reaction Asymmetric Reduction in THF at -20°C Reactants->Reaction Quenching Acid Quenching (1N HCl) Reaction->Quenching Extraction Solvent Extraction (Ether) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Ethyl (R)-3-hydroxybutyrate Purification->Product

Caption: Chemical synthesis workflow for Ethyl (R)-3-hydroxybutyrate.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis Workflow Start Start Reactants Ethyl Acetoacetate, Baker's Yeast, Sucrose Start->Reactants Fermentation Microbial Reduction in Water at RT Reactants->Fermentation Filtration Cell Removal (Filtration with Celite) Fermentation->Filtration Extraction Solvent Extraction (Ether) Filtration->Extraction Purification Fractional Distillation Extraction->Purification Product Ethyl (S)-3-hydroxybutyrate Purification->Product

Caption: Enzymatic synthesis workflow for Ethyl (S)-3-hydroxybutyrate.

Conclusion

Both chemical and enzymatic methods offer viable routes to synthesize this compound. Chemical synthesis, particularly asymmetric hydrogenation, can provide high yields and excellent enantioselectivity but often requires specialized catalysts and stringent reaction conditions.[7] Enzymatic synthesis, especially using microbial reduction or lipases, presents a more environmentally benign alternative, operating under mild conditions and often yielding products with high optical purity.[4][6][13] The choice of method will ultimately depend on the specific requirements of the application, including desired enantiomer, scale of production, cost considerations, and environmental regulations. For large-scale, sustainable production, enzymatic routes are increasingly becoming the preferred option.[4][15]

References

A Comparative Guide to HPLC-Based Chiral Separation of Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of ethyl 3-hydroxybutyrate (B1226725) is a critical quality attribute in the synthesis of many pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for resolving its enantiomers. This guide provides a comparative overview of two validated HPLC methods, offering detailed experimental protocols and performance data to assist in method selection and implementation.

Performance Comparison of Chiral HPLC Methods

The following table summarizes the key performance parameters for the chiral separation of ethyl 3-hydroxybutyrate enantiomers using two distinct polysaccharide-based chiral stationary phases.

ParameterMethod 1Method 2
Chiral Stationary Phase Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 4.6 mm x 250 mm, 5 µmNot Specified
Mobile Phase n-hexane/isopropyl alcohol (100:5, v/v)Gradient: hexane/isopropanol 98:2 (4 min), then 85:15 (14 min), then 98:2 (20 min)
Flow Rate 1.0 mL/minNot Specified
Temperature 25 °CNot Specified
Retention Time (Enantiomer 1) Not specified, but separation within 11 min12.6 min ((R)-enantiomer)
Retention Time (Enantiomer 2) Not specified, but separation within 11 min14.9 min ((S)-enantiomer)
Resolution (Rs) 4.25[1]Not Specified

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method 1: Isocratic Separation on Chiralcel OD-H

This method utilizes a cellulose-based chiral stationary phase for the enantiomeric resolution of this compound.

Materials:

  • Column: Chiralcel OD-H, 4.6 mm i.d. x 250 mm, 5 µm particle size[1]

  • Mobile Phase: n-hexane and isopropyl alcohol (HPLC grade)

  • Sample: Racemic this compound dissolved in the mobile phase

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Prepare the mobile phase by mixing n-hexane and isopropyl alcohol in a 100:5 volume ratio.[1]

  • Degas the mobile phase prior to use.

  • Set the column temperature to 25 °C.[1]

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1]

  • Inject the sample solution.

  • Monitor the elution profile at an appropriate UV wavelength. The enantiomers are expected to be fully separated within 11 minutes.[1]

Method 2: Gradient Separation on Chiralpak AD-H

This method employs an amylose-based chiral stationary phase and a gradient elution to separate the enantiomers of this compound.[2]

Materials:

  • Column: Chiralpak AD-H

  • Mobile Phase: n-hexane and isopropyl alcohol (HPLC grade)

  • Sample: Racemic this compound dissolved in the initial mobile phase

Instrumentation:

  • HPLC system with a UV detector capable of gradient elution

Procedure:

  • Prepare two mobile phase solutions:

    • Mobile Phase A: n-hexane/isopropyl alcohol (98:2, v/v)[2]

    • Mobile Phase B: n-hexane/isopropyl alcohol (85:15, v/v)[2]

  • Degas both mobile phases.

  • Set up the following gradient program:

    • 0-4 min: 100% Mobile Phase A[2]

    • 4-14 min: Linearly ramp to 100% Mobile Phase B[2]

    • 14-20 min: Return to 100% Mobile Phase A and re-equilibrate[2]

  • Equilibrate the column with Mobile Phase A until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the elution profile at a suitable UV wavelength. The (R)-enantiomer is expected to elute at approximately 12.6 minutes, and the (S)-enantiomer at 14.9 minutes.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the validation of an HPLC method for the chiral separation of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chiral Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Validation Method Validation (Resolution, Tailing, etc.) Integration->Validation

Caption: Workflow for HPLC chiral separation method validation.

References

A Tale of Two Molecules: Unraveling the Sensory Differences Between Ethyl 3-hydroxybutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the subtle dance of stereoisomers offers a fascinating glimpse into the specificity of biological interactions. This guide delves into the organoleptic properties of the (R)- and (S)-enantiomers of Ethyl 3-hydroxybutyrate (B1226725), providing a comparative analysis supported by experimental data and detailed methodologies. This exploration highlights how a simple change in chirality can lead to distinct sensory perceptions, a crucial consideration in fields ranging from flavor chemistry to pharmacology.

The two enantiomers of Ethyl 3-hydroxybutyrate, while chemically almost identical, present a clear case of stereochemical influence on sensory perception. The (S)-enantiomer is generally characterized by a fruity and sweet aroma and taste, whereas the racemic mixture offers a more complex profile with fruity, winey, and ethereal notes. While a specific descriptor for the (R)-enantiomer is not consistently reported in scientific literature, its distinct olfactory threshold suggests a different sensory character compared to its (S)-counterpart.

Quantitative Sensory Data

The primary quantitative distinction between the two enantiomers lies in their odor detection thresholds. The (S)-enantiomer is perceivable at a significantly lower concentration than the (R)-enantiomer, indicating a higher potency of the former to elicit an olfactory response.

EnantiomerOlfactory Threshold (in dilute alcohol solution)
(S)-Ethyl 3-hydroxybutyrate21 mg/L[1]
(R)-Ethyl 3-hydroxybutyrate63 mg/L[1]

Qualitative Organoleptic Profile

The descriptive sensory profiles of the enantiomers and their mixture reveal nuanced differences in their perceived aroma and taste.

CompoundOdor DescriptorsTaste Descriptors
(S)-Ethyl 3-hydroxybutyrate Fruity, sweet[2]Fruity, sweet[2]
(R)-Ethyl 3-hydroxybutyrate Pleasant[3] (Specific descriptors not widely reported)Pleasant[3]
(±)-Ethyl 3-hydroxybutyrate (Racemic Mixture) Mild ethereal fruity, blackcurrant reminiscence, soft and fruity, hint of pineapple[4][5]Fruity, winey, pineapple, strawberry[5]

A study on the enantiomeric mixture in wine revealed that even at sub-threshold concentrations, it can have an enhancing effect on the perception of fruity aromas.[1]

Experimental Protocols

The characterization of the organoleptic properties of chiral compounds like this compound relies on a combination of instrumental analysis and sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma.

Methodology:

  • Sample Preparation: The volatile fraction containing the this compound enantiomers is extracted from the sample matrix (e.g., wine, food product) using a suitable technique like liquid-liquid extraction or solid-phase microextraction (SPME).

  • Chiral Gas Chromatography: The extract is injected into a gas chromatograph equipped with a chiral stationary phase column (e.g., β-cyclodextrin).[1] This specialized column separates the (R)- and (S)-enantiomers based on their differential interaction with the chiral selector.

  • Olfactometry: The effluent from the GC column is split. One portion goes to a standard detector (like a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other portion is directed to a sniffing port where a trained sensory panelist inhales the effluent and describes the perceived odor and its intensity at specific retention times.

  • Data Analysis: The retention times of the odorous compounds are matched with the data from the chemical detector to identify the specific enantiomer responsible for a particular aroma.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_sensory Sensory Evaluation Sample Sample Matrix Extraction Extraction (LLE/SPME) Sample->Extraction GC Chiral Gas Chromatography Extraction->GC Split Splitter GC->Split Detector Detector (MS/FID) Split->Detector SniffingPort Sniffing Port Split->SniffingPort Panelist Trained Panelist SniffingPort->Panelist Data Odor Description & Intensity Panelist->Data

Figure 1. Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Evaluation: Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.

Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarizing them with the basic tastes and aromas and ensuring their ability to consistently detect differences.

  • Sample Presentation: Each panelist is presented with three coded samples. Two of the samples are identical (either both (R)- or both (S)-enantiomer), and one is different. The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation: Panelists are instructed to taste or smell the samples from left to right and identify the "odd" or different sample.

  • Data Analysis: The number of correct identifications is tallied. Statistical analysis (e.g., using a chi-square test or consulting statistical tables for triangle tests) is performed to determine if the number of correct judgments is significantly greater than what would be expected by chance (which is 1/3 for a triangle test).

Triangle_Test_Workflow cluster_setup Test Setup cluster_presentation Sample Presentation cluster_evaluation Evaluation & Analysis Panel Trained Sensory Panel Triad Present Three Coded Samples (Two Alike, One Different) Panel->Triad SamplePrep Prepare (R) and (S) Samples SamplePrep->Triad IdentifyOdd Panelist Identifies Odd Sample Triad->IdentifyOdd CollectData Collect Responses IdentifyOdd->CollectData Analysis Statistical Analysis (Is the difference significant?) CollectData->Analysis

Figure 2. Workflow for the Triangle Test sensory evaluation method.

References

A Comparative Guide to the Bioequivalence of Exogenous Ketone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic and performance-enhancing potential of exogenous ketones has garnered significant interest within the scientific community. Elevating blood ketone levels, primarily β-hydroxybutyrate (BHB), can be achieved through supplementation, offering an alternative to the stringent requirements of a ketogenic diet. The two primary forms of exogenous ketone supplements available are ketone esters and ketone salts. This guide provides a comparative analysis of their bioequivalence, supported by available pharmacokinetic data and experimental protocols, to aid researchers and drug development professionals in their evaluation of these compounds.

While this guide aims to discuss the bioequivalence of different formulations, it is important to note that publicly available research directly comparing various oral formulations of a single ketone ester, such as Ethyl 3-hydroxybutyrate, is limited. Therefore, the following comparison focuses on the broader categories of ketone esters and ketone salts.

Metabolic Fate of Exogenous Ketones

Upon ingestion, exogenous ketone supplements are processed to release ketone bodies into the bloodstream. Ketone esters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, are hydrolyzed by gut and liver esterases into BHB and another ketogenic precursor, like 1,3-butanediol, which is then converted to BHB in the liver.[1][2] Ketone salts, which are BHB bound to a mineral salt (e.g., sodium, potassium, calcium, or magnesium), dissociate in the gut, releasing BHB and the corresponding electrolyte.

cluster_ingestion Oral Ingestion cluster_gut Gastrointestinal Tract cluster_liver Liver Metabolism cluster_blood Systemic Circulation Ketone Ester Ketone Ester Hydrolysis (Esterases) Hydrolysis (Esterases) Ketone Ester->Hydrolysis (Esterases) releases Ketone Salt Ketone Salt Dissociation Dissociation Ketone Salt->Dissociation releases BHB BHB Hydrolysis (Esterases)->BHB BHB 1,3-butanediol 1,3-butanediol Hydrolysis (Esterases)->1,3-butanediol Ketogenic Precursor Dissociation->BHB BHB Mineral Salts Mineral Salts Dissociation->Mineral Salts Electrolytes Conversion to BHB Conversion to BHB Increased Blood BHB Increased Blood BHB Conversion to BHB->Increased Blood BHB BHB->Increased Blood BHB 1,3-butanediol->Conversion to BHB

Figure 1: Metabolic pathway of exogenous ketone esters and salts.

Pharmacokinetic Data Comparison

The bioequivalence of different exogenous ketone formulations is primarily assessed by comparing their pharmacokinetic profiles. Key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total exposure over time as measured by the area under the curve (AUC).

The following tables summarize pharmacokinetic data from studies comparing ketone esters and ketone salts.

Table 1: Single-Dose Pharmacokinetic Parameters of Ketone Esters

Ketone Ester FormulationDoseCmax (mM)Tmax (hours)Elimination Half-Life (hours)Reference
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate140 mg/kg~1.01.5 - 2.50.8 - 3.1[2]
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate357 mg/kg~2.51.5 - 2.50.8 - 3.1[2]
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate714 mg/kg3.301.5 - 2.50.8 - 3.1[2]
Bis-octanoyl (R)-1,3-butanediol12.5 g~0.7~1.0Not Reported[3]
Bis-octanoyl (R)-1,3-butanediol25 g~1.2~1.0Not Reported[3]

Table 2: Comparative Pharmacokinetics of Ketone Esters vs. Ketone Salts

FormulationPeak BHB Concentration (Cmax)Time to Peak (Tmax)Notes
Ketone Ester Higher (e.g., 2.8 ± 0.2 mM)Rapid (30-60 minutes)More efficient at raising blood BHB levels.[4]
Ketone Salt Lower (e.g., 1.0 ± 0.1 mM)SlowerOften racemic mixtures, meaning only about half of the BHB is the biologically active D-isoform.

Experimental Protocols

A standardized experimental protocol is crucial for accurately assessing and comparing the bioequivalence of different exogenous ketone formulations. Below is a generalized protocol derived from methodologies described in clinical trials.[4][5]

Objective: To compare the pharmacokinetic profiles of different exogenous ketone formulations.

Study Design: A randomized, double-blind, crossover trial is often employed to minimize variability between subjects.

Participants: Healthy adult volunteers are typically recruited. Exclusion criteria often include underlying metabolic conditions, adherence to a ketogenic diet, and use of medications that could affect metabolism.[4][6]

Procedure:

  • Screening Visit: Assess eligibility through medical history, physical examination, and baseline blood work.

  • Standardization: Participants typically undergo an overnight fast before the study visit to establish a baseline metabolic state.

  • Dosing: A standardized dose of the ketone formulation is administered. For esters, this is often weight-based (e.g., mg/kg body weight).

  • Blood Sampling: Blood samples are collected at regular intervals (e.g., baseline, 15, 30, 60, 90, 120, 180, 240 minutes post-ingestion) to measure plasma BHB concentrations.[4]

  • Washout Period: A sufficient washout period between different formulation administrations is necessary in a crossover design to ensure the complete elimination of the previous substance.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated for each formulation and statistically compared.

cluster_protocol Experimental Workflow for Bioequivalence Testing A Participant Screening B Overnight Fast A->B C Baseline Blood Sample B->C D Administer Formulation A C->D E Serial Blood Sampling D->E F Washout Period E->F G Administer Formulation B F->G H Serial Blood Sampling G->H I Pharmacokinetic Analysis H->I

Figure 2: Generalized experimental workflow for a crossover bioequivalence study.

Summary and Conclusion

The available evidence consistently demonstrates that ketone esters are more efficient at elevating blood BHB concentrations compared to ketone salts.[4] They typically result in a higher Cmax and a more rapid Tmax. This is attributed to the direct hydrolysis of the ester bond and, in some formulations, the conversion of the alcohol moiety into additional ketone bodies.[1]

Ketone salts, while effective at increasing blood BHB, generally produce a lower peak concentration and may require a larger dose to achieve the same effect as a ketone ester. A significant consideration for ketone salts is the accompanying electrolyte load, which can be a limiting factor in their dosage.

For researchers and drug developers, the choice between ketone esters and salts will depend on the desired pharmacokinetic profile and therapeutic application. The rapid and pronounced elevation of BHB with ketone esters may be advantageous for acute applications, such as managing acute metabolic stress or enhancing athletic performance. The more modest and sustained increase from ketone salts might be suitable for applications requiring a more gradual elevation of ketone levels.

Further research is warranted to directly compare the bioequivalence of different oral formulations of specific ketone esters, such as this compound, to provide a more nuanced understanding of their pharmacokinetic profiles.

References

A Comparative Cost-Benefit Analysis of Synthesis Routes for Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral building blocks like Ethyl 3-hydroxybutyrate (B1226725) is a critical consideration. This guide provides an objective comparison of the two primary synthesis routes: chemical reduction using sodium borohydride (B1222165) and biocatalytic reduction using baker's yeast. The analysis is supported by experimental data to inform methodological choices in a research and development setting.

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production. Ethyl 3-hydroxybutyrate, a versatile chiral intermediate, is no exception. The choice of synthesis route can significantly impact not only the yield and purity of the final product but also the overall cost, environmental footprint, and scalability of the process. This guide delves into a cost-benefit analysis of a classical chemical approach and a widely used biocatalytic method.

Chemical Synthesis: Reduction of Ethyl Acetoacetate (B1235776) with Sodium Borohydride

The reduction of ethyl acetoacetate with sodium borohydride (NaBH₄) is a well-established and straightforward method for producing racemic or, with chiral auxiliaries, enantiomerically enriched this compound. This method is often favored for its simplicity and rapid reaction times.

Biocatalytic Synthesis: Asymmetric Reduction of Ethyl Acetoacetate with Saccharomyces cerevisiae (Baker's Yeast)

Biocatalysis has emerged as a powerful "green" alternative to traditional chemical methods. The use of whole-cell biocatalysts, such as baker's yeast, leverages the inherent stereoselectivity of enzymes to produce chiral molecules with high enantiomeric purity. These reactions are typically performed under mild, aqueous conditions, reducing energy consumption and the need for hazardous reagents.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for both the chemical and biocatalytic synthesis routes.

Table 1: Comparison of Reaction Parameters

ParameterChemical Synthesis (NaBH₄ Reduction)Biocatalytic Synthesis (Baker's Yeast Reduction)
Starting Material Ethyl acetoacetateEthyl acetoacetate, Sucrose (B13894)
Key Reagent/Catalyst Sodium borohydrideSaccharomyces cerevisiae (Baker's Yeast)
Solvent Ethanol (B145695), TetrahydrofuranWater
Temperature 0°C to Room TemperatureRoom Temperature to 30°C
Reaction Time 30 minutes to a few hours24 to 72 hours
Typical Yield ~70-95% (racemic)59-76% ((S)-enantiomer)
Enantiomeric Excess (e.e.) 0% (racemic without chiral modifiers)~85-94% ((S)-enantiomer)

Table 2: Estimated Cost Analysis (per mole of this compound)

Cost ComponentChemical Synthesis (NaBH₄ Reduction)Biocatalytic Synthesis (Baker's Yeast Reduction)
Ethyl Acetoacetate ~$10 - $20~$10 - $20
Sodium Borohydride ~$30 - $50-
Baker's Yeast -~$5 - $15
Sucrose -~$2 - $5
Solvents (Ethanol/THF) ~$5 - $15-
Downstream Processing Moderate (Extraction, Distillation)High (Cell removal, Extraction, Distillation)
Waste Disposal Moderate (Borate salts, organic solvents)Low to Moderate (Yeast biomass, aqueous waste)
Estimated Total Reagent Cost ~$45 - $85 ~$17 - $40

Note: Prices are estimates based on available data for laboratory to bulk quantities and are subject to market fluctuations. Downstream processing and waste disposal costs are qualitative estimates and can vary significantly based on scale and facility infrastructure.

Experimental Protocols

Chemical Reduction of Ethyl Acetoacetate with Sodium Borohydride

Materials:

  • Ethyl acetoacetate

  • Sodium borohydride

  • Ethanol

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Magnesium sulfate

  • Round-bottomed flask, magnetic stirrer, ice bath

Procedure:

  • In a 100 mL round-bottomed flask, dissolve 1.5 g (40 mmol) of sodium borohydride in 25 mL of ethanol and cool the mixture to 0-3°C in an ice bath.

  • To this cooled mixture, add a solution of 5.0 g (38 mmol) of ethyl acetoacetate in 15 mL of ethanol.

  • Stir the resulting solution at 0°C for 15 minutes, then at room temperature for an additional 15 minutes.

  • Quench the reaction by slowly adding 30-45 mL of 1 M hydrochloric acid. Caution: Hydrogen gas will be evolved.

  • Extract the aqueous layer twice with 20 mL portions of dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation.

Biocatalytic Reduction of Ethyl Acetoacetate with Baker's Yeast

Materials:

  • Ethyl acetoacetate

  • Sucrose

  • Baker's yeast (active dry)

  • Tap water

  • Celite (filter aid)

  • Sodium chloride

  • Diethyl ether

  • Magnesium sulfate

  • Large Erlenmeyer flask, magnetic stirrer

Procedure:

  • In a 4 L flask, dissolve 300 g of sucrose and 200 g of baker's yeast in 1.6 L of tap water with stirring.

  • Stir the mixture for 1 hour at approximately 30°C.

  • Add 20.0 g (0.154 mol) of ethyl acetoacetate and continue stirring at room temperature for 24 hours.

  • Prepare a warm solution of 200 g of sucrose in 1 L of tap water and add it to the fermenting mixture, followed by an additional 20.0 g of ethyl acetoacetate one hour later.

  • Continue stirring for 50-60 hours at room temperature.

  • Add 80 g of Celite to the mixture and filter through a sintered-glass funnel to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with five 500 mL portions of diethyl ether.

  • Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Fractionally distill the residue to obtain (S)-(+)-ethyl 3-hydroxybutanoate.

Visualizing the Workflows

The following diagrams illustrate the logical flow of each synthesis route.

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Ethyl Acetoacetate + Sodium Borohydride + Ethanol start->reagents reaction Reduction at 0°C to RT reagents->reaction quench Quench with HCl reaction->quench extraction Solvent Extraction quench->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Distillation evaporation->distillation end Racemic Ethyl 3-hydroxybutyrate distillation->end

Chemical Synthesis Workflow

Biocatalytic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Fermentation cluster_workup Workup & Purification start Start media Baker's Yeast + Sucrose + Water start->media incubation Incubation (1 hr) media->incubation substrate_add Add Ethyl Acetoacetate incubation->substrate_add fermentation Fermentation (24-72 hrs) substrate_add->fermentation filtration Cell Removal (Filtration) fermentation->filtration extraction Solvent Extraction filtration->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Distillation evaporation->distillation end (S)-Ethyl 3-hydroxybutyrate distillation->end

Biocatalytic Synthesis Workflow

Cost-Benefit Analysis

Cost

From a reagent cost perspective, the biocatalytic route appears to be more economical , primarily due to the high cost of sodium borohydride compared to baker's yeast and sucrose. However, this does not account for operational costs. The biocatalytic process requires longer reaction times, which can translate to higher energy costs for stirring and temperature maintenance, although at a lower intensity than some chemical reactions. Downstream processing for the biocatalytic method can be more complex due to the need to separate the product from a large volume of aqueous medium and yeast biomass, potentially increasing costs.

Benefits

The primary benefit of the chemical route is its speed and simplicity , making it suitable for rapid, small-scale synthesis where enantioselectivity is not a primary concern.

The biocatalytic route offers several significant advantages:

  • High Enantioselectivity: It directly produces the (S)-enantiomer with high enantiomeric excess, which is often the desired outcome in pharmaceutical applications.

  • Green Chemistry: This method utilizes renewable resources (yeast, sugar) and is performed in water under mild conditions, significantly reducing the environmental impact. It avoids the use of hazardous and flammable organic solvents and a potentially pyrophoric reducing agent.

  • Safety: The biocatalytic process is inherently safer, with fewer hazardous reagents and less risk of exothermic reactions.

Drawbacks

The chemical synthesis with sodium borohydride produces a racemic mixture , requiring further resolution steps if a single enantiomer is needed, which adds to the cost and complexity. The use of sodium borohydride also presents environmental concerns regarding the disposal of borate (B1201080) waste.

The biocatalytic synthesis has drawbacks including longer reaction times and potentially lower yields compared to the chemical method. The process can also be sensitive to variations in yeast activity and requires careful control of fermentation conditions.

Conclusion

The choice between chemical and biocatalytic synthesis of this compound depends heavily on the specific goals of the project.

  • For rapid, small-scale synthesis where enantiopurity is not critical , the chemical reduction with sodium borohydride offers a viable and time-efficient option.

  • For the synthesis of the enantiomerically pure (S)-Ethyl 3-hydroxybutyrate , especially on a larger scale where environmental impact and safety are major considerations, the biocatalytic route using baker's yeast is a highly attractive and often more cost-effective "green" alternative.

As the demand for sustainable and enantioselective chemical processes grows, biocatalysis is poised to play an increasingly important role in the synthesis of chiral building blocks like this compound.

Safety Operating Guide

Proper Disposal of Ethyl 3-Hydroxybutyrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of Ethyl 3-Hydroxybutyrate, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a combustible liquid that can be harmful if inhaled, ingested, or comes into contact with skin.[1][2] It is also known to cause skin and eye irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical. This includes wearing protective gloves, appropriate clothing, and eye or face protection.[1]

Pre-Disposal and Spill Management

Before initiating any disposal procedure, ensure that all waste is correctly segregated and labeled. In the event of a spill, immediate action is required to contain the substance and prevent its spread.

For small spills, utilize an inert absorbent material such as sand, vermiculite, or diatomaceous earth to soak up the chemical.[1][3] The contaminated absorbent material should then be collected and placed in a suitable, sealed container for disposal.[3][4]

For larger spills, the area should be immediately isolated.[4] It is crucial to keep unprotected individuals away and to contact the appropriate emergency response authorities.[1]

Disposal Procedure

The primary directive for the disposal of this compound is to act in accordance with federal, state, and local environmental regulations.[1] It is recommended to engage a licensed professional waste disposal service for final disposition.[1][3]

Key Disposal Steps:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, contaminated clothing) in a designated, properly labeled, and sealed container.

  • Professional Disposal Service: Contact a licensed and approved waste disposal company to handle the chemical waste.[1][3]

  • Regulatory Compliance: Ensure that the entire disposal process adheres to all applicable national and local regulations.

The following table summarizes the key physical and hazard properties of this compound relevant to its safe handling and disposal.

PropertyValue
Physical State Liquid
Appearance Colorless
Flash Point 77 °C (170.6 °F)
Hazards Combustible liquid[5], Harmful if swallowed, in contact with skin, or inhaled[1][2], Causes skin and eye irritation[1][2]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow outlines the decision-making process from initial handling to final disposal.

A Handling of this compound B Spill or Waste Generation A->B C Small Spill B->C Assess Spill Size D Large Spill B->D Assess Spill Size E Absorb with Inert Material (e.g., sand, vermiculite) C->E F Isolate Area & Contact Authorities D->F G Collect in Sealed Container E->G F->G H Contact Licensed Waste Disposal Service G->H I Dispose According to Federal, State, & Local Regulations H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A comprehensive guide to the safe handling and disposal of Ethyl 3-Hydroxybutyrate, ensuring the protection of laboratory personnel and the integrity of research.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Analysis and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and may cause irritation upon contact with skin, eyes, or the respiratory tract.[1][2] The following table summarizes the recommended PPE to mitigate these risks.

HazardRequired PPERecommended Material/Standard
Eye/Face Contact Safety GogglesTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards.[3]
Skin Contact Protective GlovesChemically resistant, impervious gloves.[3][4]
Protective ClothingFire/flame resistant and impervious clothing to prevent skin exposure.[1][5]
Inhalation Respiratory ProtectionUse in a well-ventilated area or under a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[1]
Flammability ---Keep away from heat, sparks, open flames, and other ignition sources.[1][5] Use non-sparking tools and explosion-proof equipment.[1]

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is crucial to prevent accidents and exposure. The following workflow outlines the necessary steps for safe utilization.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather Necessary Materials prep_hood->prep_materials handle_dispense Dispense this compound prep_materials->handle_dispense Proceed to handling handle_use Perform Experimental Procedure handle_dispense->handle_use handle_close Securely Close Container handle_use->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1: Workflow for the safe handling of this compound.

Experimental Protocol: Accidental Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse vapors.[3]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.[4]

  • Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite (B1170534) to contain the spill.[4][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1][4]

  • Decontaminate: Clean the spill area with a soap and water solution.[2]

  • Disposal: Dispose of the sealed container and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[1][5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Excess this compound Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not empty into drains.[5]
Contaminated Labware Rinse with a suitable solvent in a fume hood. Collect the rinse as hazardous waste. Dispose of the cleaned labware according to standard laboratory procedures.
Contaminated PPE (Gloves, etc.) Place in a sealed, labeled bag and dispose of as hazardous chemical waste.[2]
Spill Cleanup Material Collect in a sealed, labeled container and dispose of as hazardous chemical waste.[1][4]

By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-Hydroxybutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-Hydroxybutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.